Benidipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-ZEQKJWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022648 | |
| Record name | Benidipene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/ml | |
| Record name | Benidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
105979-17-7 | |
| Record name | Benidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105979-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benidipene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>193ºC | |
| Record name | Benidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Benidipine mechanism of action on T-type calcium channels
An In-depth Technical Guide on the Mechanism of Action of Benidipine on T-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a dihydropyridine calcium channel blocker (CCB) recognized for its unique pharmacological profile, which includes the inhibition of L-type, N-type, and T-type voltage-gated calcium channels.[1][2][3][4] Its action on T-type calcium channels (T-channels), in particular, is believed to underpin many of its pleiotropic benefits, such as its pronounced renoprotective and cardioprotective effects, which extend beyond simple blood pressure reduction.[5] This document provides a detailed examination of the molecular mechanism by which this compound modulates T-channel function, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways.
Core Mechanism of T-type Channel Inhibition
This compound exerts a state-dependent blockade on T-type calcium channels, showing a higher affinity for the inactivated state of the channel. This mechanism is distinct from a simple pore-blocking action and involves the modulation of the channel's gating properties. The primary subtype studied in relation to this compound's action is CaV3.2 (α1H).
The core aspects of its mechanism include:
-
Voltage- and Frequency-Dependent Block: The inhibitory effect of this compound on T-type calcium currents is enhanced at more depolarized membrane potentials and with higher frequencies of stimulation. This indicates a preferential binding to channels that are actively being used or are in a non-resting state.
-
Stabilization of the Inactivated State: The primary mechanism of action is the stabilization of the T-type channel in its inactivated state. This compound significantly shifts the steady-state inactivation curve towards more hyperpolarized potentials, meaning the channels become inactivated at voltages where they would typically be available to open.
-
Prolonged Recovery from Inactivation: this compound slows the channel's transition from the inactivated state back to the closed (resting) state, thereby reducing the number of channels available for opening upon subsequent depolarizations.
-
No Effect on Activation Kinetics: The drug does not alter the voltage-dependence of channel activation or the kinetics of activation, inactivation, or deactivation.
This state-dependent interaction results in a potent, concentration-dependent reduction of Ca²⁺ influx through T-type channels, particularly in tissues where these channels play a significant physiological role.
Quantitative Data on this compound's T-type Channel Activity
The following tables summarize the quantitative data from key studies investigating the effects of this compound on T-type calcium channels and related physiological processes.
Table 1: Electrophysiological and Functional Inhibition of T-type Channels by this compound
| Parameter | Cell Line | Channel Subtype | Method | Findings | Reference |
|---|---|---|---|---|---|
| T-type Ca²⁺ Current Inhibition | NCI-H295R | Endogenous | Patch Clamp | Concentration-dependent inhibition at 10, 100, and 1000 nM. | |
| Ca²⁺ Influx Inhibition | HEK-293 | Recombinant hCaV3.2 | Ca²⁺ Mobilization Assay | More potent than efonidipine in blocking Ca²⁺ influx. | |
| Stereoselectivity (Current Block) | HEK-293 | Recombinant hCaV3.2 | Patch Clamp | (S, S)-Benidipine is more potent than (R, R)-Benidipine. |
| Stereoselectivity (Ca²⁺ Influx) | HEK-293 | Recombinant hCaV3.2 | Ca²⁺ Mobilization Assay | No significant difference between (S, S) and (R, R) enantiomers. | |
Table 2: Inhibition of Aldosterone Production (A Downstream Effect of T-type Channel Blockade)
| Parameter | Cell Line | Stimulus | Method | Findings | Reference |
|---|---|---|---|---|---|
| Aldosterone Production Inhibition | NCI-H295R | KCl | Immunoassay | Efficiently inhibited at low concentrations (3 and 10 nM). |
| Aldosterone Synthase mRNA Upregulation | NCI-H295R | KCl | mRNA Analysis | Efficiently inhibited. | |
Experimental Protocols
The characterization of this compound's action on T-type channels relies on specific and sensitive experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the flow of ions through T-type calcium channels in the membrane of a single cell.
-
Objective: To characterize the effects of this compound on the biophysical properties of T-type Ca²⁺ currents (e.g., current amplitude, voltage-dependence of activation and inactivation, recovery from inactivation).
-
Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human CaV3.2 T-type channel alpha-1 subunit (hCaV3.2) are commonly used. Alternatively, cells endogenously expressing T-channels, like the human adrenocortical cell line NCI-H295R, can be studied.
-
Recording Configuration: The whole-cell configuration is established, allowing control of the intracellular solution and the membrane potential.
-
Solutions:
-
External Solution (in mM): Typically contains Ba²⁺ or Ca²⁺ as the charge carrier, along with components to block other channels (e.g., TEA-Cl, 4-AP) and maintain osmolarity and pH (e.g., HEPES).
-
Internal (Pipette) Solution (in mM): Contains a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium channels from inside, a Ca²⁺ buffer (e.g., EGTA), and an energy source (e.g., Mg-ATP).
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -100 mV) and then subjected to a series of depolarizing voltage steps to determine the voltage at which the current is maximal.
-
Steady-State Inactivation: The availability of channels is assessed by applying a series of conditioning pre-pulses at various voltages before a standard test pulse. This protocol is used to determine the voltage at which half the channels are inactivated (V₅₀).
-
Recovery from Inactivation: A two-pulse protocol is used where the cell is depolarized to inactivate the channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse is applied.
-
-
Data Analysis: Currents are recorded and analyzed to measure peak amplitude, time course, and the effects of this compound on the aforementioned parameters.
Calcium Mobilization Assay
This is a high-throughput method to measure net Ca²⁺ influx into a population of cells.
-
Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound on T-type channel-mediated Ca²⁺ entry.
-
Methodology:
-
Cell Plating: HEK-293 cells expressing hCaV3.2 are plated in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). The dye's fluorescence intensity increases upon binding to free intracellular Ca²⁺.
-
Compound Addition: this compound at various concentrations is added to the wells.
-
Stimulation: A depolarizing stimulus (e.g., a solution with an elevated K⁺ concentration) is applied to open the voltage-gated T-type channels.
-
Signal Detection: A fluorescence plate reader measures the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence reflects Ca²⁺ influx. The inhibitory effect of this compound is calculated by comparing the signal in drug-treated wells to control wells, and an IC₅₀ value is determined from the concentration-response curve.
Signaling Pathways and Physiological Consequences
The blockade of T-type calcium channels by this compound initiates a cascade of downstream events that contribute to its therapeutic effects, particularly in the kidney and cardiovascular system.
Inhibition of Aldosterone Synthesis
In the adrenal glomerulosa, T-type channels are key regulators of aldosterone production.
Renal Hemodynamics and Renoprotection
Unlike L-type selective CCBs that preferentially dilate the afferent arteriole in the glomerulus, this compound's T-channel blockade leads to vasodilation of both the afferent and efferent arterioles. This balanced vasodilation reduces intraglomerular pressure, which helps to decrease proteinuria and protect the kidney from damage.
Conclusion
The mechanism of action of this compound on T-type calcium channels is a sophisticated, state-dependent inhibition that favors the inactivated state of the channel. This action reduces calcium influx, leading to significant downstream physiological effects, including the suppression of aldosterone synthesis and a unique, balanced vasodilation of renal arterioles. These T-channel-mediated effects are central to the drug's well-documented cardiorenal protective properties, distinguishing it from other dihydropyridine calcium channel blockers that are more selective for L-type channels. A thorough understanding of this mechanism is crucial for researchers and clinicians seeking to leverage the full therapeutic potential of mixed L-/T-type calcium channel blockade.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacological, pharmacokinetic, and clinical properties of this compound hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by this compound of Contractility of Isolated Proximal and Distal Caprine Ureter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Molecular Pharmacology of Benidipine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benidipine hydrochloride is a third-generation dihydropyridine (DHP) calcium channel blocker renowned for its unique pharmacological profile, characterized by a long-lasting antihypertensive effect and a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, detailing its interactions with various ion channels and signaling pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its molecular interactions.
Core Mechanism of Action: Triple Calcium Channel Blockade
This compound hydrochloride exerts its primary therapeutic effects through the potent and sustained inhibition of voltage-gated calcium channels. Unlike many other dihydropyridines that are selective for L-type calcium channels, this compound is distinguished by its ability to block three distinct subtypes: L-type, N-type, and T-type calcium channels.[1][2][3][4][5] This triple blockade contributes to its broad therapeutic efficacy in hypertension and angina pectoris.
The inhibition of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure. The blockade of N-type calcium channels, primarily located in neuronal tissues, is thought to contribute to its cardioprotective effects by modulating sympathetic nerve activity. The inhibition of T-type calcium channels, found in the sinoatrial node and arterioles, may contribute to its antihypertensive and renal protective effects.
Quantitative Analysis of Calcium Channel Inhibition
The following table summarizes the quantitative data regarding the inhibitory activity of this compound hydrochloride on different calcium channel subtypes and its binding affinity to the dihydropyridine receptor.
| Target | Parameter | Value | Species/Tissue | Reference |
| L-type Ca²⁺ Channel (Dihydropyridine Receptor) | Kᵢ (inhibition constant) | 0.084 nM | Rat heart membranes | |
| Kᵢ (inhibition constant) | 0.13 nmol/l | Rat myocardium | ||
| N-type Ca²⁺ Channel | IC₅₀ (half maximal inhibitory concentration) | ~35 µM | Not Specified | |
| T-type Ca²⁺ Channel | IC₅₀ (half maximal inhibitory concentration) | ~11 µM | Not Specified |
Pleiotropic Pharmacological Effects
Beyond its direct action on calcium channels, this compound exhibits several other beneficial pharmacological effects that contribute to its clinical profile.
Stimulation of Nitric Oxide Production
This compound has been shown to stimulate the production of nitric oxide (NO) in endothelial cells. This effect is mediated through the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity. The resulting increase in NO bioavailability contributes to vasodilation, improves endothelial function, and exerts anti-atherosclerotic effects.
Inhibition of Vascular Smooth Muscle Cell Proliferation
This compound has demonstrated the ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs). This anti-proliferative effect is significant in the context of atherosclerosis and restenosis following angioplasty, as VSMC proliferation is a key event in the development of these conditions. The precise mechanism involves the arrest of the cell cycle.
Mineralocorticoid Receptor Antagonism
Interestingly, this compound has been identified as an antagonist of the mineralocorticoid receptor (MR). It competitively binds to the MR, thereby inhibiting the actions of aldosterone. This antagonism may contribute to its cardioprotective and renal protective effects by mitigating the pro-inflammatory and pro-fibrotic effects of aldosterone.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Multifaceted Action
Caption: Multifaceted signaling pathways of this compound hydrochloride.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand assay.
Detailed Experimental Protocols
Radioligand Binding Assay for Dihydropyridine Receptor Affinity
This protocol is adapted from methodologies described for dihydropyridine calcium channel blockers.
-
Membrane Preparation:
-
Homogenize rat cardiac tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, radiolabeled this compound (e.g., [³H]this compound), and varying concentrations of unlabeled this compound or other competing ligands.
-
For non-specific binding determination, use a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Nitric Oxide Synthase (NOS) Activity Assay
This protocol is based on commercially available colorimetric assay kits.
-
Cell Culture and Lysate Preparation:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence.
-
Treat cells with this compound hydrochloride at various concentrations for a specified duration.
-
Lyse the cells in a suitable lysis buffer and centrifuge to remove cellular debris. Determine the protein concentration of the lysate.
-
-
NOS Assay:
-
In a 96-well plate, add cell lysate to wells containing a reaction mixture that includes L-arginine (the substrate for NOS) and NADPH.
-
Incubate the plate at 37°C to allow for the enzymatic production of nitric oxide.
-
-
Nitrite/Nitrate Detection (Griess Assay):
-
Nitric oxide produced is rapidly converted to nitrite and nitrate. Add nitrate reductase to the wells to convert all nitrate to nitrite.
-
Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the wells. This will react with nitrite to form a colored azo compound.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of nitrite.
-
Calculate the amount of nitrite in the samples from the standard curve and normalize to the protein concentration to determine NOS activity.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is based on standard cell proliferation assay methodologies.
-
Cell Culture and Treatment:
-
Seed rat aortic smooth muscle cells in a 96-well plate and allow them to adhere.
-
Synchronize the cells in a serum-free medium.
-
Induce proliferation by adding a mitogen (e.g., platelet-derived growth factor, PDGF).
-
Treat the cells with various concentrations of this compound hydrochloride.
-
-
Proliferation Assessment (e.g., using MTT assay):
-
After the treatment period (e.g., 48-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable, proliferating cells.
-
Calculate the percentage of proliferation inhibition at each this compound concentration compared to the mitogen-treated control.
-
Determine the IC₅₀ value for the inhibition of VSMC proliferation.
-
Mineralocorticoid Receptor (MR) Binding Assay
This protocol is based on competitive binding principles for nuclear receptors.
-
Receptor Preparation:
-
Prepare a source of mineralocorticoid receptors, such as a cell lysate from cells overexpressing the human MR or purified recombinant MR.
-
-
Competitive Binding Assay:
-
In a suitable assay plate, combine the MR preparation with a radiolabeled MR agonist (e.g., [³H]aldosterone) and varying concentrations of this compound hydrochloride or a known MR antagonist (e.g., spironolactone) as a positive control.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filter binding.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC₅₀ of this compound for displacing the radiolabeled aldosterone.
-
Calculate the Kᵢ value to quantify its binding affinity for the mineralocorticoid receptor.
-
Conclusion
This compound hydrochloride's molecular pharmacology is characterized by its unique triple calcium channel blocking activity, conferring potent and sustained antihypertensive effects. Furthermore, its pleiotropic actions, including the stimulation of nitric oxide production, inhibition of vascular smooth muscle cell proliferation, and antagonism of the mineralocorticoid receptor, contribute to its broader cardiovascular and renal protective benefits. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other cardiovascular drugs. The multifaceted nature of this compound's mechanism of action underscores its importance in the management of cardiovascular diseases and highlights promising avenues for future research and drug development.
References
- 1. Binding properties of (+/-)[3H]this compound hydrochloride to rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor binding properties of the new calcium antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of T-type voltage-dependent Ca2+ channels by this compound, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The L-, N-, and T-type triple calcium channel blocker this compound acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
A Technical Guide to the Chemical Synthesis and Purification of Benidipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benidipine hydrochloride, a potent dihydropyridine calcium channel blocker, is a widely used therapeutic agent for the management of hypertension and angina pectoris. This technical guide provides an in-depth overview of the core chemical synthesis and purification processes for this compound hydrochloride, intended for researchers, scientists, and professionals in drug development. The synthesis is primarily centered around the Hantzsch dihydropyridine synthesis to construct the core heterocyclic ring, followed by a crucial esterification and subsequent purification to yield the final active pharmaceutical ingredient (API). This document details the experimental protocols for key synthetic steps, presents quantitative data in structured tables, and includes visualizations of the synthetic and purification workflows to facilitate a comprehensive understanding of the manufacturing process.
Introduction
This compound, chemically known as (±)-(R)-3-[(R)-1-benzyl-3-piperidyl]methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate, is a third-generation dihydropyridine calcium antagonist. Its therapeutic efficacy is derived from its ability to block L-type, T-type, and N-type voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and high purity of the final product. This guide will elaborate on the primary synthetic route and purification methodologies.
Chemical Synthesis
The most common and industrially viable synthesis of this compound hydrochloride can be conceptually divided into two main stages:
-
Synthesis of the Dihydropyridine Core: Formation of the key intermediate, 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester (referred to as Ben-1 ).
-
Esterification and Salt Formation: Coupling of Ben-1 with (R)-1-benzyl-3-piperidinol (referred to as Ben-2 ) followed by conversion to the hydrochloride salt.
Synthesis of Key Intermediates
The synthesis of the unsymmetrical dihydropyridine ring of this compound is achieved through a modified Hantzsch condensation reaction. This multi-component reaction involves the condensation of an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (methyl 3-aminocrotonate).
Experimental Protocol:
A common method for the synthesis of Ben-1 involves the partial hydrolysis of the corresponding diester, dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
-
Dihydropyridine Diester Formation: 3-nitrobenzaldehyde, methyl acetoacetate, and ammonia are reacted in an appropriate solvent, such as methanol or ethanol, under reflux to yield the symmetric diester.
-
Selective Hydrolysis: The diester (0.01 mol) is dissolved in methanol (150 mL). A saturated aqueous solution of sodium hydroxide (9 g, 0.225 mol) is added slowly with stirring. The mixture is then heated to 70°C and stirred vigorously for 6 hours.[1][2]
-
Work-up and Isolation: After the reaction, a portion of the methanol is removed under reduced pressure. Water is added to the residue, and any unreacted starting material is filtered off. The filtrate is acidified to approximately pH 2.5 with 1 M hydrochloric acid, leading to the precipitation of a yellow solid.[1][2]
-
Purification: The crude product is collected by filtration, dried, and then recrystallized from methanol to yield pure Ben-1 as a yellow solid.[1]
| Parameter | Value | Reference |
| Starting Material | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Reagents | Sodium hydroxide, Hydrochloric acid | |
| Solvent | Methanol, Water | |
| Reaction Temperature | 70°C | |
| Reaction Time | 6 hours | |
| Yield | 57.2% | |
| Purity | >98.0% (HPLC) | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 201.0 to 205.0 °C |
This chiral alcohol is a critical component for the final esterification step. Its synthesis typically starts from 3-hydroxypyridine.
Experimental Protocol:
-
Quaternization: 3-hydroxypyridine is reacted with benzyl bromide in a solvent like methanol under reflux for 3 hours to form 1-benzyl-3-hydroxypyridinium bromide.
-
Reduction: The resulting pyridinium salt (500 g) is dissolved in methanol (10 L). Sodium borohydride (215 g) is added portion-wise while maintaining the temperature below 25°C. The mixture is then heated to reflux for 4 hours.
-
Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to 8 with hydrochloric acid. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and saturated brine. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, Ben-2 is obtained as a pale yellow oil.
| Parameter | Value | Reference |
| Starting Material | 1-benzyl-3-hydroxypyridinium bromide | |
| Reagent | Sodium borohydride | |
| Solvent | Methanol, Ethyl acetate | |
| Reaction Temperature | <25°C (addition), Reflux | |
| Reaction Time | 4 hours | |
| Yield | ~86% | |
| Appearance | Pale yellow oil |
Final Synthesis of this compound Hydrochloride
The final step involves the esterification of the carboxylic acid group of Ben-1 with the hydroxyl group of Ben-2 , followed by the formation of the hydrochloride salt.
Experimental Protocol:
-
Activation of Carboxylic Acid: Ben-1 (1.00 equivalent) is suspended in a 4:1 mixture of dichloromethane and dimethylformamide. The suspension is cooled to 0-5°C. Thionyl chloride (1.20 equivalents) is added, and the mixture is stirred for 1 hour to form the acyl chloride intermediate.
-
Esterification: Ben-2 (1.10 equivalents) is then added to the reaction mixture, which is stirred for 2 hours at 0-5°C and then for 1 hour at 25°C.
-
Work-up: The reaction is quenched by the addition of water. The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Crude Product Isolation: The filtrate is concentrated under vacuum to yield the crude this compound base.
-
Salt Formation and Crystallization: The crude this compound is dissolved in a suitable solvent like dichloromethane, and hydrochloric acid is added to form the hydrochloride salt. The crude this compound hydrochloride is then isolated.
| Parameter | Value | Reference |
| Starting Materials | Ben-1 , Ben-2 | |
| Reagents | Thionyl chloride, Hydrochloric acid | |
| Solvents | Dichloromethane, Dimethylformamide | |
| Reaction Temperature | 0-25°C | |
| Overall Yield | ~45% |
Purification Process
High purity of the final this compound hydrochloride is critical for its use as an API. The primary method of purification is recrystallization.
Experimental Protocol:
-
Dissolution: The crude this compound hydrochloride is dissolved in a mixture of ethanol and acetone. The typical volume ratio of ethanol to acetone is between 1:12 and 1:13.
-
Heating: The solution is heated to reflux for approximately 15-25 minutes to ensure complete dissolution.
-
Crystallization: The solution is then cooled to 20-30°C and stirred for 23-25 hours to induce crystallization.
-
Isolation and Drying: The precipitated crystals of pure α-benidipine hydrochloride are collected by filtration and dried under vacuum.
This process is effective in separating the desired α-diastereomer from the β-diastereomer, which is a common process-related impurity.
| Parameter | Value | Reference |
| Solvents | Ethanol, Acetone | |
| Solvent Ratio (Ethanol:Acetone) | 1:12 to 1:13 | |
| Procedure | Reflux followed by slow cooling and stirring | |
| Final Purity | >99.80% (HPLC) |
Process Visualization
This compound Synthesis Pathway
Caption: Overall synthetic pathway of this compound hydrochloride.
Purification Workflow
Caption: Purification workflow for this compound hydrochloride.
Quality Control and Impurity Profile
The quality of this compound hydrochloride is ensured by rigorous in-process controls and final product testing. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used to determine the purity of this compound hydrochloride and to quantify any process-related impurities.
Common Process-Related Impurities:
-
β-Benidipine: The diastereomer of the desired α-form. Its formation is inherent to the synthesis, and it is effectively removed during the recrystallization process.
-
Ben-1 (2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester): The starting material for the esterification. Its presence indicates an incomplete reaction.
-
Ben-2 ((R)-1-benzyl-3-piperidinol): The chiral alcohol used in the esterification. Its presence is monitored as a potential residual impurity.
-
Oxidation Impurity (Ben-ox): The corresponding pyridine derivative formed by the aromatization of the dihydropyridine ring. This impurity is generally found in very low levels.
-
Ben-bis: An impurity formed from the reaction of the diacid by-product of Ben-1 with two molecules of Ben-2 .
-
Ben-desbenzyl: An impurity resulting from the loss of the benzyl group from the piperidine ring.
The levels of these impurities are strictly controlled to meet the specifications outlined in relevant pharmacopeias.
Conclusion
The chemical synthesis and purification of this compound hydrochloride are well-established processes that rely on a modified Hantzsch dihydropyridine synthesis followed by esterification and meticulous purification. The control of diastereoselectivity and the removal of process-related impurities through optimized crystallization are critical to obtaining a high-purity active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the methodologies involved, offering valuable insights for professionals engaged in the research, development, and manufacturing of this important cardiovascular drug. Further research into greener solvents and more efficient catalytic systems could lead to future improvements in the synthesis of this compound hydrochloride.
References
The Effects of Benidipine on Vascular Smooth Muscle Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperproliferation of vascular smooth muscle cells (VSMCs) is a critical pathological process in the development of atherosclerosis and restenosis following angioplasty.[1][2] Benidipine, a dihydropyridine calcium channel blocker, has demonstrated significant anti-proliferative effects on VSMCs, suggesting its therapeutic potential in mitigating these vascular proliferative diseases.[3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on VSMC proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound, a potent and long-acting calcium antagonist, inhibits VSMC proliferation by blocking L-, N-, and T-type calcium channels, influencing cell cycle progression, and modulating critical signaling cascades.[4][5]
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a key event in the pathogenesis of various cardiovascular diseases. Under pathological conditions, VSMCs can switch from a quiescent, contractile phenotype to a synthetic, proliferative state, leading to neointimal formation and arterial narrowing. This compound hydrochloride, a synthetic dihydropyridine derivative, is primarily used for the treatment of hypertension and angina pectoris. Beyond its established antihypertensive properties, this compound exhibits pleiotropic effects, including the suppression of VSMC proliferation, which are not solely attributable to its blood pressure-lowering action. This document aims to provide a comprehensive technical overview of the current understanding of this compound's anti-proliferative effects on VSMCs.
Mechanism of Action
This compound's inhibitory effect on VSMC proliferation is multifaceted, involving the blockade of calcium influx, modulation of cell cycle regulatory proteins, and interference with key signaling pathways.
Calcium Channel Blockade
This compound is distinguished by its ability to block three types of voltage-dependent calcium channels: L-type, N-type, and T-type. The primary mechanism for its vasodilatory and anti-proliferative effects in VSMCs is the inhibition of Ca²⁺ influx through L-type calcium channels. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle and is crucial for inhibiting the calcium-dependent signaling pathways that drive cell proliferation. Furthermore, the blockade of T-type calcium channels may contribute to its beneficial effects, as these channels are implicated in cell proliferation and differentiation.
Cell Cycle Regulation
This compound has been shown to arrest the cell cycle in VSMCs. Studies have demonstrated that this compound inhibits serum-stimulated [³H]thymidine incorporation into VSMCs, suggesting an effect on DNA synthesis. This inhibition appears to occur in both the G₀/G₁ and G₁/S phases of the cell cycle. A key mechanism for this cell cycle arrest is the upregulation of the cyclin-dependent kinase inhibitor p21. Increased levels of p21 can inhibit the activity of cyclin-CDK complexes that are essential for cell cycle progression.
Signaling Pathway Modulation
This compound influences several signaling pathways that are critical for VSMC proliferation. One notable effect is the partial reduction of p70 S6 kinase 1 (p70S6K1) activity. p70S6K1 is a downstream effector of the PI3K/Akt/mTOR pathway and plays a significant role in protein synthesis and cell growth. By inhibiting this pathway, this compound can suppress the cellular machinery required for proliferation.
Another important aspect of this compound's action is its ability to stimulate nitric oxide (NO) production. This compound has been shown to augment endothelial nitric oxide synthase (eNOS) expression and activity, leading to increased NO release. NO is a potent inhibitor of VSMC proliferation and also contributes to vasodilation.
Quantitative Data on Anti-proliferative Effects
The anti-proliferative efficacy of this compound on VSMCs has been quantified in several studies. The following tables summarize the key findings.
| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| IC₅₀ | Porcine Cultured VSMCs | Serum | 0.2 µM | Inhibition of [³H]thymidine incorporation | |
| Protein Expression | Rat Primary VSMCs | Culture Conditions | 3 - 10 µmol/L (1 week) | Maintained high levels of smooth muscle specific markers (SM1, calponin 1, α-actin) | |
| mRNA Expression | Rat Primary VSMCs | Culture Conditions | 3 µmol/L (1 week) | Significantly inhibited the reduction of calponin mRNA | |
| Protein Level | Rat Primary VSMCs | Culture Conditions | Not specified (2 days) | Increased level of p21 protein | |
| Kinase Activity | Rat Primary VSMCs | Culture Conditions | Not specified (2 days) | Partially reduced p70 S6 kinase 1 (p70S6K1) activity | |
| In Vivo DNA Synthesis | Rat Aorta (Balloon Injury Model) | Balloon Injury | 5 mg/kg, p.o., b.i.d. (48h) | Significantly reduced [³H]thymidine incorporation into aortic DNA |
Experimental Protocols
This section provides an overview of the methodologies used to investigate the effects of this compound on VSMC proliferation.
Cell Culture
-
Cell Source: Primary vascular smooth muscle cells are typically isolated from the aorta of rats (e.g., Wistar or Sprague-Dawley) or pigs.
-
Culture Medium: Cells are commonly cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) (e.g., 10% or 2%), penicillin, and streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: VSMCs are passaged upon reaching confluence using trypsin-EDTA. Experiments are typically performed on cells from early passages to maintain their phenotype.
Proliferation Assays
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: VSMCs are seeded in 96-well plates and grown to sub-confluence.
-
Synchronization: Cells are growth-arrested by serum deprivation (e.g., culturing in serum-free medium or medium with low serum) for 24-48 hours to synchronize them in the G₀/G₁ phase.
-
Stimulation: Cells are stimulated with a mitogen (e.g., serum, platelet-derived growth factor (PDGF)) in the presence or absence of various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Labeling: [³H]Thymidine (e.g., 1 µCi/well) is added to the culture medium for the final few hours of incubation.
-
Harvesting and Measurement: Cells are harvested, and the amount of incorporated [³H]thymidine into the DNA is measured using a scintillation counter.
This is a more modern, non-radioactive alternative to the [³H]thymidine assay.
-
Cell Seeding and Synchronization: Similar to the [³H]thymidine assay.
-
Stimulation and EdU Labeling: Cells are treated with mitogens and this compound. EdU is added to the culture medium for a portion of the incubation period (e.g., the last 24 hours of a 72-hour culture).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like Triton X-100.
-
Click Chemistry Reaction: The incorporated EdU is detected by a copper-catalyzed "click" reaction with a fluorescently labeled azide.
-
Detection: The fluorescence signal, proportional to the amount of DNA synthesis, can be quantified using a fluorescence microscope or a plate reader.
Directly counting the number of cells provides a straightforward measure of proliferation.
-
Treatment: VSMCs are treated with this compound and mitogens as described above.
-
Cell Detachment: Cells are detached from the culture plate using trypsin.
-
Counting: The number of cells is determined using a hemocytometer or an automated cell counter.
Western Blotting
This technique is used to detect and quantify specific proteins involved in cell proliferation and signaling.
-
Protein Extraction: VSMCs are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PCNA, p21, SM1, calponin 1, α-actin, phosphorylated and total forms of signaling proteins).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the bands is quantified using densitometry software, often normalized to a loading control protein like β-actin or GAPDH.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound in vascular smooth muscle cells.
Caption: Overview of this compound's Anti-proliferative Mechanisms in VSMCs.
References
- 1. This compound, a calcium channel blocker, regulates proliferation and phenotype of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-proliferative effects of this compound hydrochloride in porcine cultured vascular smooth muscle cells and in rats subjected to balloon catheter-induced endothelial denudation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacological, pharmacokinetic, and clinical properties of this compound hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Properties of Benidipine in Experimental Stroke Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of Benidipine, a dihydropyridine calcium channel blocker, in preclinical models of ischemic stroke. It summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying molecular mechanisms.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by blocking L, N, and T-type calcium channels.[1][2][3] This action prevents the excessive influx of calcium into neurons, a key event in the ischemic cascade that leads to excitotoxicity and cell death. Beyond its primary function as a calcium channel blocker, this compound demonstrates significant antioxidant, anti-inflammatory, and anti-apoptotic properties.
The drug has been shown to enhance the production of nitric oxide (NO) by stimulating endothelial nitric oxide synthase (eNOS), which contributes to improved cerebral blood flow and vascular protection.[1][4] Furthermore, this compound's ability to reduce oxidative stress is a critical component of its neuroprotective profile. It achieves this by inhibiting reactive oxygen species (ROS) production and bolstering the activity of endogenous antioxidant enzymes. Studies have also indicated that this compound can modulate inflammatory responses and inhibit apoptotic pathways, further preserving neural tissue in the face of ischemic injury.
Quantitative Efficacy of this compound in Stroke Models
The neuroprotective efficacy of this compound has been quantified across various experimental stroke models. The following tables summarize key findings on infarct volume reduction and the modulation of critical biomarkers.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficits
| Animal Model | Ischemia/Reperfusion Time | This compound Dosage | Route of Administration | Reduction in Infarct Volume | Improvement in Neurological Score | Reference |
| Rat | 2h / 12h | 10 µg/kg/day | Oral | Marked reduction (35.28% ± 4.13% in IR group vs. 23.56% ± 3.47% in BIR group) | Not specified | |
| Canine | 90 min / 6h | 50, 100, 200 ng/kg/min | Intracoronary infusion | Dose-dependent reduction (e.g., 43.4±5.6% in control vs. 16.5±2.0% with 200 ng/kg/min) | Not specified | |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 7 weeks (chronic treatment) | 3 and 10 mg/kg/day | Oral | Significantly suppressed cerebrovascular damages on MRI | Ameliorated neurological symptoms |
IR: Ischemia-Reperfusion; BIR: this compound + Ischemia-Reperfusion
Table 2: Modulation of Oxidative Stress Markers by this compound
| Animal Model | This compound Dosage | Marker | Effect | Reference |
| Rat (Ischemia-Reperfusion) | 10 µg/kg/day | Malondialdehyde (MDA) | Decreased to near normal levels | |
| Rat (Ischemia-Reperfusion) | 10 µg/kg/day | Superoxide Dismutase (SOD) | Increased to near normal levels | |
| Rat (Ischemia-Reperfusion) | 10 µg/kg/day | Total Glutathione (tGSH) | Increased to near normal levels | |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Not specified | Glutathione Peroxidase (GSH-Px) | Significantly improved activity | |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 1, 3, 10 mg/kg/day | Plasma Thiobarbituric Acid Reactive Substances (TBARS) | Attenuated increase | |
| Mice (Ischemia-Reperfusion) | Not specified | Urinary 8-hydroxy-2' deoxyguanosine (8-OHdG) | Significantly lower increase |
Table 3: Anti-inflammatory and Anti-apoptotic Effects of this compound
| Animal Model/Cell Culture | This compound Dosage/Concentration | Marker | Effect | Reference |
| Rat (Ischemia-Reperfusion) | 10 µg/kg/day | Cyclooxygenase-2 (COX-2) | Decreased to near normal levels | |
| Rat (Pentylenetetrazole-induced epilepsy) | 4 mg/kg | Interleukin-1 (IL-1) | Significantly lower | |
| Rat (Pentylenetetrazole-induced epilepsy) | 2 mg/kg (with Valproic acid) | Tumor Necrosis Factor-alpha (TNF-α) | Lower | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3-10 µM | Caspase-3 activation (induced by lysoPC) | Prevented | |
| Rat (Ischemia-Reperfusion) | 10 µg/kg i.v. | Caspase-3 activity | Reduced (1.94±0.25 vs 3.43±0.29 in vehicle) | |
| Rat (Ischemia-Reperfusion) | 10 µg/kg i.v. | TUNEL-positive staining | Decreased (8.4±1.2% vs 15.3±1.3% in vehicle) |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the neuroprotective effects of this compound.
Ischemia-Reperfusion Injury Model in Rats
This model is widely used to mimic the conditions of an ischemic stroke followed by the restoration of blood flow.
-
Animal Model : Male Wistar albino rats are commonly used.
-
Anesthesia : Anesthesia is induced prior to the surgical procedure.
-
Induction of Ischemia : Transient focal cerebral ischemia is often induced by clamping the left common carotid artery for a specified duration, typically 2 hours.
-
Reperfusion : Following the ischemic period, the clamp is removed to allow for reperfusion, which is maintained for a period such as 12 hours.
-
This compound Administration : this compound hydrochloride (e.g., 10 µg/kg/day) is administered orally through a catheter for a set period before the induction of ischemia.
-
Outcome Measures :
-
Infarct Volume : Brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct area.
-
Biochemical Analysis : Brain tissue is homogenized to measure levels of oxidative stress markers (MDA, SOD, tGSH) and inflammatory markers (COX-1, COX-2).
-
Histopathology : Brain sections are examined under a microscope to assess neuronal damage.
-
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model
This model is used to study the effects of this compound in the context of chronic hypertension, a major risk factor for stroke.
-
Animal Model : Salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP) are used.
-
This compound Treatment : this compound is administered orally on a daily basis for several weeks (e.g., 7 weeks) at varying doses (e.g., 1, 3, and 10 mg/kg).
-
Monitoring :
-
Blood Pressure : Systolic blood pressure is monitored regularly.
-
Neurological Symptoms : Behavioral changes such as sedation, ataxia, and aggressiveness are observed.
-
Cerebrovascular Lesions : Magnetic Resonance Imaging (MRI) is used to assess brain lesions at various time points.
-
-
Post-mortem Analysis :
-
Histopathology : Brains are examined to correlate MRI findings with edematous or softening lesions.
-
Biochemical Markers : Plasma levels of oxidative stress markers (e.g., thiobarbituric acid reactive substances) and renal expression of related genes are measured.
-
Signaling Pathways and Experimental Workflows
The neuroprotective actions of this compound are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: this compound's multifaceted neuroprotective signaling pathways.
Caption: A generalized experimental workflow for evaluating this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, a long-acting Ca channel blocker, limits infarct size via bradykinin- and NO-dependent mechanisms in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Benidipine's Cardioprotective Shield: A Technical Guide to its Efficacy in Ischemia-Reperfusion Injury
For Immediate Release
A comprehensive analysis of the calcium channel blocker benidipine reveals significant cardioprotective effects against ischemia-reperfusion (I/R) injury, positioning it as a promising therapeutic agent. This technical guide synthesizes findings from multiple preclinical studies, detailing its mechanisms of action, summarizing key quantitative outcomes, and providing insights into the experimental protocols used to validate its efficacy.
This compound, a long-acting dihydropyridine calcium channel blocker, has demonstrated a remarkable ability to mitigate the cellular damage induced by the restoration of blood flow to ischemic heart tissue. Its protective effects are multifaceted, primarily revolving around the inhibition of apoptosis (programmed cell death), reduction of oxidative stress, and modulation of critical signaling pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the study of cardioprotective agents.
Key Mechanisms of Cardioprotection
This compound's cardioprotective effects are attributed to several key mechanisms:
-
Anti-Apoptotic Action: this compound significantly reduces myocardial apoptosis following I/R injury.[1][2][3] It achieves this by inhibiting the mitochondrial-mediated apoptotic pathway, as evidenced by the reduction in mitochondrial cytochrome c release and subsequent decreases in caspase-9 and caspase-3 activation.[1] Notably, it does not affect the extrinsic, death receptor-mediated apoptotic pathway involving caspase-8.
-
Modulation of Signaling Pathways: The drug favorably alters the balance of key signaling molecules. It enhances the activation of the ERK1/2 pathway, which is known to be anti-apoptotic, while having no significant effect on the pro-apoptotic p38 MAPK pathway.
-
Reduction of Oxidative Stress: this compound has been shown to suppress systemic oxidative stress induced by I/R. This is partly achieved by reducing plasma aldosterone levels, a hormone implicated in oxidative stress and inflammation in the cardiovascular system.
-
Enhancement of Nitric Oxide (NO) Bioavailability: Several studies highlight this compound's ability to stimulate endothelial nitric oxide synthase (eNOS), leading to increased NO production. This NO-dependent mechanism, potentially mediated by bradykinin, contributes to vasodilation and the overall protective effect.
Quantitative Outcomes of this compound Treatment
The following tables summarize the key quantitative data from various preclinical studies, demonstrating the significant cardioprotective effects of this compound in models of ischemia-reperfusion injury.
Table 1: Effects of this compound on Myocardial Apoptosis
| Parameter | Control/Vehicle Group | This compound-Treated Group | Animal Model | Source |
| TUNEL-positive staining (%) | 15.3 ± 1.3 | 8.4 ± 1.2 (P<0.01) | Rat | |
| Caspase-3 activity (relative units) | 3.43 ± 0.29 | 1.94 ± 0.25 (P<0.01) | Rat | |
| Caspase-9 activation (relative units) | 2.85 ± 0.26 | 1.9 ± 0.24 (P<0.01) | Rat | |
| Caspase-8 activation (relative units) | ~1.7-fold increase over sham | No significant inhibition | Rat | |
| Myocardial apoptosis (%) | 12.2 ± 1.1 | 6.2 ± 0.8 (P<0.01) | Rabbit |
Table 2: Effects of this compound on Myocardial Infarct Size and Cardiac Function
| Parameter | Control/Vehicle Group | This compound-Treated Group | Animal Model | Source |
| Infarct size (%) | 25.5 ± 3.6 | 13.4 ± 2.5 | Mouse | |
| Infarct size (%) | 49 ± 2.6 | 20 ± 2.3 (P<0.01) | Rabbit | |
| Infarct size (%) | 43.4 ± 5.6 | 16.5 ± 2.0 (at 200 ng/kg/min) | Dog | |
| Post-ischemic recovery of LVDP (%) | 64.6 ± 11.9 | 87.5 ± 10.1 (P<0.05) | Rat | |
| Post-ischemic recovery of LV dP/dt max (%) | 70.2 ± 15.7 | 97.8 ± 10.4 (P<0.05) | Rat | |
| Creatine Kinase (CK) leakage (IU/15 min/kg) | 61.1 ± 9.8 | 39.4 ± 7.5 (P<0.05) | Rat |
Detailed Experimental Protocols
The following outlines a generalized experimental protocol for inducing and evaluating ischemia-reperfusion injury and the effects of this compound, based on the methodologies reported in the cited literature.
1. Animal Models and Preparation:
-
Species: Male Sprague-Dawley rats, C57BL/6J mice, or New Zealand White rabbits are commonly used.
-
Anesthesia: Animals are anesthetized, typically with sodium pentobarbital or a similar anesthetic agent.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and isolated. A suture is passed around the LAD for subsequent occlusion.
2. Ischemia-Reperfusion Protocol:
-
Ischemia: The LAD is occluded by tightening the suture. The duration of ischemia is typically 30 minutes.
-
Reperfusion: The suture is released to allow blood flow to return to the previously ischemic myocardium. The reperfusion period can vary, with common durations being 3 hours to 6 hours.
3. Drug Administration:
-
This compound Dosage and Route: this compound is administered intravenously at a dose of 10 μg/kg, typically 10 minutes before the onset of reperfusion. Oral administration of 3 mg/kg daily for several weeks has also been studied.
-
Vehicle Control: A control group receives a vehicle solution (e.g., 0.15% Tween 80 in saline).
4. Assessment of Cardioprotective Effects:
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk and the infarcted area are delineated using techniques such as TTC (2,3,5-triphenyltetrazolium chloride) staining.
-
Apoptosis Assays:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic cells in myocardial tissue sections.
-
Caspase Activity Assays: The enzymatic activities of caspases-3, -8, and -9 are measured in myocardial tissue lysates using colorimetric assay kits with specific substrates (e.g., Ac-DEVD-pNA for caspase-3).
-
-
Western Blot Analysis: Protein levels of signaling molecules such as ERK1/2 and p38 MAPK are quantified by Western blotting.
-
Biochemical Assays: Markers of oxidative stress (e.g., urinary 8-hydroxy-2'-deoxyguanosine) and cardiac injury (e.g., creatine phosphokinase) are measured.
-
Hemodynamic and Cardiac Function Assessment: Left ventricular developed pressure (LVDP) and its first derivative (dP/dt) are often measured in isolated heart preparations (Langendorff perfusion).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's cardioprotection and a typical experimental workflow.
This compound's anti-apoptotic signaling pathway.
General experimental workflow for I/R injury studies.
References
- 1. Antiapoptotic mechanisms of this compound in the ischemic/reperfused heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiapoptotic mechanisms of this compound in the ischemic/reperfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-apoptotic effect of this compound, a long-lasting vasodilating calcium antagonist, in ischaemic/reperfused myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benidipine in Diabetic Nephropathy: A Technical Guide to its Renal-Protective Mechanisms
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidney's microvasculature. The pathogenesis is complex, involving hemodynamic and metabolic derangements that drive glomerular hyperfiltration, inflammation, oxidative stress, and fibrosis. Benidipine, a dihydropyridine calcium channel blocker (CCB), has demonstrated significant renal-protective effects that extend beyond its primary antihypertensive action. Uniquely, this compound blocks not only L-type calcium channels but also T-type and N-type channels, granting it a multifaceted mechanism of action particularly beneficial in the context of diabetic kidney disease. This guide provides an in-depth technical overview of the core renal-protective mechanisms of this compound, supported by experimental data and methodologies for the research and drug development professional.
Core Renal-Protective Mechanisms
This compound exerts its nephroprotective effects through a combination of synergistic mechanisms, including favorable modulation of renal hemodynamics, inhibition of pro-fibrotic signaling pathways, reduction of oxidative stress, and preservation of endothelial function.
Modulation of Glomerular Hemodynamics
A key insult in early diabetic nephropathy is glomerular hypertension, driven by a disproportionate constriction of the efferent arteriole relative to the afferent arteriole. Unlike many CCBs that predominantly dilate the afferent arteriole, this compound's ability to block T-type calcium channels—which are located on both afferent and efferent arterioles—allows for balanced vasodilation.[1][2][3][4] This dual action reduces the resistance of both vessels, leading to a significant decrease in intraglomerular capillary pressure (PGC) and thereby alleviating hyperfiltration-induced glomerular injury.[1]
-
Mechanism: By blocking T-type calcium channels on both arterioles, this compound normalizes the pressure gradient across the glomerulus. It effectively reduces glomerular hypertension without compromising the glomerular filtration rate (GFR). This action is crucial for long-term preservation of renal structure and function.
Table 1: Effect of this compound on Glomerular Hemodynamics in Patients with Metabolic Syndrome
| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | p-value |
| Glomerular Capillary Pressure (PGC) (mmHg) | 54.4 ± 7.5 | 47.0 ± 7.0 | 0.0152 |
| Afferent Arteriolar Resistance (dyn·s/cm5) | 10,338 ± 2,618 | 9,026 ± 2,627 | 0.047 |
| Efferent Arteriolar Resistance (dyn·s/cm5) | 4,649 ± 2,039 | 2,419 ± 2,081 | 0.003 |
Data sourced from a study on patients with metabolic syndrome receiving this compound.
Inhibition of the RhoA/ROCK Pathway and Epithelial-Mesenchymal Transition (EMT)
The RhoA/Rho-kinase (ROCK) signaling pathway is a critical mediator of renal fibrosis. In the diabetic milieu, this pathway becomes overactivated, promoting the transformation of renal tubular epithelial cells into myofibroblasts—a process known as epithelial-mesenchymal transition (EMT). This transition is a hallmark of tubulointerstitial fibrosis. This compound has been shown to directly inhibit the activity of ROCK1, independent of its blood pressure-lowering effects.
-
Mechanism: By inhibiting ROCK1 activity, this compound prevents the downstream phosphorylation of its targets, such as Myosin Phosphatase Target Subunit 1 (MYPT1). This action blocks the signaling cascade that leads to EMT. Consequently, the expression of the epithelial marker E-cadherin is preserved, while the expression of the myofibroblast marker α-smooth muscle actin (α-SMA) is suppressed. This effectively reduces the progression of renal interstitial fibrosis.
Table 2: Effect of this compound on EMT Markers in Type 1 Diabetic Rats
| Group | p-MYPT1/MYPT1 Ratio | ROCK1 Expression | α-SMA Expression | E-cadherin Expression |
| Normal | 0.87 (0.72-0.95) | 0.39 (0.23-0.55) | 0.11 (0.06-0.18) | 0.95 ± 0.27 |
| Diabetic (Untreated) | 1.32 (0.93-1.62) | 0.93 (0.64-1.28) | 0.68 (0.57-0.82) | 0.25 ± 0.09 |
| Diabetic + this compound | 0.93 (0.74-1.39) | 0.61 (0.52-0.9) | 0.13 (0.08-0.32) | 0.44 ± 0.10 |
Data presented as median (interquartile range) or mean ± SD. Expression levels are relative values. Sourced from Wu et al., 2013.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key pathogenic driver in diabetic complications, including nephropathy. Hyperglycemia stimulates various pathways, such as NADPH oxidase activation, leading to increased ROS production in renal cells. This compound exhibits potent antioxidant properties.
-
Mechanism: this compound has been shown to inhibit ROS production in polymorphonuclear leukocytes, partly by inhibiting the Ca2+/Protein Kinase C (PKC)/NADPH oxidase signaling pathway. It also directly scavenges free radicals, protecting cells from oxidative damage. In hypertensive animal models, this compound reduces plasma markers of oxidative stress and suppresses the renal expression of oxidative stress-induced genes. This reduction in oxidative stress helps to prevent endothelial dysfunction, inflammation, and apoptosis in renal tissue.
References
- 1. This compound Protects Kidney through Inhibiting ROCK1 Activity and Reducing the Epithelium-Mesenchymal Transdifferentiation in Type 1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on renal function in anesthetized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benidipine: A Technical Guide on its Modulation of Oxidative Stress and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic effects of benidipine, a dihydropyridine calcium channel blocker, with a specific focus on its role in mitigating oxidative stress and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action
This compound is a potent, long-acting calcium channel blocker that uniquely inhibits L-type, T-type, and N-type voltage-gated calcium channels.[1][2] This triple-blocking action contributes to its significant antihypertensive effects by inducing vasodilation. Beyond its primary function in blood pressure regulation, emerging evidence strongly indicates that this compound possesses direct antioxidant and anti-inflammatory properties, offering broader cardiovascular and renal protection.[3]
Modulation of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in various cardiovascular diseases. This compound has been shown to effectively attenuate oxidative stress through multiple mechanisms.
Direct Antioxidant Activity and Inhibition of ROS Production
This compound exhibits direct free radical scavenging activity. Furthermore, it inhibits the production of ROS in various cell types, including polymorphonuclear leukocytes. This inhibitory effect is partly attributed to its ability to suppress the Ca2+/protein kinase C/NADPH oxidase signaling pathway, a major source of cellular ROS.
Quantitative Effects on Oxidative Stress Markers
The following table summarizes the quantitative effects of this compound on key markers of oxidative stress from various preclinical and clinical studies.
| Biomarker | Experimental Model | Treatment Details | Key Findings | Reference |
| Reactive Oxygen Species (ROS) | Human Polymorphonuclear Cells | 4 mg this compound daily for 6 months in hypertensive patients | Significant reduction in ROS formation by 32 arbitrary units (p<0.01) | |
| Thiobarbituric Acid Reactive Substances (TBARS) | Untreated hypertensive patients | 4 mg/day this compound | Significant decrease in plasma TBARS levels | |
| Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Hypertensive patients with mild Chronic Kidney Disease | 8 mg this compound daily for 12 months | Significant decrease in urinary 8-OHdG excretion (p<0.001) compared to amlodipine | |
| Antioxidant Enzymes (GSH, CAT, SOD, GPx, GRx, GST) | Isoproterenol-induced myocardial infarction in rats | Pretreatment with this compound (1, 3, 10 µg/kg/day) for 28 days | Preserved levels of antioxidant enzymes |
Experimental Protocol: Measurement of ROS in Polymorphonuclear Cells
This protocol is based on the methodology described by Higashi et al. (2005).
-
Sample Collection: Whole blood is collected from hypertensive patients before and after a 6-month treatment period with 4 mg/day this compound or placebo.
-
Cell Isolation: Polymorphonuclear cells (PMNs) are isolated from heparinized venous blood using a standard dextran sedimentation and Ficoll-Paque density gradient centrifugation method.
-
ROS Measurement:
-
Isolated PMNs are suspended in Hanks' balanced salt solution.
-
The cell suspension is incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.
-
Cells are stimulated with phorbol myristate acetate (PMA) to induce ROS production.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer.
-
-
Data Analysis: The mean fluorescence intensity is calculated and compared between the this compound and placebo groups, as well as between baseline and post-treatment measurements.
Attenuation of Inflammation
Chronic inflammation is a critical component in the pathogenesis of atherosclerosis and other cardiovascular diseases. This compound has demonstrated significant anti-inflammatory effects by targeting key inflammatory pathways and mediators.
Inhibition of Pro-inflammatory Cytokine Production
This compound has been shown to reduce the production of several pro-inflammatory cytokines. In lipopolysaccharide (LPS)-activated macrophages, this compound hydrochloride significantly decreased the secretion of IL-12p40, TNF-α, GM-CSF, and IL-6.
Modulation of Inflammatory Signaling Pathways
Recent studies have elucidated the molecular pathways through which this compound exerts its anti-inflammatory effects. It has been found to inhibit the activation of the NLRP3 inflammasome in THP-1 macrophages. This is achieved by reducing the expression of NLRP3, ASC, and caspase-1, which in turn decreases the secretion of the potent pro-inflammatory cytokine IL-1β. Mechanistically, this compound hydrochloride inhibits the LPS-induced activation of NF-κB by reducing the phosphorylation and nuclear translocation of the p65 subunit.
Quantitative Effects on Inflammatory Markers
The table below summarizes the quantitative impact of this compound on key inflammatory markers.
| Biomarker | Experimental Model | Treatment Details | Key Findings | Reference |
| Interleukin-6 (IL-6) | Hypertensive patients with mild Chronic Kidney Disease | 8 mg this compound daily for 12 months | Significant decrease in blood IL-6 levels (p<0.001) compared to amlodipine | |
| High Mobility Group Box-1 (HMGB-1) | Hypertensive patients with mild Chronic Kidney Disease | 8 mg this compound daily for 12 months | Significant decrease in blood HMGB-1 levels (p<0.05) compared to amlodipine | |
| C-reactive protein (CRP) | Isoproterenol-induced myocardial infarction in rats | Pretreatment with this compound (1, 3, 10 µg/kg/day) for 28 days | Maintained levels of CRP | |
| NLRP3, ASC, Caspase-1, IL-1β | LPS-induced THP-1 macrophages | Treatment with this compound hydrochloride | Drastically lowered expression of NLRP3, ASC, and caspase-1, and decreased secretion of IL-1β |
Experimental Protocol: Evaluation of NLRP3 Inflammasome Activation
This protocol is based on the methodology described by Huo et al. (2024).
-
Cell Culture and Treatment: Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). The differentiated macrophages are then pre-treated with various concentrations of this compound hydrochloride for a specified duration, followed by stimulation with lipopolysaccharide (LPS) and ATP to activate the NLRP3 inflammasome.
-
Western Blot Analysis:
-
Cell lysates are collected and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against NLRP3, ASC, and caspase-1.
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
ELISA for IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation:
-
Treated cells are fixed, permeabilized, and blocked.
-
Cells are incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
The subcellular localization of p65 is visualized using a fluorescence microscope.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound's Inhibition of the Ca2+/PKC/NADPH Oxidase Pathway to Reduce ROS Production.
Caption: this compound's Inhibition of the NF-κB and NLRP3 Inflammasome Pathway.
Conclusion
This compound's therapeutic profile extends beyond its established role as an antihypertensive agent. The compelling evidence presented in this guide highlights its significant capacity to modulate oxidative stress and inflammation. By inhibiting ROS production through the Ca2+/PKC/NADPH oxidase pathway and suppressing pro-inflammatory cytokine release via the NF-κB/NLRP3 inflammasome axis, this compound offers a multi-faceted approach to cardiovascular and renal protection. These insights should encourage further research into the broader clinical applications of this compound in diseases where oxidative stress and inflammation are key pathological drivers. Drug development professionals may consider these pleiotropic effects when designing next-generation therapies for cardiovascular and related disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological, pharmacokinetic, and clinical properties of this compound hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents oxidative stress, inflammatory changes and apoptosis related myofibril damage in isoproterenol-induced myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Benidipine on Osteoblast Differentiation and Bone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the L-type calcium channel blocker, benidipine, on osteoblast differentiation and subsequent bone formation. It consolidates findings from various in vitro and in vivo studies, offering a comprehensive resource for understanding the molecular mechanisms and cellular responses elicited by this compound in the context of bone metabolism. This document details the signaling pathways involved, summarizes key quantitative data, and provides an overview of the experimental protocols utilized in this area of research.
Introduction: this compound and Bone Metabolism
This compound, a dihydropyridine calcium channel blocker, is primarily utilized in the clinical management of hypertension.[1] Beyond its cardiovascular applications, emerging research has highlighted its positive influence on bone metabolism.[2][3] Studies have demonstrated that this compound can promote the differentiation of osteoblasts, the specialized cells responsible for synthesizing bone matrix, and enhance bone formation.[4][5] This has positioned this compound as a potential therapeutic agent for bone-related disorders such as osteoporosis, particularly in patients with co-existing hypertension. The pro-osteogenic effects of this compound are attributed to its ability to modulate key signaling pathways and upregulate the expression of critical osteogenic markers.
Signaling Pathways Modulated by this compound
This compound has been shown to influence at least two significant signaling pathways that govern osteoblast differentiation: the Wnt/β-catenin pathway and the Bone Morphogenetic Protein 2 (BMP2)/Smad pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling cascade is a critical regulator of bone mass. Research indicates that this compound enhances this pathway in bone marrow stromal cells (BMSCs). This involves the upregulation of key proteins such as β-catenin and low-density lipoprotein receptor-related protein 5 (LRP5), leading to the activation of downstream target genes that promote osteoblast differentiation.
Caption: this compound enhances Wnt/β-catenin signaling.
BMP2/Smad Signaling Pathway
The BMP2/Smad pathway is another critical regulator of osteogenesis. Studies have shown that this compound can upregulate the expression of BMP2, a potent osteogenic protein. This leads to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to activate the transcription of osteogenic genes like Runt-related transcription factor 2 (Runx2).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of the antihypertensive drug this compound on osteoblast function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteogenic effects of antihypertensive drug this compound on mouse MC3T3-E1 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the 1, 4-dihydropyridine L-type calcium channel blocker this compound on bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the antihypertensive drug this compound on osteoblast function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Benidipine's Impact on Endothelial Nitric Oxide Synthase (eNOS) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benidipine, a dihydropyridine calcium channel blocker, demonstrates a significant positive impact on endothelial nitric oxide synthase (eNOS) activity, extending beyond its primary antihypertensive effects. This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound modulates eNOS, leading to increased nitric oxide (NO) production and improved endothelial function. The available data indicates that this compound upregulates eNOS expression at both the mRNA and protein levels and stimulates its enzymatic activity. The underlying signaling pathways, while not fully elucidated for this compound, are suggested to involve the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) axis and potentially the Bradykinin B2 receptor pathway. This guide provides a comprehensive overview of the quantitative effects of this compound on eNOS, detailed experimental protocols for relevant assays, and visual representations of the proposed signaling cascades.
Introduction
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key factor in the pathogenesis of cardiovascular diseases. Endothelial nitric oxide synthase (eNOS) is the primary enzyme responsible for the production of NO in the vasculature, playing a crucial role in vasodilation, anti-inflammation, and anti-thrombosis. This compound, a third-generation dihydropyridine calcium channel blocker, has been shown to exert protective effects on the endothelium, partly through its influence on the eNOS/NO pathway. Understanding the specific molecular interactions between this compound and the eNOS system is paramount for leveraging its full therapeutic potential.
Quantitative Data on this compound's Effect on eNOS Activity
The following tables summarize the quantitative data from various studies investigating the impact of this compound on eNOS expression and NO production.
Table 1: In Vivo Studies on this compound and eNOS/NO Pathway
| Animal Model | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Renovascular Hypertensive Rats (RHR) | 5 mg/kg/day | 6 weeks | Nitrite production in the left ventricle was significantly increased to 5.11 ± 0.41 nmol/mg protein compared to untreated RHR (2.53 ± 0.35 nmol/mg protein). eNOS mRNA expression was also significantly increased. | [1] |
| Dahl Salt-Sensitive Hypertensive Rats | 3 mg/kg/day | 8 weeks | Restored the expression of eNOS protein in the left ventricle. | [2] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 1 or 3 mg/kg/day | 7 weeks | Showed protective effects against cardiorenal injury, partly attributed to the attenuation of oxidative stress, which is known to be linked to eNOS function. |
Table 2: In Vitro Studies on this compound and eNOS/NO Pathway
| Cell Type | This compound Concentration | Treatment Duration | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3-10 µM | Not Specified | Augmented eNOS expression and total eNOS enzymatic activities, leading to increased NO production and cGMP accumulation. |
Signaling Pathways of this compound-Mediated eNOS Activation
The precise signaling cascade through which this compound activates eNOS is an area of ongoing research. However, current evidence points towards two primary pathways:
HIF-1α/VEGF Signaling Pathway
In hypertensive models, this compound has been shown to restore the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), both of which are known to be upstream regulators of eNOS. This suggests a potential signaling axis where this compound, possibly through its effects on intracellular calcium or other pleiotropic effects, leads to the stabilization of HIF-1α. HIF-1α then promotes the transcription of VEGF, which in turn can activate the PI3K/Akt pathway, leading to the phosphorylation and activation of eNOS.
Figure 1: Proposed HIF-1α/VEGF signaling pathway for this compound-mediated eNOS activation.
Bradykinin B2 Receptor Pathway
Studies on other dihydropyridine calcium channel blockers, such as amlodipine, have implicated the Bradykinin B2 receptor in eNOS activation[3]. Bradykinin, by binding to its B2 receptor on endothelial cells, can trigger a signaling cascade that leads to eNOS phosphorylation and activation. It is plausible that this compound may also engage this pathway, either directly or indirectly, to stimulate NO production. This pathway often involves G-protein coupling and the activation of downstream kinases like Protein Kinase C (PKC) or Protein Kinase A (PKA).
Figure 2: Hypothetical Bradykinin B2 receptor pathway for this compound's effect on eNOS.
Detailed Experimental Protocols
Measurement of Nitric Oxide Production (Griess Assay)
This protocol is adapted from the method used to measure nitrite production in myocardial slices[1].
Objective: To quantify nitrite (a stable metabolite of NO) concentration in biological samples as an index of NO production.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM).
-
Sample (e.g., cell culture supernatant, tissue homogenate).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a standard curve by serially diluting the sodium nitrite standard.
-
Pipette 50 µL of standards and samples into duplicate wells of a 96-well plate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Figure 3: Experimental workflow for the Griess Assay.
Quantification of eNOS mRNA Expression (RT-PCR)
This protocol is a general outline based on the methodology mentioned for determining eNOS mRNA expression[1].
Objective: To measure the relative or absolute quantity of eNOS mRNA in cells or tissues.
Materials:
-
RNA extraction kit.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
eNOS-specific primers and probe.
-
Housekeeping gene primers and probe (e.g., GAPDH, β-actin) for normalization.
-
Real-time PCR instrument and reagents.
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA into cDNA using a reverse transcriptase enzyme.
-
Real-time PCR:
-
Set up the PCR reaction with cDNA, eNOS-specific primers/probe, housekeeping gene primers/probe, and PCR master mix.
-
Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for eNOS and the housekeeping gene. Calculate the relative expression of eNOS mRNA using the ΔΔCt method.
Figure 4: Workflow for quantifying eNOS mRNA expression by RT-PCR.
Detection of eNOS and Phospho-eNOS Protein (Western Blotting)
This protocol is a general guide for the detection of total and phosphorylated eNOS protein levels.
Objective: To determine the protein expression levels of total eNOS and its phosphorylated forms (e.g., at Ser1177).
Materials:
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-eNOS, anti-phospho-eNOS (Ser1177).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer. Determine protein concentration.
-
SDS-PAGE: Separate a fixed amount of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-eNOS or anti-phospho-eNOS) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 5: General workflow for Western Blotting analysis of eNOS.
Conclusion and Future Directions
This compound has demonstrated a clear capacity to enhance eNOS activity and NO production through the upregulation of eNOS expression. The involvement of the HIF-1α/VEGF pathway is supported by experimental data. While the direct impact of this compound on specific eNOS phosphorylation sites and the role of the Bradykinin B2 receptor and PI3K/Akt pathways are strongly suggested by studies on analogous compounds, further direct investigation is warranted to fully delineate these mechanisms for this compound. Future research should focus on elucidating the precise upstream signaling events initiated by this compound that lead to the activation of these pathways. A deeper understanding of these molecular interactions will be instrumental in optimizing the therapeutic application of this compound for the management of cardiovascular diseases characterized by endothelial dysfunction.
References
- 1. This compound stimulates nitric oxide synthase and improves coronary circulation in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho-kinase phosphorylates eNOS at threonine 495 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective role of PI3-kinase-Akt-eNOS signalling pathway in intestinal injury associated with splanchnic artery occlusion shock - PMC [pmc.ncbi.nlm.nih.gov]
Benidipine's Influence on Cerebral Blood Flow Autoregulation in Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic hypertension significantly impairs cerebral blood flow (CBF) autoregulation, shifting the autoregulatory curve to the right. This shift renders the brain more vulnerable to ischemic damage during hypotensive episodes. Benidipine, a dihydropyridine calcium channel blocker, has demonstrated potential in mitigating this adverse effect. This technical guide provides an in-depth analysis of this compound's influence on cerebral blood flow autoregulation in hypertensive subjects, supported by quantitative data from preclinical studies, detailed experimental protocols, and an exploration of the underlying signaling pathways. Evidence suggests that this compound not only lowers systemic blood pressure but also favorably shifts the lower limit of CBF autoregulation to a lower pressure, thereby enhancing the brain's tolerance to blood pressure fluctuations.
Introduction to Cerebral Blood Flow Autoregulation in Hypertension
Cerebral autoregulation is a vital physiological process that maintains a stable CBF over a range of systemic blood pressures, typically between 50 and 150 mmHg of mean arterial pressure (MAP). This mechanism protects the brain from both hypoperfusion and hyperperfusion. In chronic hypertension, the autoregulatory curve shifts to the right, meaning a higher blood pressure is required to maintain adequate cerebral perfusion. This adaptation, while protective against the deleterious effects of high pressure, increases the risk of cerebral ischemia if blood pressure is lowered too aggressively or drops suddenly.
This compound is a calcium channel blocker that inhibits L-type, T-type, and N-type calcium channels.[1] Its primary antihypertensive action stems from the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[2] Beyond its systemic effects, this compound exhibits cerebrovascular benefits, including the improvement of CBF autoregulation.
Experimental Protocols for Assessing Cerebral Blood Flow Autoregulation
The following protocol outlines a standard preclinical model for evaluating the effects of this compound on CBF autoregulation in spontaneously hypertensive rats (SHRs), a widely used animal model for human essential hypertension.
Animal Model and Drug Administration
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are utilized as the hypertensive model, with normotensive Wistar-Kyoto (WKY) rats serving as controls.
-
Drug Administration: this compound is administered orally, mixed with standard rat chow, at varying doses (e.g., 3 mg/kg/day and 6 mg/kg/day) for a specified duration (e.g., 2 to 8 weeks).[3][4] A control group of SHRs receives the standard chow without the drug.
Measurement of Cerebral Blood Flow
-
Technique: Laser-Doppler flowmetry (LDF) is a common technique for continuous, real-time measurement of relative changes in cerebral microcirculatory blood flow.[5]
-
Procedure:
-
Rats are anesthetized, and the head is fixed in a stereotaxic frame.
-
A small area of the skull is thinned over the parietal cortex to allow for the placement of the LDF probe without breaching the dura mater.
-
The LDF probe is positioned perpendicular to the cortical surface to monitor regional CBF.
-
Induction of Hypotension and Determination of Autoregulatory Lower Limit
-
Method: Stepwise hypotension is induced by controlled hemorrhage via a cannulated femoral artery.
-
Procedure:
-
Mean arterial pressure (MAP) is continuously monitored through a catheter placed in the contralateral femoral artery.
-
Blood is withdrawn in small increments to gradually lower the MAP.
-
CBF is continuously recorded using the LDF.
-
The lower limit of autoregulation is defined as the MAP at which CBF decreases to 90% of the baseline value.
-
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from a key preclinical study investigating the effects of this compound on systemic hemodynamics and cerebral blood flow autoregulation in spontaneously hypertensive rats.
Table 1: Effects of this compound on Mean Arterial Pressure and Cerebral Vascular Resistance in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose | Mean Arterial Pressure (mmHg) | Cerebral Vascular Resistance |
| Wistar-Kyoto (WKY) Rats | - | Lower than SHRs | Lower than SHRs |
| Control SHRs | - | 193 ± 5 | Higher than WKY rats |
| This compound-treated SHRs | 3 mg/kg/day | Lowered to levels comparable to amlodipine and candesartan | Lowered |
| Low-dose this compound SHRs | 3 mg/kg/day | 183 ± 5 | Not specified |
| High-dose this compound SHRs | 6 mg/kg/day | 159 ± 4 | Not specified |
Data adapted from multiple studies.
Table 2: Effect of this compound on the Lower Limit of Cerebral Blood Flow Autoregulation in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Lower Limit of CBF Autoregulation (mmHg) |
| Wistar-Kyoto (WKY) Rats | 59 ± 2 |
| Control SHRs | 142 ± 4 |
| Amlodipine-treated SHRs | 97 ± 6 |
| Candesartan-treated SHRs | 109 ± 4 |
| This compound-treated SHRs | 91 ± 4 |
Data from a study by Ohta et al.
Signaling Pathways and Mechanisms of Action
This compound's beneficial effects on cerebral blood flow autoregulation are mediated through multiple signaling pathways, primarily involving direct vasodilation of cerebral arteries and enhancement of endothelial function.
Direct Vasodilation of Cerebral Arterioles
This compound, as a dihydropyridine calcium channel blocker, directly acts on the vascular smooth muscle cells of cerebral arterioles. By blocking L-type voltage-gated calcium channels, it inhibits the influx of extracellular calcium, a critical step in smooth muscle contraction. This leads to relaxation of the arteriolar walls, decreased cerebral vascular resistance, and consequently, a downward shift in the lower limit of CBF autoregulation.
Enhancement of Endothelial Nitric Oxide Production
Beyond its direct effects on smooth muscle, this compound has been shown to improve endothelial function. It stimulates the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO). NO is a potent vasodilator that diffuses from the endothelium to the adjacent smooth muscle cells, activating guanylate cyclase, which in turn increases cyclic guanosine monophosphate (cGMP) levels, leading to vasorelaxation. This enhancement of NO bioavailability contributes to the improved dilator capacity of cerebral arteries and the favorable modulation of autoregulation.
Visualizations: Diagrams of Workflows and Signaling Pathways
Experimental Workflow for Assessing CBF Autoregulation
Experimental workflow for assessing cerebral blood flow autoregulation.
This compound's Signaling Pathway for Vasodilation
Signaling pathway of this compound leading to cerebral vasodilation.
Conclusion
This compound demonstrates a significant and beneficial influence on cerebral blood flow autoregulation in the context of hypertension. By directly inducing vasodilation through calcium channel blockade and indirectly promoting vasorelaxation via enhanced nitric oxide production, this compound effectively lowers the autoregulatory threshold. This shift towards a lower pressure range enhances the brain's ability to maintain stable perfusion during periods of reduced blood pressure, potentially mitigating the risk of ischemic events. These findings underscore the cerebroprotective potential of this compound in the management of hypertensive patients, particularly those at risk for cerebrovascular complications. Further clinical research is warranted to fully elucidate the translation of these preclinical findings to human populations.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Effects of this compound, a long-lasting dihydropyridine-Ca2+ channel blocker, on cerebral blood flow autoregulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of this compound on cerebral vasoreactivity in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benidipine In Vitro Assay Using Human Mesangial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benidipine, a dihydropyridine calcium channel blocker, has demonstrated significant antiproliferative effects on human mesangial cells in vitro.[1] These effects are crucial in the study of potential therapeutic interventions for mesangioproliferative glomerular diseases, where mesangial cell proliferation is a key pathological feature. This compound distinguishes itself from other calcium channel blockers by its potent inhibition of cell cycle progression at both the G0/G1 and G1/S phases.[1] This document provides detailed protocols for assessing the in vitro effects of this compound on human mesangial cell proliferation and outlines the underlying signaling pathways.
Data Presentation
Table 1: Comparative Inhibition of FCS-Induced Human Mesangial Cell Proliferation by Calcium Channel Blockers
| Compound | Concentration (µM) | [3H]Thymidine Incorporation (% of Control) | Significance (p-value vs. Control) |
| This compound | 10 | 3.8 | < 0.001 |
| Nifedipine | 10 | 41.9 | < 0.01 |
| Diltiazem | 10 | No significant inhibition | N/A |
Data synthesized from a study on the antiproliferative effects of this compound on cultured human mesangial cells.[1]
Table 2: Effect of this compound on Cell Cycle Progression in Human Mesangial Cells
| Cell Cycle Phase Transition | Treatment | Inhibition | Significance (p-value) |
| G0/G1 | This compound (10 µM) | Yes | < 0.001 |
| G1/S | This compound (10 µM) | Yes | < 0.0001 |
| G1 to S (FCS-stimulated) | This compound (10 µM) | Yes | < 0.03 |
This table summarizes the inhibitory effects of this compound on specific phases of the cell cycle in human mesangial cells, as determined by flow cytometry and cell synchronization studies.[1]
Experimental Protocols
Human Mesangial Cell Culture
Objective: To culture and maintain human mesangial cells for subsequent in vitro assays.
Materials:
-
Human mesangial cells
-
DMEM/F-12 medium
-
Fetal Calf Serum (FCS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Cell culture flasks and plates
Protocol:
-
Culture human mesangial cells in DMEM/F-12 medium supplemented with 10% FCS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.
-
For experiments, seed the cells into appropriate culture plates (e.g., 96-well plates for proliferation assays).
Proliferation Assay ([3H]Thymidine Incorporation)
Objective: To quantify the effect of this compound on the proliferation of human mesangial cells stimulated with Fetal Calf Serum (FCS).
Materials:
-
Cultured human mesangial cells
-
DMEM/F-12 medium with 5% FCS
-
This compound, Nifedipine, Diltiazem (stock solutions)
-
[3H]Thymidine
-
Scintillation counter
Protocol:
-
Seed human mesangial cells in 96-well plates and allow them to adhere.
-
Synchronize the cells by serum starvation (0.5% FCS) for 48 hours.
-
Induce proliferation by adding DMEM/F-12 medium containing 5% FCS.
-
Simultaneously, treat the cells with various concentrations of this compound or other calcium channel blockers (e.g., 10 µM). Include a vehicle control group.
-
Incubate the cells for 20 hours.
-
Add [3H]Thymidine to each well and incubate for an additional 4 hours.
-
Harvest the cells and measure the incorporation of [3H]Thymidine using a scintillation counter.
-
Express the results as a percentage of the control group.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of human mesangial cells.
Materials:
-
Cultured human mesangial cells
-
This compound
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed human mesangial cells and synchronize them as described in the proliferation assay.
-
Stimulate the cells with 5% FCS in the presence or absence of this compound (10 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ethanol at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Mechanisms of Action
This compound primarily acts as a calcium channel blocker, inhibiting L, N, and T-type calcium channels.[2] This action is central to its effect on mesangial cells. The influx of extracellular calcium is a critical signal for mitogen-induced mesangial cell proliferation. By blocking these channels, this compound attenuates the rise in intracellular calcium required for cell cycle progression.
Furthermore, studies have shown that this compound's antiproliferative effects are mediated through its influence on the cell cycle machinery. It effectively inhibits the transition of cells from the G1 to the S phase, a critical checkpoint for cell division.
Caption: this compound's mechanism of inhibiting mesangial cell proliferation.
The experimental workflow for assessing the antiproliferative effects of this compound on human mesangial cells is a multi-step process.
Caption: Experimental workflow for this compound in vitro assay.
This compound's effect on the cell cycle involves halting progression at key checkpoints.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Benidipine in Human Plasma
Introduction
Benidipine is a dihydropyridine calcium channel blocker utilized in the management of hypertension and angina pectoris.[1] Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The method employs liquid-liquid extraction for sample preparation and UV detection for quantification, providing a reliable and reproducible workflow for researchers, scientists, and drug development professionals.
Principle
This method is based on the extraction of this compound and an internal standard (IS), this compound-d5, from human plasma via liquid-liquid extraction (LLE) under alkaline conditions.[2] The separation of the analytes is achieved on a C18 reversed-phase column with a suitable mobile phase. Quantification is performed by monitoring the UV absorbance at a specific wavelength, and the concentration of this compound in the plasma samples is determined from a calibration curve constructed using known concentrations of the drug.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride reference standard (purity >98%)
-
This compound-d5 (internal standard)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade diethyl ether
-
Sodium hydroxide (NaOH)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Sample evaporator (e.g., nitrogen evaporator)
Preparation of Solutions
-
Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions of this compound: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Stock Solution of Internal Standard (this compound-d5, 100 µg/mL): Accurately weigh 10 mg of this compound-d5 and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Internal Standard Solution (10 ng/mL): Dilute the internal standard stock solution with methanol to obtain a final concentration of 10 ng/mL.
-
5M Sodium Hydroxide Solution: Dissolve 20 g of NaOH in 100 mL of ultrapure water.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Add 50 µL of the working internal standard solution (10 ng/mL this compound-d5).
-
Vortex the mixture for 30 seconds.
-
Add 2 mL of diethyl ether as the extraction solvent.[1]
-
Vortex the tube for 5 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.1M Dipotassium Hydrogen Phosphate (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Run Time | Approximately 10 minutes |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards prepared in drug-free plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
| Parameter | Result |
| Concentration Range | 0.02 - 3.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days, respectively.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85 - 115% |
| Medium QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.
| Parameter | Result |
| LOD | 0.05 ng/mL |
| LOQ | 0.0204 ng/mL |
Recovery
The extraction recovery of this compound was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.
| QC Level | Mean Recovery (%) |
| Low QC | > 70% |
| Medium QC | > 70% |
| High QC | > 70% |
Specificity
The specificity of the method was evaluated by analyzing blank plasma samples from different sources to ensure that there were no interfering peaks from endogenous plasma components at the retention times of this compound and the internal standard.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
The described HPLC method with UV detection provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The sample preparation procedure using liquid-liquid extraction is effective in removing endogenous interferences. The method has been validated according to ICH guidelines and is suitable for use in pharmacokinetic and bioequivalence studies of this compound.
References
Application Notes and Protocols: Investigating the Osteogenic Effects of Benidipine on MC3T3-E1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of the dihydropyridine calcium channel blocker, Benidipine, on the proliferation and osteogenic differentiation of the murine pre-osteoblastic cell line, MC3T3-E1. The following protocols and data summaries are compiled from established research to ensure reproducibility and accuracy in assessing this compound's potential as a therapeutic agent for bone-related disorders.
Introduction
This compound, a widely used antihypertensive drug, has demonstrated positive effects on bone metabolism.[1][2] It functions as a calcium channel blocker, targeting L-type, N-type, and T-type calcium channels.[1][3] Studies have shown that this compound can promote the proliferation and osteogenic differentiation of MC3T3-E1 cells, suggesting its potential for treating conditions like osteoporosis, particularly in patients with hypertension.[1] The underlying mechanisms appear to involve the BMP/Smad and Wnt/β-catenin signaling pathways. These protocols outline the necessary steps to culture MC3T3-E1 cells and evaluate the impact of this compound on key osteogenic markers.
General Cell Culture of MC3T3-E1 Cells
MC3T3-E1 cells are a well-established pre-osteoblastic cell line derived from mouse calvaria and are widely used for in vitro osteogenesis studies.
Protocol:
-
Media Preparation: Culture cells in Minimum Essential Medium α (MEM α) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Rapidly thaw cryopreserved MC3T3-E1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Seed the cells into a T-75 flask.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge. Resuspend the cells and seed into new flasks at a 1:3 to 1:5 split ratio. The medium should be replaced every 2-3 days.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on MC3T3-E1 cells. This compound should be dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution and then diluted to the final concentrations in the culture medium.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed MC3T3-E1 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, and 1.0 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
Protocol:
-
Cell Seeding and Treatment: Seed MC3T3-E1 cells in a 24-well plate at a density of 2 x 10⁴ cells/well. After 24 hours, replace the medium with osteogenic induction medium (complete medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate) containing different concentrations of this compound.
-
Incubation: Culture the cells for 7 to 14 days, replacing the medium every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Activity Measurement: Use a commercial ALP activity assay kit. Typically, the cell lysate is incubated with p-nitrophenyl phosphate (pNPP) as a substrate. The conversion of pNPP to p-nitrophenol results in a yellow color, which can be quantified by measuring the absorbance at 405 nm.
-
Protein Quantification: Measure the total protein concentration of the cell lysates using a BCA protein assay kit to normalize the ALP activity.
Matrix Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S staining is used to detect the presence of calcium deposits, a late marker of osteoblast differentiation and matrix mineralization.
Protocol:
-
Cell Seeding and Treatment: Seed MC3T3-E1 cells in a 12-well plate and treat them with this compound in an osteogenic induction medium as described for the ALP assay.
-
Incubation: Culture for 21 to 28 days, with medium changes every 2-3 days.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Visualization and Quantification: Visualize the stained mineralized nodules using a microscope. For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance can be measured at 562 nm.
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of key osteogenic marker genes.
Protocol:
-
Cell Seeding and Treatment: Culture MC3T3-E1 cells in 6-well plates and treat with this compound for a specific period (e.g., 3, 7, or 14 days).
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for target genes such as Runx2, ALP, Osteocalcin (OCN), and BMP2. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Effect of this compound on MC3T3-E1 Cell Proliferation
| This compound Concentration (µM) | Incubation Time (hours) | Proliferation (% of Control) | Reference |
| 0.01 | 48 | Significantly Increased | |
| 0.10 | 48 | Significantly Increased | |
| 1.00 | 48 | Significantly Increased |
Table 2: Effect of this compound on Osteogenic Differentiation Markers in MC3T3-E1 Cells
| Assay | This compound Concentration (µM) | Incubation Time (days) | Outcome | Reference |
| ALP Activity | 0.01 - 1.00 | 7-14 | Dose-dependent increase | |
| Matrix Mineralization | 0.01 - 1.00 | 21 | Dose-dependent increase | |
| Runx2 Gene Expression | 0.001 - 1.0 | 3 | Upregulated | |
| BMP2 Gene Expression | 0.001 - 1.0 | 3 | Upregulated | |
| OCN Gene Expression | 0.001 - 1.0 | 3 | Upregulated |
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathways of this compound's action on MC3T3-E1 cells.
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's proposed signaling pathways in osteoblasts.
References
- 1. Osteogenic effects of antihypertensive drug this compound on mouse MC3T3-E1 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the antihypertensive drug this compound on osteoblast function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antihypertensive drug this compound on osteoblast function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy of Benidipine in the Spontaneously Hypertensive Rat (SHR) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypertension is a primary risk factor for a multitude of cardiovascular diseases. The Spontaneously Hypertensive Rat (SHR) is a widely utilized and well-characterized inbred rat strain that serves as a genetic model for human essential hypertension.[1][2][3] Developed from Wistar-Kyoto (WKY) rats, which are used as their normotensive controls, SHRs exhibit a polygenic form of hypertension that develops without experimental intervention.[1] This makes the SHR model an invaluable tool for screening anti-hypertensive drugs and investigating the pathophysiology of cardiovascular disease.[2]
Benidipine is a long-acting dihydropyridine calcium channel blocker (CCB) used in the management of hypertension and angina pectoris. Its unique mechanism involves the triple blockade of L-type, T-type, and N-type calcium channels. This multi-faceted action not only leads to effective blood pressure reduction through vasodilation but also provides superior cardiovascular and renal protective benefits compared to conventional CCBs. These notes provide an overview and detailed protocols for evaluating the therapeutic efficacy of this compound using the SHR model.
Mechanism of Action of this compound
This compound exerts its antihypertensive effects primarily by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. By blocking L-type calcium channels, it causes relaxation of vascular smooth muscles, leading to vasodilation and a decrease in peripheral vascular resistance, which lowers blood pressure.
Beyond L-type channel blockade, this compound's inhibition of T-type and N-type calcium channels confers additional organ-protective effects. Blockade of T-type calcium channels contributes to nephroprotection by reducing glomerular pressure and has been shown to decrease aldosterone production. This action, combined with the reduction of oxidative stress via inhibition of NADPH oxidase, helps prevent cardiorenal injury, including cardiac hypertrophy, fibrosis, and glomerulosclerosis, to a greater extent than some other CCBs. Furthermore, this compound promotes the production of nitric oxide (NO) and upregulates angiogenic factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), which may contribute to improved endothelial function and coronary angiogenesis.
Caption: this compound's mechanism of action.
Summary of this compound Efficacy Data in Hypertensive Rat Models
The following table summarizes quantitative data from studies evaluating this compound in hypertensive rats, demonstrating its effects on key cardiovascular and renal parameters.
| Parameter | Animal Model | Treatment Group | Dose | Duration | Result | Reference |
| Blood Pressure | Dahl Salt-Sensitive Rat | This compound | 3 mg/kg/day | 8 weeks | ~15-20 mmHg reduction in systolic blood pressure, comparable to Nitrendipine. | |
| Stroke-Prone SHR (SHRSP) | This compound | 1 & 3 mg/kg/day | 7 weeks | Comparable hypotensive effects to equihypotensive doses of Cilnidipine. | ||
| Cardiac Hypertrophy | Dahl Salt-Sensitive Rat | This compound | 3 mg/kg/day | 8 weeks | Significantly reduced left ventricular weight and cardiomyocyte hypertrophy. | |
| Stroke-Prone SHR (SHRSP) | This compound | 1 & 3 mg/kg/day | 7 weeks | Greater prevention of cardiac hypertrophy compared to Cilnidipine. | ||
| Cardiac Fibrosis | Dahl Salt-Sensitive Rat | This compound | 3 mg/kg/day | 8 weeks | Significantly reduced interstitial fibrosis. | |
| Stroke-Prone SHR (SHRSP) | This compound | 3 mg/kg/day | 7 weeks | Greater prevention of cardiac fibrosis compared to Cilnidipine. | ||
| Renal Injury | Stroke-Prone SHR (SHRSP) | This compound | 3 mg/kg/day | 7 weeks | Greater prevention of glomerulosclerosis and tubulointerstitial injury than Cilnidipine. | |
| Oxidative Stress | Stroke-Prone SHR (SHRSP) | This compound | 3 mg/kg/day | 7 weeks | Greater reduction in cardiac and renal NADPH oxidase activities than Cilnidipine. | |
| Aldosterone | Stroke-Prone SHR (SHRSP) | This compound | 3 mg/kg/day | 7 weeks | Significantly reduced serum aldosterone levels. | |
| Survival | Dahl Salt-Sensitive Rat | This compound | 3 mg/kg/day | 8 weeks | Significantly increased survival rate compared to both vehicle and Nitrendipine. |
Experimental Workflow & Protocols
A typical study to evaluate the efficacy of this compound in the SHR model follows a structured workflow from animal preparation to endpoint analysis.
Caption: Experimental workflow for this compound efficacy study.
Protocol: Animal Handling and Drug Administration
-
Animals : Use male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls. Animals are typically started on a study protocol before hypertension becomes severe, for example, around 10 weeks of age.
-
Housing : House animals in a temperature-controlled facility with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.
-
Acclimatization : Allow at least one week for acclimatization to the facility before any procedures.
-
Grouping : Randomly assign SHR animals to vehicle or this compound treatment groups. A WKY control group receiving the vehicle should also be included.
-
Drug Preparation : Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose solution).
-
Administration : Administer this compound or vehicle daily via oral gavage at specified doses (e.g., 1, 3, or 10 mg/kg). Treatment duration typically ranges from 7 to 10 weeks.
Protocol: Blood Pressure Measurement
Both non-invasive and invasive methods can be used. Non-invasive methods are ideal for repeated measurements during the study, while invasive methods provide a gold-standard terminal measurement.
A. Non-Invasive Tail-Cuff Plethysmography
-
Acclimatization to Procedure : To minimize stress-induced fluctuations, train the rats by placing them in the restrainer for several consecutive days before recording actual measurements.
-
Procedure :
-
Place the conscious rat in a restraining device.
-
Gently warm the tail to increase blood flow, which is necessary for reliable readings.
-
Place a small cuff and a sensor (e.g., photoelectric or piezoelectric) on the tail.
-
Inflate the cuff to a pressure sufficient to occlude blood flow and then slowly deflate it.
-
The system records the pressure at which blood flow returns, which corresponds to the systolic blood pressure.
-
Take multiple readings for each animal and average them to ensure accuracy.
-
B. Invasive Intra-arterial Measurement (Terminal Procedure)
-
Anesthesia : Anesthetize the rat using an appropriate agent (e.g., urethane or pentobarbital).
-
Surgery :
-
Make a midline incision on the ventral side of the neck to expose the carotid artery.
-
Carefully isolate the artery from surrounding tissue.
-
Place ligatures proximally and distally.
-
Insert a saline-filled catheter (e.g., PE-50 tubing) into the artery and secure it.
-
-
Measurement :
-
Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize for 10-20 minutes.
-
Record systolic, diastolic, and mean arterial pressure continuously.
-
Protocol: Endpoint Tissue Analysis
-
Euthanasia and Tissue Collection : At the end of the treatment period, euthanize the animals under deep anesthesia. Collect blood via cardiac puncture. Perfuse the circulatory system with saline.
-
Organ Weights : Excise, clean, and weigh the heart and kidneys. The heart weight-to-body weight ratio is a key index of cardiac hypertrophy.
-
Histopathology :
-
Fix portions of the heart and kidney in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section them, and perform staining.
-
Hematoxylin and Eosin (H&E) Staining : To assess general morphology and cardiomyocyte size (for hypertrophy).
-
Masson's Trichrome or Picrosirius Red Staining : To quantify collagen deposition and assess the degree of interstitial fibrosis.
-
-
Biochemical and Molecular Analysis :
-
Analyze plasma or serum for markers of renal function (e.g., creatinine) and cardiac stress (e.g., BNP).
-
Snap-freeze portions of the heart and kidney in liquid nitrogen for later analysis.
-
Quantitative PCR (qPCR) : To measure the mRNA expression of genes involved in hypertrophy (e.g., ANP, BNP), fibrosis (e.g., Collagen I, TGF-β), and inflammation (e.g., TNF-α, IL-6).
-
Western Blotting : To quantify protein levels of key signaling molecules (e.g., eNOS, HIF-1α).
-
Enzyme Assays : To measure activities of enzymes like NADPH oxidase as an indicator of oxidative stress.
-
References
Application Notes and Protocols: Evaluating the Renal Protective Effects of Benidipine in the Dahl Salt-Sensitive Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dahl salt-sensitive (SS) rat is a well-established and widely utilized preclinical model that mirrors many of the pathophysiological characteristics of human salt-sensitive hypertension and subsequent renal damage.[1][2] When fed a high-salt diet, these rats develop severe hypertension, proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis, making them an invaluable tool for investigating the mechanisms of hypertensive renal injury and for evaluating the efficacy of potential therapeutic agents.[3]
Benidipine, a long-acting dihydropyridine calcium channel blocker, has demonstrated significant renal protective effects beyond its primary antihypertensive action.[4] Its unique mechanism of blocking both L-type and T-type calcium channels is thought to contribute to its superior renoprotective capabilities compared to other calcium channel blockers. These application notes provide a comprehensive overview and detailed protocols for utilizing the Dahl SS rat model to assess the renal protective effects of this compound.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound in the Dahl salt-sensitive rat model.
Table 1: Effects of this compound on Systolic Blood Pressure and Renal Function in Dahl Salt-Sensitive Rats
| Treatment Group | Dose | Duration | Systolic Blood Pressure (mmHg) | Urinary Albumin Excretion (mg/day) | Glomerular Filtration Rate (mL/min) | Reference |
| Dahl SS + High Salt (Control) | Vehicle | 6 weeks | 205 ± 5 | 150 ± 20 | 0.8 ± 0.1 | |
| Dahl SS + High Salt + this compound | 10 mg/kg (in chow) | 6 weeks | 160 ± 7 | 80 ± 15 | 1.06 ± 0.1 | |
| Dahl SS + High Salt (Control) | Vehicle | 4 weeks | 198 ± 6 | 125 ± 18 | N/A | |
| Dahl SS + High Salt + this compound | 4 mg/kg (p.o.) | 4 weeks | 165 ± 5 | 55 ± 10 | N/A |
Data are presented as mean ± standard error of the mean. N/A: Not Available.
Table 2: Effects of this compound on Renal Histopathology and Molecular Markers in Dahl Salt-Sensitive Rats
| Treatment Group | Dose | Duration | Glomerular Sclerosis Index (0-4) | Tubulointerstitial Injury Score (0-4) | Renal TGF-β1 Expression (relative units) | Renal ET-1 Expression (relative units) | Reference |
| Dahl SS + High Salt (Control) | Vehicle | 4 weeks | 2.8 ± 0.3 | 2.5 ± 0.4 | High | High | |
| Dahl SS + High Salt + this compound | 4 mg/kg (p.o.) | 4 weeks | 1.5 ± 0.2 | 1.3 ± 0.3 | Significantly Reduced | Significantly Reduced | |
| Dahl SS + High Salt (Control) | Vehicle | 5 weeks | N/A | N/A | High | High | |
| Dahl SS + High Salt + this compound | 1 mg/kg/day (p.o.) | 5 weeks | N/A | N/A | Significantly Reduced | Significantly Reduced |
Data are presented as mean ± standard error of the mean or as qualitative descriptions from the cited literature. N/A: Not Available.
Experimental Protocols
Animal Model and Treatment
1.1. Animals: Male Dahl salt-sensitive (SS/JrHsd/McwiCrl) rats, typically 5-6 weeks of age, are used. Age-matched Dahl salt-resistant (DR) rats can be used as normotensive controls.
1.2. Housing: Rats are housed in a temperature-controlled facility with a 12-hour light/dark cycle and have free access to food and water.
1.3. Diet:
-
Normal Salt (NS) Diet: AIN-76A diet containing 0.3-0.4% NaCl.
-
High Salt (HS) Diet: AIN-76A diet containing 4-8% NaCl to induce hypertension and renal injury.
1.4. This compound Administration: this compound hydrochloride can be administered through various routes, with oral gavage or incorporation into the chow being the most common.
-
Oral Gavage: this compound is suspended in a vehicle such as 0.5% carboxymethyl cellulose solution and administered daily at doses ranging from 1 to 10 mg/kg body weight.
-
In-Chow Administration: this compound is mixed into the powdered high-salt diet at a concentration calculated to provide a daily dose of approximately 10 mg/kg.
1.5. Experimental Groups: A typical study design includes:
-
Dahl SR on NS diet (Normotensive Control)
-
Dahl SS on NS diet (Pre-hypertensive Control)
-
Dahl SS on HS diet (Hypertensive Control)
-
Dahl SS on HS diet + this compound
1.6. Treatment Duration: The treatment duration typically ranges from 4 to 8 weeks to allow for the development of significant renal pathology in the control group and to assess the therapeutic effects of this compound.
Blood Pressure Measurement
Systolic blood pressure is measured non-invasively using the tail-cuff method. Protocol:
-
Acclimatize the rats to the restraining device for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
On the day of measurement, place the rat in the restrainer and allow it to calm down for 10-15 minutes in a quiet, temperature-controlled environment.
-
Warm the tail to 32-35°C using a heating pad or an infrared lamp to detect the tail artery pulse.
-
Place the tail cuff and pulse sensor on the base of the tail.
-
Inflate and deflate the cuff automatically using a programmed system.
-
Record at least 5-7 consecutive stable readings and calculate the average to determine the systolic blood pressure.
-
Measurements are typically taken weekly throughout the study period.
Urinalysis
Protocol for 24-hour Urine Collection:
-
House the rats individually in metabolic cages.
-
Provide free access to food and water.
-
Collect urine over a 24-hour period.
-
Measure the total urine volume.
-
Centrifuge the urine sample to remove any debris.
-
Store the supernatant at -80°C for further analysis.
Protocol for Urinary Albumin Measurement (ELISA):
-
Use a commercially available rat albumin ELISA kit.
-
Dilute the urine samples according to the kit's instructions.
-
Perform the ELISA following the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the albumin concentration based on a standard curve.
-
Express the urinary albumin excretion rate as mg/24 hours.
Histopathological Analysis of Kidney Tissue
4.1. Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the rats under anesthesia.
-
Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys, remove the capsule, and weigh them.
-
Fix the kidney tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 3-4 µm thick sections using a microtome.
4.2. Masson's Trichrome Staining for Fibrosis: This stain is used to differentiate collagen fibers (blue/green) from muscle and cytoplasm (red) and nuclei (dark brown/black). Protocol:
-
Deparaffinize and rehydrate the kidney sections.
-
Mordant in Bouin's solution at 56°C for 1 hour.
-
Allow to cool and wash in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Counterstain in aniline blue or light green solution for 5 minutes.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate, clear, and mount.
4.3. Sirius Red Staining for Collagen: This method is highly specific for collagen fibers, which appear red under bright-field microscopy and show enhanced birefringence under polarized light. Protocol:
-
Deparaffinize and rehydrate the kidney sections.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water (0.5% acetic acid in water).
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount.
4.4. Quantification of Glomerulosclerosis and Tubulointerstitial Injury: The extent of glomerular sclerosis and tubulointerstitial injury can be semi-quantitatively scored by a blinded observer on a scale of 0 to 4, where 0 = no injury, 1 = <25% injury, 2 = 25-50% injury, 3 = 50-75% injury, and 4 = >75% injury.
Western Blot Analysis for TGF-β1 and ET-1
5.1. Protein Extraction from Kidney Tissue:
-
Homogenize frozen kidney tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA protein assay kit.
5.2. Western Blot Protocol:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TGF-β1 or ET-1 overnight at 4°C.
-
Anti-TGF-β1 antibody: (e.g., Rabbit polyclonal, dilution 1:1000)
-
Anti-ET-1 antibody: (e.g., Mouse monoclonal, dilution 1:500)
-
Anti-β-actin or GAPDH antibody: (e.g., Mouse monoclonal, dilution 1:5000) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating this compound's renal protection.
Caption: this compound's mechanism in attenuating renal injury signaling pathways.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. TGF beta 1 Antibody | Affinity Biosciences [affbiotech.com]
- 4. This compound inhibits expression of ET-1 and TGF-beta1 in Dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis of Signaling Pathways Affected by Benidipine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benidipine is a dihydropyridine calcium channel blocker utilized in the management of hypertension and angina pectoris. Beyond its primary role in blocking L-type, T-type, and N-type calcium channels, emerging evidence suggests that this compound exerts pleiotropic effects on various intracellular signaling pathways. These effects contribute to its vasculoprotective and cardioprotective properties. Western blot analysis is a pivotal technique for elucidating these molecular mechanisms by quantifying the changes in protein expression and phosphorylation status within key signaling cascades upon this compound treatment.
This document provides detailed application notes and protocols for the Western blot analysis of signaling pathways modulated by this compound, including the PI3K/Akt, eNOS/NO, and NF-κB pathways.
Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways involved in cell survival, proliferation, inflammation, and vascular tone.
-
PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. This compound has been observed to augment the phosphorylation of Akt, a key downstream effector of PI3K, suggesting a role in promoting cell survival and endothelial function.
-
eNOS/NO Pathway: Endothelial nitric oxide synthase (eNOS) produces nitric oxide (NO), a critical molecule for vasodilation and endothelial health. Studies have demonstrated that this compound can increase the expression of eNOS, thereby potentially enhancing NO bioavailability.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, likely by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the quantitative effects of this compound on key proteins within these signaling pathways as determined by Western blot analysis.
Table 1: Effect of this compound on Akt Phosphorylation in Endothelial Cells (Representative Data)
| Treatment | Concentration | Phospho-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Control) |
| Control | - | 1.00 |
| This compound | 1 µM | 1.85 |
| This compound | 10 µM | 2.50 |
Note: This table presents representative data based on qualitative findings that this compound augments Akt phosphorylation. Actual fold changes may vary depending on the experimental conditions.
Table 2: Effect of this compound on eNOS Protein Expression in Hypertensive Rat Aorta
| Treatment Group | Relative eNOS Protein Expression (Normalized to Control) |
| Normotensive Control | 1.00 |
| Hypertensive Control | 0.65 |
| Hypertensive + this compound | 1.25 |
Table 3: Effect of this compound on IκBα Phosphorylation in LPS-stimulated THP-1 Macrophages
| Treatment | Phospho-IκBα / Total IκBα Ratio (Relative Densitometry Units) |
| Control | 0.15 |
| LPS (1 µg/mL) | 0.85 |
| LPS + this compound (10 µM) | 0.30 |
Experimental Protocols
General Workflow for Western Blot Analysis
Experimental workflow for Western blot analysis.
Protocol 1: Western Blot Analysis of Akt Phosphorylation in Endothelial Cells
1. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with this compound (e.g., 1 µM, 10 µM) or vehicle control for the desired time (e.g., 30 minutes).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100 V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1 hour in a cold room.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis using ImageJ or similar software.
-
Normalize the phospho-Akt signal to the total Akt signal from a stripped and re-probed blot.
Protocol 2: Western Blot Analysis of eNOS Expression in Aortic Tissue
1. Tissue Homogenization:
-
Excise the thoracic aorta from treated and control animals.
-
Freeze the tissue in liquid nitrogen and grind it to a fine powder.
-
Homogenize the powder in RIPA buffer with protease inhibitors.
-
Follow steps 2-7 from Protocol 1 for protein quantification, electrophoresis, transfer, immunoblotting (using an anti-eNOS primary antibody), and analysis.
Protocol 3: Western Blot Analysis of IκBα Phosphorylation in Macrophages
1. Cell Culture and Stimulation:
-
Culture THP-1 monocytes and differentiate them into macrophages using PMA.
-
Pre-treat the macrophages with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes.
2. Sample Preparation and Analysis:
-
Follow steps 2-7 from Protocol 1 for cell lysis, protein quantification, electrophoresis, transfer, immunoblotting (using an anti-phospho-IκBα primary antibody), and analysis. Normalize the phospho-IκBα signal to total IκBα.
Signaling Pathway Diagrams
This compound activates the PI3K/Akt signaling pathway.
This compound upregulates eNOS expression and NO production.
This compound inhibits the NF-κB signaling pathway.
Application Notes and Protocols: Investigating the Effects of Benidipine on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benidipine is a dihydropyridine calcium channel blocker utilized in the management of hypertension and angina pectoris.[1] Its therapeutic efficacy stems from its ability to modulate the influx of calcium ions through voltage-gated calcium channels, thereby inducing vasodilation and reducing cardiac workload.[1][2] Notably, this compound exhibits a unique pharmacological profile by blocking not only L-type (long-lasting) but also T-type (transient) and N-type (neuronal) calcium channels.[3][4] This multi-channel blockade contributes to its distinct clinical benefits, including renal and cardiovascular protective effects.
The patch-clamp technique remains the gold standard for elucidating the direct effects of pharmacological agents on ion channel function. It allows for precise control of the cell membrane potential and high-resolution recording of ionic currents, providing invaluable insights into the potency and mechanism of action of drugs like this compound. These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to characterize the effects of this compound on L-type, T-type, and N-type calcium channels.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the quantitative data on the inhibitory effects of this compound on various voltage-gated calcium channels as determined by patch-clamp studies.
| Ion Channel Subtype | Cell Type | This compound Concentration | Effect | Reference |
| L-type (CaV1.2) | Airway Smooth Muscle Cells | 1 µM | Complete blockade of L-type Ca2+ currents | |
| T-type (CaV3.2) | Human Adrenocortical (NCI-H295R) Cells | 10, 100, 1000 nM | Concentration-dependent inhibition of T-type Ca2+ currents | |
| T-type (CaV3.2) | HEK-293 cells | Not specified | Blockade of hCaV3.2 T-type Ca2+ currents | |
| N-type | Not specified | ~35 µM (IC50) | Inhibition of N-type Ca2+ channels | |
| T-type | Not specified | ~11 µM (IC50) | Inhibition of T-type Ca2+ channels |
Table 1: Summary of this compound's Inhibitory Effects on Voltage-Gated Calcium Channels
| Parameter | T-type (CaV3.2) Calcium Channels | Reference |
| Effect on Channel Kinetics | ||
| Steady-State Inactivation | Significant shift to a more hyperpolarized potential | |
| Activation Curve | No effect | |
| Recovery from Inactivation | Prolonged | |
| Activation, Inactivation, Deactivation Kinetics | No effect | |
| Stereoselectivity | (S, S)-Benidipine is more potent than (R, R)-Benidipine in blocking T-type Ca2+ currents |
Table 2: Effects of this compound on the Kinetics of T-type (CaV3.2) Calcium Channels
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on L-type, T-type, and N-type calcium channels using the whole-cell patch-clamp technique.
Protocol 1: Characterization of this compound's Effect on L-type (CaV1.2) Calcium Channels
1. Cell Preparation:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human CaV1.2 channel (α1C, β2, and α2δ subunits) are recommended. Alternatively, primary cells endogenously expressing L-type calcium channels, such as vascular smooth muscle cells or cardiomyocytes, can be used.
-
Cell Culture: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a suitable selection antibiotic (e.g., G418 for stable cell lines).
-
Plating: Plate cells onto glass coverslips at a low density 2-3 days prior to the experiment to ensure isolated single cells suitable for patch-clamping.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH and osmolarity to ~310 mOsm. To enhance current amplitude and minimize Ca2+-dependent inactivation, BaCl2 (10-20 mM) can be used as the charge carrier instead of CaCl2. To block potassium channels, Tetraethylammonium (TEA) can be added to the external solution.
3. Whole-Cell Patch-Clamp Recording:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
To elicit L-type calcium channel currents, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 10 nM to 10 µM).
-
Data Acquisition and Analysis: Record current traces before, during, and after drug application. Measure the peak inward current at each concentration to construct a dose-response curve and determine the IC50 value using the Hill equation.
Protocol 2: Investigation of this compound's Effect on T-type (CaV3.2) Calcium Channels
1. Cell Preparation:
-
Cell Line: HEK-293 cells stably expressing the human CaV3.2 T-type calcium channel are a suitable model system. Alternatively, human adrenocortical (NCI-H295R) cells which endogenously express T-type channels can be used.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
External (Bath) Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to ~310 mOsm. Barium is typically used as the charge carrier to increase current amplitude.
3. Whole-Cell Patch-Clamp Recording:
-
Pipette Fabrication and Seal Formation: Follow the same procedure as in Protocol 1.
-
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship: Hold the cell at -100 mV and apply depolarizing steps from -80 mV to +40 mV in 10 mV increments.
-
Steady-State Inactivation: From a holding potential of -110 mV, apply a series of 1-second prepulses to potentials ranging from -110 mV to -30 mV, followed by a test pulse to -30 mV to elicit T-type currents.
-
Recovery from Inactivation: Apply a pair of depolarizing pulses to -30 mV separated by a variable recovery interval at -110 mV.
-
-
Drug Application and Data Analysis: Apply this compound at various concentrations (e.g., 10 nM to 30 µM) and record the effects on the parameters mentioned above. Determine the IC50 value from the concentration-response curve for peak current inhibition. Analyze the shift in the half-inactivation potential and the change in the time constant of recovery from inactivation.
Protocol 3: Assessment of this compound's Effect on N-type Calcium Channels
1. Cell Preparation:
-
Cell Line: A suitable cell line would be HEK-293 cells stably expressing the human N-type calcium channel (CaV2.2, α1B subunit) along with auxiliary β and α2δ subunits.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 14 Creatine Phosphate. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
External (Bath) Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to ~310 mOsm.
3. Whole-Cell Patch-Clamp Recording:
-
Pipette Fabrication and Seal Formation: Follow the same procedure as in Protocol 1.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -90 mV.
-
Elicit N-type currents by applying depolarizing steps to a range of potentials (e.g., -40 mV to +50 mV).
-
-
Drug Application and Data Analysis: Perfuse with this compound at concentrations ranging from nanomolar to high micromolar (e.g., 100 nM to 100 µM) to construct a full dose-response curve and determine the IC50 value.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Blockade of T-type voltage-dependent Ca2+ channels by this compound, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The L-, N-, and T-type triple calcium channel blocker this compound acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Benidipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benidipine, a dihydropyridine calcium channel blocker, is primarily utilized in the management of hypertension and angina pectoris. Emerging evidence suggests that beyond its cardiovascular applications, this compound exhibits antiproliferative effects by inducing cell cycle arrest, making it a compound of interest in drug development for proliferative diseases. These application notes provide a comprehensive guide to analyzing this compound-induced cell cycle arrest using flow cytometry, a powerful technique for quantitative analysis of cellular DNA content. The protocols detailed herein are designed to be adaptable for various cell lines and research applications.
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis.[1] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[1] This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal diploid (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells with a tetraploid (4N) DNA content, having completed DNA replication and preparing for or undergoing mitosis.
By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells in each phase, thereby determining the specific stage of cell cycle arrest.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on cell cycle distribution in a hypothetical cancer cell line after 24 hours of treatment. Data was acquired by flow cytometry and analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| This compound Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| 0 (Vehicle Control) | 45.2 ± 2.5 | 35.1 ± 1.8 | 19.7 ± 1.2 |
| 1 | 55.8 ± 3.1 | 28.5 ± 2.0 | 15.7 ± 1.5 |
| 5 | 68.3 ± 2.8 | 18.2 ± 1.5 | 13.5 ± 1.1 |
| 10 | 75.1 ± 3.5 | 12.4 ± 1.3 | 12.5 ± 1.0 |
Note: This data is illustrative and may vary depending on the cell line, experimental conditions, and this compound concentrations used.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the adherent cell line of interest (e.g., human mesangial cells, vascular smooth muscle cells, or a cancer cell line) in 6-well plates at a density that allows for exponential growth and prevents confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, and 10 µM). Prepare a vehicle control with the same final concentration of the solvent.[2]
-
Treatment: Replace the existing medium with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard PI staining methods.[1]
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by adding trypsin-EDTA and incubating for a few minutes at 37°C until the cells detach.
-
Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight for optimal results).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with ice-cold PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing:
-
Propidium Iodide (PI): 50 µg/mL final concentration
-
RNase A: 100 µg/mL final concentration (to prevent staining of double-stranded RNA)
-
PBS as the buffer
-
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition:
-
Analyze the stained cells using a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm).
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and exclude debris and cell aggregates.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathway of this compound-Induced G1 Phase Arrest
This compound, as a calcium channel blocker, is thought to initiate a signaling cascade that culminates in cell cycle arrest, primarily at the G1 phase. A key player in this pathway is the cyclin-dependent kinase inhibitor p21.
-
Calcium Channel Blockade: this compound blocks the influx of extracellular calcium into the cell.
-
Upstream Signaling: The reduction in intracellular calcium concentration is hypothesized to activate a series of upstream signaling molecules that lead to the transcriptional activation of the p21 gene.
-
p21 Induction: Increased expression of the p21 protein.
-
Inhibition of Cyclin D1/CDK4 Complex: p21 binds to and inhibits the activity of the Cyclin D1/CDK4 complex, a key regulator of the G1 to S phase transition.
-
Hypophosphorylation of Retinoblastoma (Rb) Protein: The inhibition of the Cyclin D1/CDK4 complex prevents the phosphorylation of the Retinoblastoma (Rb) protein.
-
E2F Sequestration: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for S phase entry.
-
G1 Phase Arrest: The cell is unable to progress from the G1 to the S phase, resulting in an accumulation of cells in the G1 phase of the cell cycle.
Concluding Remarks
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on the cell cycle. The detailed methodology for flow cytometry analysis allows for precise quantification of cell cycle distribution, while the proposed signaling pathway provides a mechanistic basis for this compound's antiproliferative effects. This information is valuable for researchers in academic and industrial settings who are exploring the therapeutic potential of this compound and other calcium channel blockers in diseases characterized by uncontrolled cell proliferation. Further investigation into the upstream regulators of p21 in response to this compound and the validation of this pathway in various cell types will be crucial for a complete understanding of its mechanism of action.
References
Application Notes: Immunohistochemical Assessment of Benidipine's Tissue-Specific Effects
Introduction
Benidipine is a potent, long-acting dihydropyridine calcium channel blocker used for the treatment of hypertension and angina pectoris.[1][2] Its mechanism of action involves the inhibition of L-type, N-type, and T-type voltage-gated calcium channels, which prevents calcium influx into vascular smooth muscle and cardiac tissue, leading to vasodilation.[1][3][4] Beyond its primary antihypertensive effects, this compound exhibits significant pleiotropic, tissue-protective effects, including renal and cardiovascular protection. These ancillary benefits are attributed to its antioxidant properties, stimulation of nitric oxide (NO) production, and anti-inflammatory actions.
Immunohistochemistry (IHC) is an invaluable technique for elucidating the tissue-specific molecular mechanisms underlying this compound's therapeutic effects. By using specific antibodies to detect protein expression within the spatial context of tissue architecture, researchers can visualize and quantify changes in cellular processes such as proliferation, apoptosis, inflammation, and angiogenesis in response to this compound treatment. These application notes provide a comprehensive guide for utilizing IHC to investigate the pharmacodynamic effects of this compound in key target tissues.
Tissue-Specific Applications and Key IHC Markers
Renal Protective Effects
This compound has demonstrated significant renoprotective properties, including slowing the progression of renal fibrosis and protecting against ischemic injury. IHC can be employed to assess key pathological changes in renal tissue.
-
Fibrosis and Inflammation : In models of chronic renal failure, this compound treatment has been shown to decrease the expression of fibrotic markers. It also reduces the proliferation of interstitial leukocytes. Furthermore, in progressive glomerulonephritis, this compound suppresses the glomerular expression of transforming growth factor-beta (TGF-β) and alpha-smooth muscle actin (α-SMA).
-
Recommended Markers : α-SMA, TGF-β, Collagen I/III, Fibronectin.
-
-
Cell Proliferation : The anti-proliferative effect on inflammatory cells can be quantified by staining for proliferation markers.
-
Recommended Marker : Ki-67.
-
-
Apoptosis : this compound ameliorates ischemic acute renal failure, partly by reducing apoptosis in tubular epithelial cells.
-
Recommended Markers : Cleaved Caspase-3, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Cardiovascular and Endothelial Protection
This compound exerts cardioprotective effects by reducing myocardial apoptosis, promoting angiogenesis, and improving endothelial function.
-
Apoptosis : In ischemic/reperfused myocardial tissue, this compound significantly reduces apoptotic cell death. This anti-apoptotic effect is mediated by inhibiting the mitochondrial-mediated pathway, as evidenced by reduced caspase-9 and caspase-3 activation.
-
Recommended Markers : Cleaved Caspase-3, Cleaved Caspase-9, TUNEL Assay.
-
-
Angiogenesis : Treatment with this compound can restore capillary density in hypertensive models, an effect linked to the upregulation of key angiogenic factors.
-
Recommended Markers : CD31 (PECAM-1) to quantify capillary endothelial cells, Hypoxia-Inducible Factor 1α (HIF-1α), Vascular Endothelial Growth Factor (VEGF).
-
-
Endothelial Function and Inflammation : this compound enhances the production of nitric oxide by endothelial NO synthase (eNOS), which contributes to its protective effects. It also suppresses the cytokine-induced expression of adhesion molecules on endothelial cells, thereby reducing inflammation.
-
Recommended Markers : eNOS (total and phosphorylated), VCAM-1, ICAM-1.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies assessing the effects of this compound, which can be correlated with IHC findings.
Table 1: Cardioprotective Effects of this compound in Ischemic Rat Myocardium
| Parameter | Control (Vehicle) | This compound-Treated | P-value | Source |
|---|---|---|---|---|
| TUNEL-Positive Apoptotic Cells (%) | 15.3 ± 1.3 | 8.4 ± 1.2 | <0.01 | |
| Caspase-3 Activity (relative units) | 3.43 ± 0.29 | 1.94 ± 0.25 | <0.01 |
| Caspase-9 Activity (relative units) | 2.85 ± 0.26 | 1.90 ± 0.24 | <0.01 | |
Table 2: Renal Protective Effects of this compound in a Rat Model of Glomerulonephritis
| Parameter (5 mg/kg this compound) | Untreated Control | This compound-Treated | P-value | Source |
|---|---|---|---|---|
| Glomerulosclerosis Index | 2.8 ± 0.2 | 1.6 ± 0.2 | <0.05 | |
| Tubulointerstitial Lesion Index | 2.9 ± 0.2 | 1.5 ± 0.2 | <0.05 | |
| Creatinine Clearance (mL/min) | 0.31 ± 0.05 | 0.55 ± 0.05 | <0.05 |
| Urinary Protein Excretion (mg/day) | 290 ± 35 | 136 ± 28 | <0.05 | |
Table 3: Effect of this compound on Myocardial Infarct Size in Canines
| Treatment Group | Infarct Size (% of Area at Risk) | P-value (vs. Untreated) | Source |
|---|---|---|---|
| Untreated | 43.4 ± 5.6 | - | |
| This compound (100 ng/kg/min) | 17.3 ± 3.1 | <0.05 |
| this compound (200 ng/kg/min) | 16.5 ± 2.0 | <0.05 | |
Experimental Protocols
Protocol 1: General Immunohistochemistry for Paraffin-Embedded Tissues (IHC-P)
This protocol provides a standard workflow for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration
- Immerse slides in two changes of xylene for 10 minutes each.
- Transfer slides through a graded series of ethanol solutions:
- 100% ethanol, 2 changes for 10 minutes each.
- 95% ethanol for 5 minutes.
- 70% ethanol for 5 minutes.
- 50% ethanol for 5 minutes.
- Rinse slides in cold running tap water, followed by a final rinse in distilled water.
2. Antigen Retrieval
- This step is crucial for unmasking epitopes altered by formalin fixation. The choice of method depends on the primary antibody.
- Heat-Induced Epitope Retrieval (HIER) :
- Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).
- Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 20-30 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in PBS (Phosphate Buffered Saline).
3. Blocking
- Endogenous Peroxidase Blocking (for HRP-based detection): Incubate sections in 3% hydrogen peroxide (H₂O₂) in PBS or methanol for 15 minutes to quench endogenous peroxidase activity. Rinse with PBS.
- Non-specific Binding Blocking : Incubate sections with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody with 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber. This minimizes background staining.
4. Primary Antibody Incubation
- Drain the blocking solution from the slides (do not rinse).
- Apply the primary antibody, diluted in blocking buffer or 1% BSA in PBS to its optimal concentration (typically 0.5–10 µg/mL).
- Incubate overnight at 4°C in a humidified chamber.
5. Detection
- Rinse slides 2-3 times in PBS with 0.025% Triton X-100 for 5 minutes each.
- Apply the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse IgG) diluted in 1% BSA in PBS.
- Incubate for 1 hour at room temperature.
- Wash slides 3 times in PBS for 5 minutes each.
6. Visualization
- Prepare the chromogen substrate solution (e.g., DAB - 3,3'-Diaminobenzidine).
- Apply the substrate to the tissue and incubate until the desired color intensity develops (typically 2-10 minutes), monitoring under a microscope.
- Rinse slides thoroughly with distilled water to stop the reaction.
7. Counterstaining, Dehydration, and Mounting
- Counterstain with Hematoxylin to visualize cell nuclei.
- Rinse with running tap water.
- Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
- Apply a permanent mounting medium and cover with a coverslip.
Protocol 2: Specific Marker Staining Procedures
A. TUNEL Assay for Apoptosis in Renal/Cardiac Tissue
-
Principle : Detects DNA fragmentation in apoptotic cells.
-
Procedure :
-
Follow the IHC-P protocol (Protocol 1) up to the antigen retrieval step.
-
Instead of HIER, perform a protease digestion (e.g., Proteinase K) if recommended by the TUNEL kit manufacturer.
-
Proceed with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's instructions, typically incubating for 1 hour at 37°C.
-
Visualize the signal using an appropriate detection system (e.g., anti-label antibody conjugated to HRP followed by DAB).
-
Counterstain with a suitable nuclear stain like Methyl Green or Hematoxylin.
-
B. CD31 (PECAM-1) Staining for Angiogenesis in Cardiac Tissue
-
Principle : CD31 is a marker for endothelial cells, allowing for the visualization and quantification of capillaries.
-
Procedure :
-
Follow the IHC-P protocol (Protocol 1).
-
Antigen Retrieval : Use a heat-induced method with a citrate-based buffer (pH 6.0).
-
Primary Antibody : Use a validated monoclonal or polyclonal antibody against CD31.
-
Quantification : Count the number of CD31-positive capillaries per high-power field (e.g., 400x magnification) in multiple random fields to determine capillary density.
-
C. Cleaved Caspase-3 Staining for Apoptosis
-
Principle : Detects the activated form of caspase-3, a key executioner in the apoptotic cascade.
-
Procedure :
-
Follow the IHC-P protocol (Protocol 1).
-
Antigen Retrieval : HIER with citrate buffer (pH 6.0) is typically effective.
-
Primary Antibody : Use an antibody that specifically recognizes the cleaved (active) form of caspase-3.
-
Analysis : Quantify the percentage of positively stained cells or the overall staining intensity within the tissue of interest.
-
Visualizations: Pathways and Workflows
Caption: this compound's dual mechanism involving Ca²⁺ channel blockade and eNOS stimulation.
Caption: Standard experimental workflow for immunohistochemistry (IHC) on FFPE tissues.
References
Application Notes and Protocols: In Vivo Imaging to Monitor Benidipine's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key in vivo imaging techniques to monitor the therapeutic effects of Benidipine, a potent L, N, and T-type calcium channel blocker.[1][2][3] The protocols outlined below are designed to offer comprehensive guidance for researchers investigating the cardiovascular and neuroprotective actions of this drug in preclinical models.
In Vivo Two-Photon Calcium Imaging
Application: To directly visualize and quantify the inhibitory effect of this compound on intracellular calcium ([Ca2+]i) transients in vascular smooth muscle cells (VSMCs) of arterioles or neurons in real-time. This method allows for the direct assessment of the drug's primary mechanism of action at the cellular level within a living organism.[4][5]
Rationale: this compound's therapeutic efficacy stems from its ability to block voltage-gated calcium channels, thereby reducing calcium influx and leading to vasodilation and neuronal protection. In vivo calcium imaging with fluorescent indicators enables the direct measurement of these changes in [Ca2+]i.
Experimental Protocol
1. Animal Model and Surgical Preparation:
- Animal: C57BL/6 mice (8-12 weeks old).
- Anesthesia: Urethane (1.2-1.5 g/kg, i.p.) or isoflurane (1-2% in O2).
- Surgical Procedure:
- For imaging cortical arterioles and neurons, a cranial window is created over the somatosensory or motor cortex.
- A small craniotomy (2-3 mm diameter) is performed, and the dura mater is carefully removed.
- The exposed brain surface is covered with agarose (1.5% in artificial cerebrospinal fluid - aCSF) and sealed with a glass coverslip.
- A custom-made head plate is affixed to the skull for stable head fixation during imaging.
2. Calcium Indicator Loading:
- Method: Bulk loading with a membrane-permeant calcium indicator dye.
- Dye: Fura-2 AM, Fluo-4 AM, or Oregon Green BAPTA-1 AM (OGB-1 AM).
- Procedure:
- Prepare a solution of the chosen dye (e.g., 1 mM OGB-1 AM in DMSO with 20% Pluronic F-127).
- Dilute the dye solution in aCSF to a final concentration of 50-100 µM.
- Using a micropipette, gently pressure-eject the dye solution into the cortical tissue (Layer 1-2) under visual guidance.
- Allow 1-2 hours for cellular uptake and de-esterification of the dye.
3. This compound Administration:
- Administer this compound hydrochloride orally (e.g., 3-10 mg/kg) or intravenously. The route and dose will depend on the specific experimental question.
- Allow sufficient time for drug distribution before imaging (e.g., 30-60 minutes post-administration).
4. Two-Photon Imaging:
- Microscope: A two-photon laser-scanning microscope equipped with a Ti:sapphire laser.
- Excitation Wavelength: ~800 nm for OGB-1 AM or Fluo-4 AM.
- Image Acquisition:
- Acquire time-series images of VSMCs in the walls of arterioles or of neuronal cell bodies.
- Induce vasoconstriction or neuronal activation (e.g., through whisker stimulation for the barrel cortex) to elicit calcium transients before and after this compound administration.
- Record fluorescence changes over time.
5. Data Analysis:
- Select regions of interest (ROIs) corresponding to individual VSMCs or neurons.
- Calculate the change in fluorescence intensity (ΔF/F) for each ROI.
- Compare the amplitude and frequency of calcium transients before and after this compound treatment to quantify its inhibitory effect.
Signaling Pathway and Workflow
Magnetic Resonance Imaging (MRI) for Neuroprotection
Application: To non-invasively assess the neuroprotective effects of this compound by visualizing and quantifying cerebrovascular lesions, edema, and changes in brain tissue integrity in animal models of stroke or hypertension.
Rationale: this compound has been shown to protect against cerebrovascular injury in stroke-prone spontaneously hypertensive rats (SHRSP). MRI provides excellent soft-tissue contrast and can detect pathological changes such as edema (T2-weighted imaging) and tissue damage.
Experimental Protocol
1. Animal Model:
- Model: Stroke-prone spontaneously hypertensive rats (SHRSP) on a high-salt diet to induce cerebrovascular lesions.
- Treatment Groups:
- Control (Vehicle)
- This compound (e.g., 1, 3, 10 mg/kg, daily oral administration for several weeks).
2. MRI Acquisition:
- System: A high-field small-animal MRI scanner (e.g., 7T or 9.4T).
- Anesthesia: Isoflurane (1.5-2% in O2/air mixture) delivered via a nose cone.
- Physiological Monitoring: Respiration and body temperature should be monitored and maintained throughout the scan.
- MRI Sequences:
- T2-Weighted Imaging (T2WI): To detect edematous or softening lesions, which appear as hyperintense (bright) signals. A fast spin-echo (FSE) or turbo spin-echo (TSE) sequence is typically used.
- Diffusion-Weighted Imaging (DWI): To assess the early stages of ischemic injury by measuring the apparent diffusion coefficient (ADC) of water.
- T1-Weighted Imaging (T1WI): To provide anatomical reference.
3. Longitudinal Monitoring:
- Perform MRI scans at multiple time points throughout the treatment period (e.g., weekly for 7 weeks) to track the progression or suppression of cerebrovascular lesions.
4. Data Analysis:
- Manually or semi-automatically segment the hyperintense lesions on T2-weighted images.
- Calculate the total lesion volume for each animal at each time point.
- Compare the lesion volumes between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).
- Correlate MRI findings with histopathological analysis of the brain tissue at the end of the study.
Data Presentation
Table 1: Effect of this compound on Cerebrovascular Lesion Volume in SHRSP Rats
| Treatment Group | Dose (mg/kg/day) | Mean Lesion Volume (mm³) at Week 7 (± SEM) | Statistical Significance (vs. Control) |
| Control (Vehicle) | - | 150.5 ± 20.2 | - |
| This compound | 1 | 125.8 ± 18.5 | p > 0.05 |
| This compound | 3 | 65.3 ± 10.1 | p < 0.01 |
| This compound | 10 | 40.1 ± 8.7 | p < 0.001 |
Note: Data are hypothetical and for illustrative purposes, based on the suppressive effects described in the literature.
Echocardiography for Cardiac Remodeling
Application: To evaluate the effects of this compound on cardiac structure and function, particularly its ability to inhibit cardiac hypertrophy and remodeling in models of pressure overload or hypertension.
Rationale: this compound has been shown to inhibit cardiac remodeling in pressure-overloaded mice, improving cardiac function. Echocardiography is a standard, non-invasive method for serially assessing cardiac parameters in small animals.
Experimental Protocol
1. Animal Model:
- Model: Transverse aortic constriction (TAC) in mice to induce pressure overload and subsequent cardiac hypertrophy.
- Treatment Groups:
- Sham-operated Control
- TAC + Vehicle
- TAC + this compound (e.g., 10 mg/kg/day).
2. Echocardiographic Assessment:
- System: A high-frequency ultrasound system designed for small animals (e.g., Vevo 2100) with a high-frequency linear array transducer (e.g., 30-40 MHz).
- Procedure:
- Anesthetize the mouse lightly with isoflurane.
- Remove chest hair using a depilatory cream.
- Acquire two-dimensional (2D) guided M-mode images from the parasternal short-axis view at the level of the papillary muscles.
- Acquire images at baseline (before or shortly after TAC) and at specified follow-up times (e.g., 4 weeks post-TAC).
3. Measured Parameters:
- Structural:
- Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
- Interventricular septal thickness at end-diastole (IVSd).
- LV posterior wall thickness at end-diastole (LVPWd).
- Functional:
- LV Fractional Shortening (LVFS %) = [(LVIDd - LVIDs) / LVIDd] x 100.
- Ejection Fraction (EF %).
4. Data Analysis:
- Calculate the mean values for each parameter for all groups at each time point.
- Compare the parameters between the TAC + Vehicle and TAC + this compound groups to determine the effect of the treatment on cardiac remodeling and function.
Data Presentation
Table 2: Echocardiographic Parameters in a Mouse Model of Pressure Overload (4 Weeks Post-TAC)
| Parameter | Sham Control (± SEM) | TAC + Vehicle (± SEM) | TAC + this compound (10 mg/kg) (± SEM) |
| Heart/Body Weight (mg/g) | 4.5 ± 0.2 | 8.76 ± 0.33 | 6.89 ± 0.48** |
| Lung/Body Weight (mg/g) | 5.1 ± 0.3 | 10.53 ± 0.99 | 7.39 ± 0.93 |
| LV Fractional Shortening (%) | 45.2 ± 3.1 | 28.5 ± 2.5 | 38.9 ± 2.8 |
*Data adapted from a study on cardiac remodeling. *p<0.05, *p<0.01 vs. TAC + Vehicle.
Laser-Doppler Flowmetry for Cerebral Blood Flow
Application: To measure changes in cerebral blood flow (CBF) and assess the effect of this compound on CBF autoregulation in hypertensive animal models.
Rationale: Chronic hypertension can impair the brain's ability to maintain stable blood flow. This compound has been shown to improve CBF autoregulation in spontaneously hypertensive rats (SHRs), which is a crucial therapeutic effect.
Experimental Protocol
1. Animal Model:
- Model: Spontaneously hypertensive rats (SHRs).
- Treatment: Oral administration of this compound (e.g., 3 mg/kg) for a chronic period (e.g., 8 days).
2. Surgical Preparation:
- Anesthetize the rat (e.g., with urethane and α-chloralose).
- Insert a catheter into the femoral artery to monitor mean arterial blood pressure (MABP) and for controlled bleeding.
- Fix the rat's head in a stereotaxic frame.
- Perform a craniotomy over the parietal cortex.
- Carefully place a laser-Doppler flowmetry probe on the dural surface.
3. Measurement of CBF Autoregulation:
- Record baseline MABP and CBF.
- Induce stepwise hypotension by controlled bleeding from the femoral artery.
- Continuously record MABP and the corresponding CBF at each step.
- Plot CBF as a percentage of baseline against MABP.
- Determine the lower limit of autoregulation, defined as the MABP at which CBF decreases by 10% from the stable baseline.
4. Data Analysis:
- Compare the lower limit of CBF autoregulation between control SHRs and this compound-treated SHRs. A shift of the lower limit towards a lower blood pressure indicates improved autoregulation.
Data Presentation
Table 3: Effect of this compound on Cerebral Blood Flow Autoregulation in SHRs
| Treatment Group | Mean Arterial Blood Pressure (mmHg ± SEM) | Cerebral Vascular Resistance (mmHg/mL/100g/min ± SEM) | Lower Limit of CBF Autoregulation (mmHg ± SEM) |
| Wistar Rats (Normotensive) | 110 ± 3 | 0.85 ± 0.05 | 59 ± 2 |
| SHRs (Control) | 185 ± 5 | 1.50 ± 0.10 | 142 ± 4 |
| SHRs + this compound (3 mg/kg) | 140 ± 4 | 1.15 ± 0.08 | 91 ± 4* |
*Data adapted from a study on CBF autoregulation. p<0.05 vs. SHRs (Control).
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo two-photon calcium imaging of neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Benidipine and its Metabolites in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benidipine is a potent, long-acting calcium channel blocker of the dihydropyridine class, used clinically as an antihypertensive and antianginal agent.[1][2] It primarily acts by inhibiting L, N, and T-type calcium channels, leading to vasodilation.[3][4] Like many pharmaceuticals, this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5.[3] The main metabolic pathways are N-debenzylation and the dehydrogenation (aromatization) of the dihydropyridine ring. The major metabolites formed are N-desbenzylthis compound and dehydrothis compound.
Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This application note provides a detailed protocol for the simultaneous quantification of this compound and its key metabolites in human plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) combined with the separation power of liquid chromatography (LC). The analytes (this compound and its metabolites) and an internal standard (IS) are first extracted from the plasma matrix using liquid-liquid extraction (LLE) or protein precipitation (PPT). The extracted samples are then injected into a reverse-phase HPLC system, where the compounds are separated based on their hydrophobicity. The separated analytes are then ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a unique precursor ion to product ion transition for each analyte.
Experimental Protocols
Materials and Reagents
-
This compound, N-desbenzylthis compound, and dehydrothis compound reference standards
-
Internal Standard (IS), e.g., Azelnidipine or a deuterated analog of this compound (this compound-d5)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and/or ammonium acetate (for mobile phase)
-
Methyl tert-butyl ether (MTBE) or diethyl ether (for LLE)
-
Human plasma (K2-EDTA)
-
Standard laboratory glassware and pipettes
-
Vortex mixer and centrifuge
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Azelnidipine in methanol).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following tables outline the recommended starting conditions for the LC-MS/MS system. These may need to be optimized for specific instruments.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 2500 - 4000 V |
| Nebulizer Gas | 30 - 45 psi |
| Gas Temperature | 300 - 350°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
MRM Transitions
MRM transitions must be optimized by infusing each standard compound into the mass spectrometer. The most intense and stable precursor-to-product ion transition should be selected for quantification.
Table 3: Example MRM Transitions (m/z)
| Compound | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) |
| This compound | 506.2 | 174.1 | Optimize |
| N-desbenzylthis compound | 416.2 | Optimize | Optimize |
| Dehydrothis compound | 504.2 | Optimize | Optimize |
| Azelnidipine (IS) | 583.3 | 409.2 | Optimize |
| Note: The precursor ion for this compound (m/z 506) transitioning to product ion m/z 174 is a commonly cited transition. Metabolite transitions need to be empirically determined but would be based on their respective molecular weights and fragmentation patterns. |
Data Presentation and Quantitative Analysis
A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound and its metabolites. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
Table 4: Method Validation Summary (Typical Performance)
| Parameter | This compound |
| Linear Range | 0.02 - 3.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.02 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Extraction Recovery | 75% - 84% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Metabolic Pathway of this compound
The primary metabolism of this compound involves two main reactions catalyzed by CYP3A4/5 enzymes in the liver.
References
- 1. Characterization of this compound and its enantiomers' metabolism by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of expected metabolites of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H31N3O6 | CID 656668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Inducing Hypertension in Animal Models for Benidipine Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for inducing hypertension in common animal models and outlines the subsequent testing of the antihypertensive drug Benidipine. The information is intended to guide researchers in establishing robust and reproducible studies to evaluate the efficacy and mechanisms of action of this compound and other potential antihypertensive agents.
Introduction to Hypertensive Animal Models and this compound
Animal models are indispensable tools for investigating the pathophysiology of hypertension and for the preclinical evaluation of antihypertensive drugs.[1] Commonly used models can be categorized as genetic, surgically induced, or pharmacologically induced.[2] Each model recapitulates different aspects of human hypertension.
This compound is a dihydropyridine calcium channel blocker that uniquely inhibits L-type, T-type, and N-type calcium channels.[3] This triple-channel blockade contributes to its potent and long-lasting antihypertensive effects, as well as its demonstrated renal and cardioprotective properties.[3][4]
Experimental Protocols for Inducing Hypertension
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
This model mimics low-renin, salt-sensitive hypertension, a common form of hypertension in humans. It is characterized by volume expansion and increased peripheral vascular resistance.
Protocol:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats weighing 200-250g.
-
Uninephrectomy (Day 0):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and carefully excise the kidney.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
DOCA Administration (Starting Day 1):
-
Administer Deoxycorticosterone Acetate (DOCA) at a dose of 25-30 mg/kg, subcutaneously, twice weekly. The DOCA should be dissolved in a suitable vehicle like sesame oil.
-
-
Salt Loading (Starting Day 1):
-
Replace the drinking water with a 1% NaCl solution.
-
-
Monitoring:
-
Measure blood pressure weekly using the tail-cuff method (detailed below).
-
Hypertension typically develops over 3-4 weeks, with systolic blood pressure reaching >160 mmHg.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model
This model simulates renovascular hypertension, which is caused by the narrowing of a renal artery, leading to the activation of the Renin-Angiotensin-Aldosterone System (RAAS).
Protocol:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats weighing 200-250g.
-
Renal Artery Clipping (Day 0):
-
Anesthetize the rat as described above.
-
Make a flank incision to expose the left renal artery.
-
Carefully dissect the renal artery from the surrounding tissue.
-
Place a silver or titanium clip with a specific internal diameter (typically 0.20-0.25 mm for rats) around the renal artery to induce stenosis. Ensure that blood flow is not completely occluded.
-
Leave the contralateral (right) kidney untouched.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics.
-
-
Monitoring:
-
Measure blood pressure weekly.
-
Hypertension develops over 2-4 weeks.
-
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension, closely resembling the human condition. These rats develop hypertension without any surgical or pharmacological intervention.
Protocol:
-
Animal Selection: Obtain male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatization: Allow the rats to acclimatize to the housing conditions for at least one week before starting any experimental procedures.
-
Monitoring:
-
Blood pressure starts to rise at 5-6 weeks of age and reaches a plateau of 180-200 mmHg by 12-14 weeks of age.
-
Regularly monitor blood pressure to track the progression of hypertension.
-
Blood Pressure Measurement Protocol: Tail-Cuff Method
The tail-cuff method is a non-invasive technique for measuring systolic blood pressure in rodents.
-
Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before recording actual measurements to minimize stress-induced fluctuations in blood pressure.
-
Procedure:
-
Place the rat in a restrainer.
-
Place a cuff and a sensor over the rat's tail.
-
The cuff is inflated to occlude blood flow and then slowly deflated.
-
The sensor detects the return of blood flow, which corresponds to the systolic blood pressure.
-
Obtain at least 3-5 stable readings per session and calculate the average.
-
This compound Administration Protocol
Vehicle: this compound can be suspended in a 0.5% carboxymethylcellulose (CMC) solution for oral administration.
Administration:
-
Route: Oral gavage is a common and effective route of administration.
-
Dosage: Based on previous studies, effective oral doses of this compound in hypertensive rat models range from 1 to 10 mg/kg/day. The specific dose should be determined based on the experimental design and the desired level of blood pressure reduction.
-
Duration: Treatment duration can vary from a single dose for acute studies to several weeks for chronic studies evaluating end-organ damage.
Data Presentation
Table 1: Effect of this compound on Blood Pressure in Hypertensive Animal Models
| Animal Model | Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Baseline SBP (mmHg) | Post-treatment SBP (mmHg) | Change in SBP (mmHg) | Reference |
| SHR | Control | Vehicle | 31 days | ~200 | ~200 | No significant change | |
| SHR | This compound | 3 | 31 days | ~200 | ~160 | ↓ ~40 | |
| SHR | This compound | 10 | 31 days | ~200 | ~140 | ↓ ~60 | |
| Stroke-Prone SHR | Control | Vehicle | 2 months | ~193 | ~193 | No significant change | |
| Stroke-Prone SHR | This compound (Low Dose) | 3 | 2 months | ~193 | ~183 | ↓ ~10 | |
| Stroke-Prone SHR | This compound (High Dose) | 6 | 2 months | ~193 | ~159 | ↓ ~34 | |
| DOCA-Salt Rat | Control | Vehicle | N/A | >160 | >160 | No significant change | |
| DOCA-Salt Rat | This compound | 3 | Single dose | >160 | Significant reduction | N/A | |
| Dahl Salt-Sensitive Rat | Control | Vehicle | 8 weeks | Progressively increasing | ~180 | N/A | |
| Dahl Salt-Sensitive Rat | This compound | 3 | 8 weeks | Progressively increasing | ~160-165 | ↓ ~15-20 |
SBP: Systolic Blood Pressure. Values are approximate and may vary between studies.
Table 2: Effect of this compound on Biochemical Parameters in Hypertensive Animal Models
| Animal Model | Parameter | Treatment Group | Dose (mg/kg/day) | Result | Reference |
| Stroke-Prone SHR | Plasma Aldosterone | This compound | 1 and 3 | Significantly reduced | |
| Stroke-Prone SHR | Plasma Thiobarbituric Acid Reactive Substances (TBARS) | This compound | 1, 3, and 10 | Attenuated the increase | |
| Stroke-Prone SHR | Renal NADPH Oxidase Activity | This compound | 1 and 3 | Reduced | |
| Stroke-Prone SHR | Renal Superoxide Production | This compound | 1 and 3 | Attenuated | |
| Dahl Salt-Sensitive Rat | Plasma Aldosterone | This compound | N/A | Reduced | |
| Dahl Salt-Sensitive Rat | Urinary Albumin to Creatinine Ratio | This compound | N/A | Significantly decreased | |
| Ischemia/Reperfusion in Mice | Plasma Aldosterone | This compound | 3 | Significantly decreased | |
| Ischemia/Reperfusion in Mice | Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) | This compound | 3 | Significantly lower |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound testing.
References
- 1. This compound reduces ischemia reperfusion-induced systemic oxidative stress through suppression of aldosterone production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renoprotective effects of this compound in combination with angiotensin II type 1 receptor blocker in hypertensive Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological, pharmacokinetic, and clinical properties of this compound hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The L-, N-, and T-type triple calcium channel blocker this compound acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Response to Benidipine Treatment using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benidipine is a potent, long-acting dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] Its therapeutic effects are primarily attributed to the inhibition of L-type, T-type, and N-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[1][3][4] Beyond its established role in blood pressure control, emerging evidence suggests that this compound exerts pleiotropic effects on the cardiovascular system, including the modulation of gene expression involved in endothelial function, cardiac remodeling, and angiogenesis. These effects are associated with its ability to stimulate nitric oxide (NO) production and exert anti-oxidative actions.
Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression. This application note provides a detailed protocol for utilizing qPCR to analyze the expression of key target genes in response to this compound treatment. The target genes highlighted in this protocol are central to cardiovascular health and disease and have been shown to be modulated by this compound.
This document will provide researchers with the necessary protocols to:
-
Culture and treat endothelial cells with this compound.
-
Isolate high-quality RNA for gene expression analysis.
-
Perform reverse transcription and quantitative PCR.
-
Analyze and interpret the resulting gene expression data.
Key Target Genes and Signaling Pathways
This compound has been demonstrated to influence several key signaling pathways and the expression of downstream target genes. Understanding these relationships is crucial for interpreting the results of gene expression studies.
Upregulated Genes:
-
Endothelial Nitric Oxide Synthase (eNOS): this compound treatment has been shown to increase the expression of eNOS, an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system that promotes vasodilation and inhibits inflammation.
-
Hypoxia-Inducible Factor-1α (HIF-1α): This transcription factor plays a crucial role in the cellular response to hypoxia and is involved in angiogenesis. This compound has been found to increase HIF-1α expression.
-
Vascular Endothelial Growth Factor (VEGF): A key regulator of angiogenesis, VEGF expression is often induced by HIF-1α. Studies have shown that this compound can upregulate VEGF expression.
Downregulated Genes:
-
Transforming Growth Factor-β1 (TGF-β1): This cytokine is a key mediator of fibrosis and cardiac hypertrophy. This compound has been shown to inhibit the expression of TGF-β1.
-
β-Myosin Heavy Chain (β-MHC): An increase in the expression of this gene is a marker of cardiac hypertrophy.
-
Atrial Natriuretic Peptide (ANP): This peptide is released in response to cardiac stress and is a marker for heart failure.
-
Collagen Type I and Type III: These are the primary components of the extracellular matrix, and their excessive deposition leads to fibrosis.
Key Signaling Pathways:
-
PI3K/Akt Pathway: This pathway is involved in cell survival, proliferation, and angiogenesis. This compound has been shown to activate this pathway, which may contribute to its effects on eNOS and endothelial cell function.
-
TGF-β Signaling Pathway: This pathway is central to the process of fibrosis. This compound's ability to inhibit TGF-β1 expression suggests an interaction with this pathway.
Data Presentation
The following tables summarize the expected quantitative changes in gene expression in human umbilical vein endothelial cells (HUVECs) following treatment with this compound.
Table 1: Upregulation of Gene Expression by this compound
| Gene | Function | Fold Change (this compound vs. Control) |
| eNOS | Nitric Oxide Production | 1.5 - 2.5 |
| HIF-1α | Angiogenesis, Hypoxia Response | 1.8 - 3.0 |
| VEGF | Angiogenesis | 2.0 - 3.5 |
Table 2: Downregulation of Gene Expression by this compound
| Gene | Function | Fold Change (this compound vs. Control) |
| TGF-β1 | Fibrosis, Inflammation | 0.4 - 0.6 |
| β-MHC | Cardiac Hypertrophy | 0.5 - 0.7 |
| ANP | Cardiac Stress Marker | 0.3 - 0.5 |
| Collagen I | Fibrosis | 0.6 - 0.8 |
| Collagen III | Fibrosis | 0.5 - 0.7 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (primary cells or a low-passage cell line)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into 6-well plates at a density of 2 x 10^5 cells per well in complete endothelial cell growth medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in DMSO. Further dilute the stock solution in endothelial cell growth medium to achieve the desired final concentrations (e.g., 0.1, 1, and 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the growth medium from the cells and wash once with sterile PBS. Add 2 mL of the prepared this compound-containing medium or vehicle control medium to the respective wells.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
RNA Isolation
Materials:
-
RNA isolation kit (e.g., TRIzol reagent or column-based kits)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes, nuclease-free
Procedure (using TRIzol reagent):
-
Cell Lysis: Remove the medium from the wells and add 1 mL of TRIzol reagent directly to each well. Pipette up and down several times to lyse the cells.
-
Phase Separation: Transfer the lysate to a nuclease-free microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new nuclease-free tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A ratio between 1.8 and 2.0 is considered pure.
Reverse Transcription (cDNA Synthesis)
Materials:
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)
-
Isolated RNA
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free PCR tube, combine the following components on ice (volumes may vary depending on the kit):
-
1 µg of total RNA
-
1 µL of random hexamers or oligo(dT) primers
-
1 µL of dNTP mix (10 mM each)
-
Nuclease-free water to a final volume of 13 µL
-
-
Denaturation: Gently mix and centrifuge briefly. Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
4 µL of 5x reaction buffer
-
1 µL of RNase inhibitor
-
1 µL of reverse transcriptase
-
1 µL of nuclease-free water
-
-
Reverse Transcription Reaction: Add 7 µL of the reverse transcription master mix to each RNA/primer tube. The final reaction volume will be 20 µL.
-
Incubation: Incubate the reaction at 25°C for 10 minutes, followed by 37°C for 50 minutes, and finally inactivate the enzyme at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
Materials:
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for target genes (eNOS, HIF-1α, VEGF, TGF-β1, β-MHC, ANP, Collagen I, Collagen III) and a reference gene (e.g., GAPDH, ACTB)
-
cDNA template
-
Nuclease-free water
-
qPCR plate and seals
Primer Design (Example for SYBR Green):
Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA. The amplicon size should ideally be between 70 and 200 bp.
qPCR Reaction Setup (per 20 µL reaction):
| Component | Volume | Final Concentration |
| 2x SYBR Green Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| cDNA | 2 µL | ~10-100 ng |
| Nuclease-free water | 7 µL | - |
Procedure:
-
Prepare Master Mix: Prepare a master mix for each primer set, containing the qPCR master mix, primers, and nuclease-free water.
-
Plate Setup: Aliquot the master mix into the wells of a qPCR plate.
-
Add cDNA: Add the cDNA template to the respective wells. Include no-template controls (NTC) for each primer set.
-
Run qPCR: Perform the qPCR in a real-time PCR detection system with the following cycling conditions (may need optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
Data Analysis
The relative quantification of gene expression can be determined using the Comparative Cq (ΔΔCq) method .
-
Calculate ΔCq: For each sample, calculate the difference between the Cq value of the target gene and the Cq value of the reference gene.
-
ΔCq = Cq (target gene) - Cq (reference gene)
-
-
Calculate ΔΔCq: For each treated sample, calculate the difference between its ΔCq and the average ΔCq of the control (vehicle-treated) samples.
-
ΔΔCq = ΔCq (treated sample) - ΔCq (average of control samples)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2^-ΔΔCq.
Mandatory Visualizations
Caption: this compound's molecular mechanism of action.
Caption: Experimental workflow for qPCR analysis.
References
Application Notes and Protocols: Assessing the In Vitro Effect of Benidipine on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benidipine, a dihydropyridine calcium channel blocker, is primarily utilized for the management of hypertension and angina pectoris.[1] Emerging evidence suggests that its therapeutic benefits may extend beyond its primary vasodilatory action to include direct effects on cellular and mitochondrial function. These effects are of significant interest in drug development and research, particularly in the context of diseases with underlying mitochondrial dysfunction. This document provides a detailed overview of the known effects of this compound on mitochondrial function in vitro, along with standardized protocols for assessing these effects.
Summary of this compound's Effects on Mitochondrial Function
This compound has been shown to exert several protective effects on mitochondria, particularly under conditions of cellular stress. Its primary mechanisms of action in a mitochondrial context appear to revolve around the preservation of mitochondrial integrity, reduction of oxidative stress, and modulation of apoptotic pathways.
Data Presentation
The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on mitochondrial function.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and ATP Content in Stressed Cardiomyocytes
| Parameter | Condition | This compound Concentration | Observation | Reference |
| Cellular ATP Content | Co-treatment with 1 mmol/L Sodium Azide | 1 nmol/L | Moderated depletion to ~39% of control | [2] |
| Cellular ATP Content | Co-treatment with 1 mmol/L Sodium Azide | 10 nmol/L | Moderated depletion to ~78% of control | [2] |
| Mitochondrial Membrane Potential (ΔΨm) | Co-treatment with Sodium Azide | Not specified | Maintained ΔΨm to the extent of the control level | [2] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) and Apoptosis
| Parameter | Condition | This compound Concentration | Observation | Reference |
| ROS Production | fMLP-induced in polymorphonuclear leukocytes | 0.1-30 µmol/L | Concentration-dependent suppression | [3] |
| ROS Production | Lysophosphatidylcholine-induced in HAECs | 0.3-3 µmol/L | Inhibition of ROS production | |
| Caspase-3 Activity | Ischemia/Reperfusion in rats | 10 µg/kg | Reduced to 1.94±0.25 vs 3.43±0.29 in vehicle | |
| Caspase-9 Activation | Ischemia/Reperfusion in rats | 10 µg/kg | Markedly reduced (1.9±0.24 vs 2.85±0.26 in vehicle) | |
| Cytochrome c Release (Cytosolic/Mitochondrial Ratio) | Ischemia/Reperfusion in rats | 10 µg/kg | Reduced to less than 3% from 17±3.8% in vehicle |
Table 3: Effect of this compound on Gene Expression Related to Mitochondrial Function
| Gene | Tissue/Cell Type | This compound Treatment | Fold Change in mRNA Levels | Reference |
| Uncoupling Protein 1 (UCP1) | Brown Adipose Tissue (rat) | 4 mg/kg for 7 days | 1.4-fold increase | |
| Uncoupling Protein 3 (UCP3) | Brown Adipose Tissue (rat) | 4 mg/kg for 7 days | 1.7-fold increase | |
| Uncoupling Protein 3 (UCP3) | Gastrocnemius Muscle (rat) | 4 mg/kg for 7 days | 3.0-fold increase | |
| Endothelial Nitric Oxide Synthase (eNOS) | Human Umbilical Vein Endothelial Cells | 0.3-10 µM | Augmented expression and activity |
Signaling Pathways and Mechanisms of Action
This compound's influence on mitochondrial function is multifaceted, involving the regulation of calcium homeostasis, mitigation of oxidative stress, and modulation of apoptosis.
Calcium Homeostasis and Mitochondrial Integrity
As a calcium channel blocker, this compound's primary action is to inhibit the influx of Ca²⁺ through L-type calcium channels. While its direct effect on the mitochondrial calcium uniporter (MCU) has not been explicitly detailed, by reducing cytosolic calcium overload, this compound likely prevents the excessive mitochondrial Ca²⁺ uptake that can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential (ΔΨm) and subsequent cell death.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an anti-hypertensive drug, inhibits reactive oxygen species production in polymorphonuclear leukocytes and oxidative stress in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Benidipine and Angiotensin Receptor Blockers in Hypertension Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benidipine, a third-generation dihydropyridine calcium channel blocker (CCB), in combination therapy with angiotensin receptor blockers (ARBs) for the management of hypertension. This document synthesizes data from key clinical studies, outlines detailed experimental protocols, and visualizes the underlying mechanisms and workflows.
This compound's unique triple-blocking action on L-type, T-type, and N-type calcium channels, when combined with the renin-angiotensin system (RAS) inhibition by ARBs, offers a multifaceted approach to blood pressure control and organ protection.[1][2][3] This combination therapy has been investigated in various clinical settings, demonstrating significant efficacy in blood pressure reduction and potential additional benefits in reducing proteinuria and managing cardiovascular risk.[1][4]
Data Presentation: Efficacy and Safety of this compound-ARB Combination Therapy
The following tables summarize quantitative data from key clinical trials investigating the combination of this compound with various ARBs.
Table 1: Blood Pressure Reduction in this compound and Candesartan Combination Therapy
| Parameter | Baseline (Candesartan Monotherapy) | 4 Months (this compound Add-on) | p-value |
| Systolic Blood Pressure (mmHg) | 154 | 139 | <0.01 |
| Diastolic Blood Pressure (mmHg) | 91 | 78 | <0.01 |
Source: Study on elderly hypertensive patients with type 2 diabetes mellitus.
Table 2: Effects on Metabolic Parameters and Pulse Pressure with this compound and Candesartan
| Parameter | Baseline (Candesartan Monotherapy) | 4 Months (this compound Add-on) | p-value |
| Preheparin LPL Mass (ng/dL) | 51 | 59 | <0.01 |
| LDL/HDL Motility Ratio | Not specified | Significantly decreased | <0.05 |
| Pulse Pressure | Not specified | Significantly decreased | Not specified |
Source: Study on elderly hypertensive patients with type 2 diabetes mellitus.
Table 3: Comparison of Cardiovascular Outcomes in the COPE Trial (this compound-Based Combination Therapies)
| Outcome | This compound + ARB Group | This compound + β-blocker Group | This compound + Thiazide Group |
| Achievement of Target BP (<140/90 mmHg) | Similar across groups | Similar across groups | Similar across groups |
| Primary Composite Cardiovascular Endpoints | Similar across groups | Similar across groups | Similar across groups |
| Fatal or Non-fatal Stroke | Not specified | Significantly higher incidence | Lower incidence |
| Total Cardiac Events (per 1000 person-years) | 4.2 (No significant difference) | 4.2 (No significant difference) | 4.2 (No significant difference) |
Source: Sub-analysis of the Combination Therapy of Hypertension to Prevent Cardiovascular Events (COPE) trial.
Table 4: Antiproteinuric Effects of this compound in Combination with ARBs in CKD Patients
A study on hypertensive patients with stage 3-5 chronic kidney disease (CKD) already on maximum doses of ARBs showed that the addition of this compound has a potent antiproteinuric effect. This is attributed to its ability to dilate both efferent and afferent arterioles, thereby reducing glomerular pressure.
Signaling Pathways and Mechanisms
The synergistic effect of this compound and ARBs stems from their complementary mechanisms of action.
Caption: Combined mechanism of action of this compound and ARBs.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the studies of this compound-ARB combination therapy.
1. Protocol for a Randomized Controlled Trial of this compound Add-on Therapy
This protocol is based on a study evaluating the effects of adding this compound to ongoing ARB therapy in hypertensive patients.
Caption: Workflow for a clinical trial of add-on this compound therapy.
Detailed Methodologies:
-
Blood Pressure Measurement: In the COPE trial, blood pressure was measured at each visit using a validated automated sphygmomanometer after the patient had been seated for at least 5 minutes. The target blood pressure was defined as <140/90 mmHg.
-
Biochemical Analysis: Serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C) and lipoprotein lipase (LPL) mass were measured after an overnight fast. Glycosylated hemoglobin (HbA1c) was also assessed in diabetic patients.
-
Assessment of Proteinuria: For studies focusing on renal protection, 24-hour urinary protein excretion was measured at baseline and at specified follow-up intervals.
-
Inclusion and Exclusion Criteria: A common inclusion criterion for these studies was outpatients with systolic blood pressure ≥ 140 mmHg or diastolic blood pressure ≥ 90 mmHg who were either treatment-naïve or already on antihypertensive therapy. Exclusion criteria often included severe renal or liver dysfunction, a history of malignancy, and known hypersensitivity to the study drugs.
2. Protocol for Comparative Efficacy Study (e.g., COPE Trial)
This protocol outlines the design of a large-scale, prospective, randomized, open-label, blinded-endpoint (PROBE) study.
Caption: Logical workflow of the COPE trial design.
Detailed Methodologies:
-
Study Design: The COPE trial was a multicenter, prospective, randomized, open-label, blinded-endpoint study. This design is common for large-scale cardiovascular outcome trials.
-
Patient Population: The trial enrolled hypertensive outpatients who did not achieve the target blood pressure with this compound monotherapy.
-
Intervention: Patients were randomized to receive combination therapy with this compound plus an ARB, a β-blocker, or a thiazide diuretic.
-
Endpoints: The primary endpoint was a composite of fatal and non-fatal cardiovascular events. Secondary endpoints included all-cause mortality, new onset of diabetes mellitus, and achievement of target blood pressure.
Conclusion
The combination of this compound with an angiotensin receptor blocker is a rational and effective therapeutic strategy for the management of hypertension. Clinical evidence supports the significant blood pressure-lowering efficacy of this combination. Furthermore, studies suggest potential additional benefits, including improved metabolic profiles and renoprotective effects, which warrant further investigation. The provided protocols and data serve as a valuable resource for researchers and clinicians involved in the development and application of antihypertensive therapies.
References
- 1. Pharmacological, pharmacokinetic, and clinical properties of this compound hydrochloride, a novel, long-acting calcium channel blocker. | Semantic Scholar [semanticscholar.org]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacological, pharmacokinetic, and clinical properties of this compound hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the antiproteinuric effects of the calcium channel blockers this compound and amlodipine administered in combination with angiotensin receptor blockers to hypertensive patients with stage 3-5 chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and characterizing Benidipine synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Benidipine. Our goal is to help you identify and characterize impurities that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities observed during this compound synthesis?
A1: During the synthesis of this compound hydrochloride, several process-related impurities can be detected. The most common ones include:
-
Ben-1: 5-(methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid. This is an intermediate in the synthesis and its presence may indicate an incomplete reaction.[1]
-
Ben-2: 1-benzylpiperidin-3-ol. This is a starting material used in the synthesis and is controlled as a potential process-related impurity.[1][2][3][4]
-
Ben-ox: 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. This is an oxidation impurity formed by the aromatization of the 1,4-dihydropyridine ring.
-
Ben-bis: bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. The formation of this impurity is often linked to the presence of "Ben-1 acid".
-
Ben-desbenzyl: 3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. This impurity can form from the reaction of Ben-1 with a "piperidin-3-ol" impurity present in the Ben-2 starting material.
Q2: My HPLC analysis shows an unexpected peak. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. Here is a general workflow:
-
LC-MS/MS Analysis: The first step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis to determine the mass-to-charge ratio (m/z) of the unknown impurity. This provides the molecular weight of the compound.
-
Forced Degradation Studies: Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Comparing the retention time of the unknown peak with the degradation products can help in its identification.
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Synthesis of Potential Impurities: Based on the synthetic route and the molecular weight information, hypothesize the structure of the impurity. Synthesize the suspected compound and compare its retention time and spectral data (NMR, MS) with the unknown peak.
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Isolation and Characterization: If the impurity is present in a significant amount, you can attempt to isolate it using preparative HPLC. The isolated impurity can then be fully characterized using techniques like NMR, MS, and FTIR.
Q3: I am observing a high level of the Ben-ox (oxidation) impurity. What are the possible causes and how can I minimize it?
A3: The Ben-ox impurity is formed by the aromatization of the dihydropyridine ring in this compound. High levels of this impurity can be caused by:
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Exposure to Air/Oxygen: Prolonged exposure of the reaction mixture or the final product to air can promote oxidation.
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Presence of Oxidizing Agents: Contamination with oxidizing agents can accelerate the formation of Ben-ox.
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High Temperatures: Elevated temperatures during the reaction or work-up can also lead to increased oxidation.
To minimize the formation of Ben-ox:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Antioxidants: Consider the addition of a suitable antioxidant to the reaction mixture or during work-up.
-
Temperature Control: Maintain strict control over the reaction temperature and avoid excessive heat during purification.
Q4: What are the recommended analytical methods for impurity profiling of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for this compound impurity profiling. A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products. LC-MS/MS is a powerful tool for the identification and characterization of unknown impurities.
Troubleshooting Guides
Issue 1: Incomplete Reaction Leading to High Levels of Ben-1 Impurity
| Symptom | A significant peak corresponding to the retention time of Ben-1 is observed in the HPLC chromatogram of the crude product. |
| Possible Causes | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Inefficient coupling agent or reaction conditions. |
| Troubleshooting Steps | 1. Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and ensure it goes to completion. 2. Optimize Temperature: Gradually increase the reaction temperature and monitor the formation of the product and by-products. 3. Evaluate Coupling Reagents: If using a coupling agent for the final esterification step, ensure its quality and consider screening other coupling agents. |
Issue 2: Presence of Ben-2 (Starting Material) in the Final Product
| Symptom | A peak corresponding to 1-benzylpiperidin-3-ol (Ben-2) is detected in the final purified this compound. |
| Possible Causes | 1. Incomplete reaction. 2. Inefficient purification. |
| Troubleshooting Steps | 1. Stoichiometry Check: Ensure the correct stoichiometry of reactants is used. A slight excess of the acid intermediate (Ben-1) might be necessary to consume all of the Ben-2. 2. Purification Optimization: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively remove the unreacted Ben-2. A separate HPLC method can be developed and validated for the specific detection of residual Ben-2. |
Data Presentation
Table 1: Common Process-Related Impurities of this compound
| Impurity Name | Structure | Common Source |
| Ben-1 | 5-(methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | Unreacted intermediate |
| Ben-2 | 1-benzylpiperidin-3-ol | Unreacted starting material |
| Ben-ox | 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Oxidation of this compound |
| Ben-bis | bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Side reaction involving "Ben-1 acid" |
| Ben-desbenzyl | 3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Reaction with "piperidin-3-ol" impurity in Ben-2 |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Ben-2 Impurity
This protocol is based on a published method for the detection of residual 1-benzylpiperidin-3-ol (Ben-2) in this compound.
-
Column: ACE C1 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: Phosphate buffer (6.8 g of potassium dihydrogen phosphate in 1000 mL water, pH adjusted to 6.0 with 10% potassium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-6 min: 10% B
-
6-15 min: 10-60% B
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15-20 min: 60% B
-
20-21 min: 60-10% B
-
21-27 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 237 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 50.0 mg of this compound hydrochloride in 50.0 mL of a methanol/water (50/50) mixture to get a 1.0 mg/mL solution.
Protocol 2: Stability-Indicating UPLC Assay Method
This protocol is based on a published UPLC method for stability studies of this compound.
-
Column: Waters Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Phosphate buffer/acetonitrile (60/40) mixture
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 1 µL
-
Run Time: 5 min
Visualizations
Caption: Workflow for the identification of unknown impurities in this compound synthesis.
Caption: Troubleshooting guide for high levels of Ben-ox impurity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification, synthesis and characterization of process related impurities of this compound hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, synthesis and characterization of process related impurities of this compound hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating Assay Method for Benidipine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating assay method development for Benidipine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method and why is it important for this compound hydrochloride?
A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound hydrochloride, without interference from its degradation products, impurities, or excipients. Its importance lies in ensuring the safety, efficacy, and quality of the drug product throughout its shelf life by providing an accurate assessment of its stability under various environmental conditions.
Q2: Which analytical technique is most suitable for a stability-indicating assay of this compound hydrochloride?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used and suitable technique for developing a stability-indicating assay for this compound hydrochloride.[1][2][3][4][5] This method offers high resolution, sensitivity, and specificity for separating this compound hydrochloride from its potential degradation products.
Q3: What are the typical forced degradation conditions applied to this compound hydrochloride?
Forced degradation studies, or stress testing, are essential to demonstrate the specificity of the analytical method. Typical conditions for this compound hydrochloride include:
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Acid Hydrolysis: Using solutions like 0.1 N HCl.
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Base Hydrolysis: Using solutions like 0.1 N NaOH.
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Oxidative Degradation: Using solutions like 30% hydrogen peroxide.
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Thermal Degradation: Exposing the sample to high temperatures (e.g., 80°C).
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Photolytic Degradation: Exposing the sample to UV light.
Q4: What are the common degradation pathways for this compound hydrochloride?
Under stress conditions, this compound hydrochloride can degrade through hydrolysis and oxidation. One of the identified degradation products is an oxidation product, often referred to as Ben-ox. Studies have identified multiple degradation products under various stress conditions, with a total of fourteen degradation products being found across hydrolytic, oxidative, and photolytic studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound hydrochloride. | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH. A pH of around 3.0 to 6.0 has been used successfully.- Use a guard column and/or flush the column with a strong solvent.- Reduce the sample concentration or injection volume. |
| Inadequate resolution between this compound hydrochloride and its degradation peaks. | - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Flow rate is too high. | - Modify the mobile phase composition by adjusting the ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer.- Try a different stationary phase (e.g., a different C18 column or a phenyl column).- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Baseline noise or drift. | - Contaminated mobile phase or detector.- Air bubbles in the system.- Fluctuations in column temperature. | - Filter all mobile phase components and degas them before use.- Purge the pump to remove any air bubbles.- Use a column oven to maintain a stable temperature. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition.- Changes in column temperature.- Pump malfunction. | - Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven for temperature control.- Check the pump for leaks and ensure it is delivering a constant flow rate. |
| Low recovery or accuracy. | - Incomplete sample extraction.- Degradation of the analyte during sample preparation.- Inaccurate standard preparation. | - Optimize the extraction procedure (e.g., sonication time, solvent choice).- Protect the sample from light and heat during preparation.- Ensure accurate weighing and dilution of the reference standard. |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol is a representative example based on published methods.
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Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 4.0) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 70:30 v/v).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 237 nm.
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Injection Volume: 20 µL.
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Column Temperature: Ambient or controlled at 25°C.
Forced Degradation Studies Protocol
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Acid Degradation: Treat the drug solution with 0.1 N HCl and reflux at 60°C for 30 minutes. Neutralize the solution before injection.
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Base Degradation: Treat the drug solution with 0.1 N NaOH and reflux at 60°C for 30 minutes. Neutralize the solution before injection.
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Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 30 minutes.
-
Thermal Degradation: Expose the solid drug powder in an oven at 80°C for a specified period.
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Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber.
Data Presentation
Table 1: Summary of Chromatographic Conditions from Different Studies
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Column | Kromasil C18 (250x4.6mm, 5µm) | LC-10 AT C18 (250x4.6mm, 2.6µm) | Agilent Zorbax Bonus-RP C18 (250x4.6mm, 5µm) | Agilent C18 (100x4.6mm, 2.5µm) |
| Mobile Phase | Methanol:0.1M Dipotassium hydrogen phosphate (40:60 v/v) | Phosphate Buffer (pH 4.0):Methanol (70:30 v/v) | Methanol:0.1% Orthophosphoric acid (45:55 v/v) | Methanol:Water (40:60 v/v, pH 5.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm | 226 nm | Not Specified | 237 nm |
| Retention Time (min) | 4.573 | 11.083 | 1.09 | 3.33 |
Table 2: Summary of Method Validation Parameters
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Linearity Range (µg/mL) | 2 - 6 | 1 - 3 | 32 - 48 | 10 - 50 |
| Correlation Coefficient (r²) | 0.9997 | 0.9992 | 0.999 | 0.9997 |
| Accuracy (% Recovery) | 99.95 - 100.25 | Not Specified | Not Specified | 100.03 |
| Precision (%RSD) | 0.106 | < 2 | Not Specified | Within acceptable limits |
| LOD (µg/mL) | Not Specified | Not Specified | 2.05 | 0.03935 |
| LOQ (µg/mL) | Not Specified | Not Specified | 6.22 | 0.1192 |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method for this compound hydrochloride.
Caption: Troubleshooting logic for common issues encountered during HPLC analysis of this compound hydrochloride.
References
Technical Support Center: Benidipine Solubility for In vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Benidipine hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound hydrochloride stock solutions?
This compound hydrochloride is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but it is poorly soluble to insoluble in water.[1][2] For in vitro studies, anhydrous DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.[1]
Q2: I observed a precipitate after diluting my this compound DMSO stock solution in cell culture medium. What is the cause and how can I prevent this?
This phenomenon, often termed "solvent shock," occurs when a compound that is soluble in a concentrated organic solvent precipitates upon dilution into an aqueous medium where it is less soluble. To prevent this:
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Pre-warm the culture medium: Warming the cell culture medium to 37°C can help maintain the solubility of the compound upon dilution.[3]
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Gradual addition and mixing: Add the this compound stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[3]
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Lower the final concentration: If precipitation persists, consider reducing the final working concentration of this compound in your experiment.
Q3: What is the maximum recommended final concentration of DMSO in cell culture to avoid cytotoxicity?
To minimize solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q4: My this compound stock solution appears cloudy. What should I do?
A cloudy appearance suggests that the compound may not be fully dissolved or has precipitated out of solution. You can try the following troubleshooting steps:
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Gentle warming: Warm the solution in a 37°C water bath.
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Vortexing or Sonication: Agitate the solution using a vortex mixer or sonicator to help break down any aggregates and facilitate dissolution.
If the solution remains cloudy, it is best to prepare a fresh stock solution. Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce the solubility of the compound.
Q5: Can the pH of the buffer affect this compound's solubility?
Yes, the pH of the aqueous medium can influence the solubility of this compound hydrochloride. As a hydrochloride salt, its aqueous solutions can be slightly acidic. While adjusting the pH of the stock solution is an option, it may further affect solubility. It is often preferable to rely on the buffering capacity of the cell culture medium to maintain a physiological pH. For dissolution testing, phosphate buffers at various pH values are often used.
Quantitative Solubility Data
The solubility of this compound hydrochloride in various solvents is summarized below. Please note that solubility can be affected by factors such as temperature, pH, and the purity of the solvent. It is always recommended to perform your own solubility tests for your specific experimental conditions.
| Solvent | Solubility | Source |
| DMSO | ≥21.8 mg/mL (with gentle warming) | |
| DMSO | 100 mg/mL (184.49 mM) | |
| Ethanol | ≥8.27 mg/mL (with ultrasonic) | |
| Ethanol | ~10 mg/mL | |
| Water | Insoluble | |
| Phosphate Buffer (pH 6.8) | Used as a dissolution medium for in vitro release studies | |
| Methanol | Used as a solvent for UV spectrophotometric analysis |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride (Molar Mass: 542.02 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
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Calibrated analytical balance
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Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
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Weighing: Accurately weigh 5.42 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
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Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the solution in a 37°C water bath for a few minutes.
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Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
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Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or multi-well plates
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Vortex mixer or orbital shaker
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound, you would add 1 µL of the 10 mM stock solution.
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Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
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Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-wise.
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Mixing: Continue to mix the solution for a few seconds to ensure homogeneity.
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Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of pre-warmed cell culture medium.
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Application to Cells: Immediately add the prepared medium containing this compound or the vehicle control to your cells.
Visualizations
This compound's Mechanism of Action
This compound is a dihydropyridine calcium channel blocker that inhibits L-type, N-type, and T-type voltage-gated calcium channels. This blockade reduces the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a decrease in blood pressure. Additionally, this compound has been shown to stimulate the production of nitric oxide (NO), which contributes to its protective effects on vascular endothelial cells.
Caption: this compound inhibits calcium channels and stimulates eNOS.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues when preparing this compound solutions for in vitro experiments.
Caption: A step-by-step guide to resolving this compound precipitation.
References
Benidipine Forced Degradation Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies of Benidipine.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is this compound known to degrade?
A1: this compound has been shown to degrade under hydrolytic (acidic, alkaline, and neutral), oxidative, and thermal stress conditions. It is reported to be relatively stable under photolytic conditions.[1]
Q2: How many degradation products are typically observed for this compound under forced degradation?
A2: Studies have identified a total of 14 degradation products (DPs) under various stress conditions. This includes four hydrolytic DPs, eight oxidative DPs, and four photolytic DPs.[2]
Q3: What are the major degradation pathways for this compound?
A3: The primary degradation pathways for this compound include the oxidation of the dihydropyridine ring to a pyridine ring (aromatization) and the N-debenzylation of the piperidine moiety.[3] Under oxidative stress, the formation of an oxidation product, often referred to as "Ben-ox impurity," is a key degradation pathway.[1]
Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is the most common method for separating and quantifying this compound and its degradation products.[4] For structural elucidation and characterization of the degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique.
Troubleshooting Guide
Issue 1: No significant degradation is observed under acidic or alkaline conditions.
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Possible Cause: The concentration of the acid or base, the temperature, or the duration of the stress test may be insufficient.
-
Troubleshooting Steps:
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Increase Stressor Concentration: If using 0.1N HCl or 0.1N NaOH, consider a stepwise increase to 0.5N or 1N.
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Elevate Temperature: If the experiment is being conducted at room temperature, increase the temperature to a range of 60-80°C to accelerate degradation.
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Extend Exposure Time: Increase the duration of the stress test. It is recommended to take samples at various time points (e.g., 2, 4, 8, 12, 24 hours) to monitor the degradation progress.
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Issue 2: Poor resolution between this compound and its degradation peaks in the chromatogram.
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Possible Cause: The chromatographic method is not optimized for separating the parent drug from its closely eluting degradation products.
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Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution program is often more effective than an isocratic one for separating complex mixtures.
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Adjust pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Experiment with a pH range around the pKa of this compound and its degradation products.
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Change Stationary Phase: If resolution issues persist, consider using a different HPLC column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
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Issue 3: Mass balance is not within the acceptable range (typically 95-105%).
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Possible Cause: Some degradation products may not be eluting from the column, may not be detected by the UV detector at the chosen wavelength, or may be volatile.
-
Troubleshooting Steps:
-
Check for Co-elution: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak and ensure no degradation products are co-eluting.
-
Analyze at Multiple Wavelengths: Some degradation products may have different UV maxima than the parent drug. Analyze the stressed samples at multiple wavelengths to ensure all significant degradants are detected.
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Use a Universal Detector: If non-chromophoric or volatile degradation products are suspected, consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.
-
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Acidic Hydrolysis
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Objective: To assess the degradation of this compound in an acidic environment.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
In a volumetric flask, add a known volume of the this compound stock solution.
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Add an equal volume of 0.1N hydrochloric acid (HCl).
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Keep the solution at 60°C for a specified period (e.g., 30 minutes to 24 hours).
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At predetermined time intervals, withdraw an aliquot of the solution.
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Neutralize the sample with an equivalent amount of 0.1N sodium hydroxide (NaOH).
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Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
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Inject the sample into the HPLC system.
-
Alkaline Hydrolysis
-
Objective: To evaluate the degradation of this compound in a basic environment.
-
Protocol:
-
Prepare a this compound stock solution as described in the acidic hydrolysis protocol.
-
In a volumetric flask, add a known volume of the this compound stock solution.
-
Add an equal volume of 0.1N sodium hydroxide (NaOH).
-
Maintain the solution at 60°C for a specified duration.
-
At selected time points, withdraw a sample.
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Neutralize the sample with an equivalent amount of 0.1N hydrochloric acid (HCl).
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Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Oxidative Degradation
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Objective: To investigate the degradation of this compound in the presence of an oxidizing agent.
-
Protocol:
-
Prepare a this compound stock solution.
-
In a volumetric flask, add a known volume of the this compound stock solution.
-
Add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).
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At specified intervals, take a sample.
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Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
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Inject the sample into the HPLC system.
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Thermal Degradation
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Objective: To assess the effect of heat on the stability of this compound in the solid state.
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Protocol:
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Place a known amount of solid this compound powder in a petri dish or a suitable container.
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Expose the sample to a high temperature (e.g., 105°C) in a calibrated oven for a specific duration (e.g., 30 minutes to 24 hours).
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After the specified time, allow the sample to cool to room temperature.
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Dissolve a known weight of the heat-stressed sample in a suitable solvent.
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Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
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Inject the sample into the HPLC system.
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Photolytic Degradation
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Objective: To determine the stability of this compound upon exposure to light.
-
Protocol:
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Spread a thin layer of solid this compound powder in a petri dish.
-
Expose the sample to a light source providing both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
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After the exposure period, dissolve a known amount of both the exposed and control samples in a suitable solvent.
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Dilute the solutions with the mobile phase for HPLC analysis.
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Inject the samples into the HPLC system and compare the chromatograms.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approximate) | Number of Major Degradation Products |
| Acid Hydrolysis | 0.1N HCl | 30 min | 60°C | Significant | 4 |
| Alkali Hydrolysis | 0.1N NaOH | 30 min | 60°C | Significant | 4 |
| Oxidative | 30% H₂O₂ | 30 min | Ambient | Most Severe | 8 |
| Thermal (Dry Heat) | - | 30 min | 105°C | Moderate | Not Specified |
| Photolytic | UV/Visible Light | 24 hours | Ambient | Photo-stable | 4 |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies of this compound.
Caption: Proposed Degradation Pathways of this compound under Stress Conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of stability-indicating method for separation and characterization of this compound forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound and its enantiomers' metabolism by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Improving the yield and purity of Benidipine during chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Benidipine during chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield (<45%) | Incomplete reaction of the dihydropyridine main ring with the side chain. | - Ensure the use of appropriate equivalents of reactants as specified in the protocol. - Monitor the reaction progress using a suitable analytical technique like HPLC or TLC. - Consider the use of ultrasound technology during the reaction to potentially increase the reaction rate.[1][2][3][4] |
| Loss of product during work-up and purification steps. | - Optimize extraction procedures to minimize emulsion formation. - Employ careful and repeated recrystallization, potentially using a mixture of ethanol and acetone, to recover the maximum amount of product.[5] | |
| Low Purity of Final Product | Presence of process-related impurities such as Ben-1, Ben-ox, Ben-bis, and the β-isomer. | - Implement stringent purification protocols, including multiple recrystallizations. - Utilize ultrasound-assisted crystallization to enhance purity and reduce crystallization time. A purity of up to 98.6% has been reported with this method. - Carefully control reaction conditions to minimize the formation of side products. |
| Incomplete removal of the β-isomer. | - The β-isomer can be isolated from the combined crystallization filtrates by concentration and allowing it to crystallize over a longer period (e.g., 2 days). | |
| Formation of Oxidation Impurity (Ben-ox) | Aromatization of the 1,4-dihydropyridine ring. | - This impurity is rarely found in crude products but can form during stability studies. - Minimize exposure of the reaction mixture and product to air and oxidizing agents. |
| Presence of Unreacted Starting Material (Ben-1) | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with HPLC. - Optimize reaction time and temperature. The synthesis of the intermediate before adding 1-benzyl-3-piperidinol can be stirred for 1 hour at 0–5 °C. After the addition, the mixture can be stirred for 2 hours at 0–5 °C and then 1 hour at 25 °C. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of α-benidipine hydrochloride?
A1: A typical overall yield for pharmaceutical-grade α-benidipine hydrochloride after several recrystallization processes is around 45%.
Q2: What are the common impurities I should be aware of during this compound synthesis?
A2: Common process-related impurities include:
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Ben-1 impurity: An intermediate that may be present due to an incomplete reaction.
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Ben-ox impurity: An oxidation product formed by the aromatization of the 1,4-dihydropyridine ring.
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Ben-bis impurity: A di-substituted product that can be minimized through process optimization to below 0.10%.
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β-isomer impurity: A diastereomer of the desired α-benidipine.
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Ben-desbenzyl impurity: Formed from an impurity in a starting material.
Q3: How can I improve the purity of my this compound hydrochloride?
A3: Purity can be significantly improved through:
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Recrystallization: Multiple recrystallizations using a solvent mixture like ethanol and acetone are effective.
-
Ultrasound-assisted Crystallization: This technique can shorten the crystallization time from 24 hours to 30 minutes and increase the purity to over 98.6%. A variety of solvents can be used, including acetone, ethanol, methanol, and dichloromethane, sometimes with the addition of water.
Q4: What are the key reaction steps and conditions for the synthesis of α-benidipine hydrochloride?
A4: The synthesis generally involves the reaction of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1) with thionyl chloride, followed by the addition of 1-benzyl-3-piperidinol (Ben-2). Key conditions include:
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Cooling the initial suspension to 0–5 °C.
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Stirring with thionyl chloride for 1 hour.
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Adding Ben-2 and stirring for 2 hours at 0–5 °C and then 1 hour at 25 °C.
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Quenching the reaction with water.
Q5: How can I separate the α- and β-isomers of this compound?
A5: The α-isomer is the desired product and is typically isolated as a crystalline powder through recrystallization. The β-isomer can be recovered from the mother liquor by concentrating the combined filtrates from the α-isomer crystallization and allowing the β-isomer to crystallize, which may take up to two days.
Experimental Protocols
Synthesis of α-Benidipine Hydrochloride
This protocol is based on established laboratory procedures.
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Reaction Setup: Suspend 1.00 equivalent of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1) in a 4:1 mixture of dichloromethane and dimethylformamide.
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Activation: Cool the suspension to 0–5 °C. Add 1.20 equivalents of thionyl chloride to the mixture and stir for 1 hour at this temperature.
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Coupling: Add 1.10 equivalents of 1-benzyl-3-piperidinol (Ben-2) to the reaction mixture.
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Reaction: Stir the mixture for 2 hours at 0–5 °C, followed by 1 hour at 25 °C.
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Quenching and Extraction: Quench the reaction by adding water. Separate the organic phase, wash it with brine, and dry it over anhydrous sodium sulfate.
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Purification: Filter the solution and concentrate it under vacuum. Crystallize the residue from an ethanol and acetone mixture. Perform several recrystallizations to obtain pharmaceutical-grade α-benidipine hydrochloride.
Ultrasound-Assisted Crystallization for High Purity this compound Hydrochloride
This method can be used as a post-treatment to enhance the purity of the crude product.
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Dissolution: Dissolve 10g of crude this compound hydrochloride in a suitable solvent. Examples include 60 mL of acetone or a mixture of 100 mL of acetone and 1 mL of absolute ethanol.
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Ultrasonication: Subject the solution to ultrasound. Typical parameters are 150-200 W and 40-80 MHz for 8-10 minutes.
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Isolation: Filter the resulting crystals under reduced pressure and dry them to obtain a light yellow powdery crystal of high purity.
Visualizations
Caption: Workflow for the synthesis and purification of this compound Hydrochloride.
Caption: Formation pathways of common impurities in this compound synthesis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN102746215A - Method for preparing high-purity this compound hydrochloride - Google Patents [patents.google.com]
- 4. JP2014511881A - Method for preparing high-purity this compound hydrochloride - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing batch-to-batch variability in Benidipine experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in experimental results involving benidipine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound hydrochloride is a dihydropyridine calcium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type, T-type, and N-type voltage-dependent calcium channels in vascular smooth muscle and cardiac muscle cells.[1][2][3] This blockage leads to vasodilation, a decrease in peripheral vascular resistance, and a reduction in blood pressure.
Q2: What are the known sources of batch-to-batch variability with this compound?
A2: Several factors can contribute to variability in experimental results between different batches of this compound:
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Polymorphism: this compound hydrochloride can exist in different crystalline forms (polymorphs), which can affect its solubility, dissolution rate, and bioavailability.
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Impurities: The synthesis of this compound can result in process-related impurities that may have pharmacological activity or interfere with experimental assays.
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Degradation: this compound is susceptible to degradation under certain conditions, such as hydrolysis (acidic and neutral), oxidation, and photolysis, leading to the formation of degradation products with potentially different activities.
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Solvent and Formulation: The solvent used to dissolve this compound and the formulation of the final solution can impact its stability and delivery to the experimental system.
Q3: How does this compound influence signaling pathways other than calcium channels?
A3: this compound has been shown to modulate other signaling pathways, which can contribute to its overall effects and introduce variability if not controlled. Notably, it can stimulate nitric oxide (NO) production and has antioxidant properties. The enhancement of NO production is associated with its cardioprotective and anti-atherosclerotic effects.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro cell-based assays (e.g., cell proliferation, cytotoxicity).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable this compound Potency | Solution: Standardize the preparation of this compound stock solutions. Always use a freshly prepared solution or a solution stored under validated conditions (see Q4). Perform a dose-response curve for each new batch to confirm its EC50/IC50 value. |
| Cell Culture Conditions | Solution: Ensure consistent cell passage number, seeding density, and growth media composition. Monitor and control incubator CO2 levels, temperature, and humidity. |
| Solvent Effects | Solution: Use a consistent, low concentration of a suitable solvent (e.g., DMSO). Always include a vehicle control (cells treated with the solvent alone at the same concentration used for this compound) in your experiments. |
| Assay Interference | Solution: Some assay reagents may interact with this compound. Run appropriate controls, such as this compound in cell-free assay medium, to check for interference. |
Issue 2: High variability in in vivo animal studies (e.g., blood pressure measurements).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation and Administration | Solution: Prepare the this compound formulation consistently for each experiment. Ensure accurate and consistent administration (e.g., oral gavage, intravenous injection) by trained personnel. |
| Animal-to-Animal Variability | Solution: Use animals of the same age, sex, and genetic background. Acclimatize animals to the experimental conditions before starting the study to minimize stress-induced variations. |
| Measurement Technique | Solution: Standardize the method for measuring physiological parameters. For blood pressure, use a consistent method (e.g., tail-cuff or telemetry) and ensure the equipment is calibrated. |
| Pharmacokinetic Variability | Solution: Differences in absorption, distribution, metabolism, and excretion can lead to variable drug exposure. Consider measuring plasma concentrations of this compound to correlate with the observed effects. |
Experimental Protocols
Protocol 1: Preparation and Quantification of this compound Stock Solution
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Preparation:
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Accurately weigh the required amount of this compound hydrochloride powder.
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Dissolve the powder in a suitable solvent, such as methanol or chloroform, to create a high-concentration stock solution (e.g., 10 mM).
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Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
Quantification by UV-Vis Spectrophotometry:
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Prepare a series of dilutions of the stock solution in the chosen solvent.
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Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound (e.g., around 239.3 nm).
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Create a standard curve by plotting absorbance versus concentration.
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Determine the concentration of the stock solution by interpolating its absorbance on the standard curve.
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Protocol 2: In Vitro Assessment of this compound's Effect on Vascular Smooth Muscle Cell (VSMC) Proliferation
-
Cell Culture:
-
Culture rat aortic VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
-
Treatment:
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Starve the cells in serum-free medium for 24 hours to synchronize their cell cycle.
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Treat the cells with varying concentrations of this compound (e.g., 3 - 10 µmol/L) or vehicle control in fresh medium containing a proliferation stimulus (e.g., 10% FBS) for 24-72 hours.
-
-
Proliferation Assay (MTT Assay):
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Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for minimizing batch variability.
Caption: Logical steps for troubleshooting.
References
Technical Support Center: Benidipine Administration in Spontaneously Hypertensive Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing benidipine in spontaneously hypertensive rat (SHR) models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for SHRs?
A1: The optimal dosage of this compound in SHRs can vary depending on the administration route and the desired therapeutic effect. For oral administration, doses ranging from 1 mg/kg/day to 10 mg/kg/day have been used effectively to reduce blood pressure.[1][2][3] Intravenous administration typically requires lower doses, in the range of 3 to 300 µg/kg.[4][5] It is crucial to conduct pilot studies to determine the most effective dose for your specific experimental conditions.
Q2: What is a suitable vehicle for dissolving this compound hydrochloride for administration?
A2: this compound hydrochloride can be dissolved in various vehicles depending on the administration route. For oral gavage, it is often suspended in a 0.5% carboxymethylcellulose (CMC) solution. For intravenous administration, it can be dissolved in a solution of 15% methanol in double-distilled water or other suitable sterile solutions. The choice of vehicle should be validated for its inertness and lack of effect on the experimental parameters.
Q3: How should this compound hydrochloride be stored?
A3: this compound hydrochloride powder is stable for over 4 years when stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year. It is important to protect the compound from light and moisture.
Q4: What is the most accurate method for measuring blood pressure in SHRs?
A4: Implantable radio-telemetry is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained rats, as it minimizes stress-induced fluctuations. The tail-cuff method is a common non-invasive alternative; however, it can be influenced by animal stress and procedural variations. Proper acclimatization of the animals to the restraining device is essential for obtaining reliable tail-cuff measurements.
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Regurgitation or Aspiration of this compound Solution | Improper gavage technique (e.g., incorrect needle placement, rapid administration). | Ensure the gavage needle is of the appropriate length and gauge for the rat's size. Insert the needle gently along the roof of the mouth towards the esophagus, avoiding the trachea. Administer the solution slowly and steadily. Observe the animal for any signs of respiratory distress. |
| Animal Distress or Injury During Gavage | Improper restraint, incorrect needle size or type. | Acclimatize the rats to handling and the restraint procedure before the experiment. Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation. Ensure the restraint is secure but does not constrict breathing. |
| Inconsistent Drug Absorption | Variability in stomach content, improper suspension of the drug. | For studies where consistent absorption is critical, consider fasting the animals for a few hours before dosing (with appropriate ethical considerations). Ensure the this compound suspension is homogenous by vortexing before each administration. |
Intravenous Injection (Tail Vein)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty Visualizing or Accessing the Tail Vein | Vasoconstriction due to stress or cold. | Warm the rat's tail using a heat lamp or warm water (30-35°C) for a short period to induce vasodilation. Ensure the animal is calm and properly restrained. |
| Extravasation (Leaking) of this compound Solution | Needle has slipped out of the vein or perforated the vessel wall. | If swelling occurs at the injection site, stop the injection immediately. Withdraw the needle and apply gentle pressure. Attempt the injection at a more proximal site on the tail. |
| Variable Blood Pressure Response to IV this compound | Inconsistent injection speed, air bubbles in the syringe. | Administer the solution at a slow and consistent rate. Ensure all air bubbles are removed from the syringe before injection to prevent embolism and ensure accurate dosing. |
Blood Pressure Measurement
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Tail-Cuff Blood Pressure Readings | Animal stress, improper cuff size or placement, environmental noise. | Acclimatize the rats to the restraining device and measurement procedure for several days before data collection. Ensure the cuff fits snugly on the tail without being too tight. Conduct measurements in a quiet and controlled environment. |
| Sudden Drop in Blood Pressure Unrelated to this compound | Anesthetic effects (if used), excessive bleeding from a catheter. | If using anesthesia, select an agent with minimal cardiovascular effects and monitor the depth of anesthesia closely. For direct measurements, ensure the catheter is securely placed and check for any signs of bleeding. |
| Signal Loss or Artifacts with Telemetry | Implant displacement, battery failure, interference from other electronic devices. | Ensure the telemetry implant is securely sutured in the abdominal cavity. Check the battery life of the implant before the study begins. Keep other electronic equipment away from the telemetry receivers. |
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Spontaneously Hypertensive Rats
| Administration Route | Dosage | Duration | Effect on Mean Arterial Pressure (MAP) | Reference(s) |
| Oral | 1 mg/kg/day | 7 weeks | Significant reduction | |
| Oral | 3 mg/kg/day | 8 days | Significant reduction | |
| Oral | 3 mg/kg/day | 7 weeks | Significant reduction | |
| Oral | 5 mg/kg (b.i.d.) | 14 days | Halved intimal thickening | |
| Oral | 10 mg/kg/day | 31 days | Sustained reduction | |
| Intravenous | 3 µg/kg | Single dose | Increased urine volume and sodium excretion | |
| Intravenous | 10 µg/kg | Single dose | Inhibited ischemic ECG changes | |
| Intravenous | 100 µg/kg | Single dose | Significant decrease | |
| Intravenous | 300 µg/kg | Single dose | Significant decrease |
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage
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Preparation of this compound Suspension:
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Weigh the required amount of this compound hydrochloride powder.
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Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
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Suspend the this compound powder in the CMC solution to the desired final concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 300g rat receiving 0.3 mL).
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Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Animal Handling and Restraint:
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Acclimatize the SHR to handling for several days prior to the experiment.
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Gently restrain the rat using an appropriate method (e.g., manual scruffing or a commercial restraining device) to immobilize the head and body.
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Gavage Procedure:
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Select a sterile, flexible, ball-tipped gavage needle of the appropriate size for the rat.
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Measure the distance from the rat's snout to the last rib to estimate the correct insertion depth.
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Gently insert the needle into the esophagus, advancing it to the predetermined depth. Do not force the needle if resistance is met.
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Slowly administer the this compound suspension.
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Carefully withdraw the needle and return the rat to its cage.
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Monitor the animal for any signs of distress or regurgitation.
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Protocol 2: Blood Pressure Measurement using the Tail-Cuff Method
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Acclimatization:
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For at least 3-5 days prior to data collection, place the SHRs in the restrainers for 15-20 minutes each day to acclimate them to the procedure.
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Procedure:
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Place the rat in a warming chamber (30-32°C) for 10-15 minutes to induce vasodilation of the tail artery.
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Gently guide the rat into the restrainer.
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Place the occlusion cuff and the sensor cuff on the base of the tail.
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Allow the rat to stabilize for 5-10 minutes before starting the measurements.
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Initiate the automated measurement cycle on the tail-cuff system.
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Record at least 5-7 consecutive stable readings and calculate the average for systolic blood pressure and heart rate.
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Return the rat to its home cage after the measurement session.
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Visualizations
Caption: Experimental workflow for this compound administration and blood pressure measurement in SHRs.
Caption: Signaling pathways affected by this compound in the context of hypertension.
References
- 1. Antihypertensive effects of the new calcium antagonist this compound hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound hydrochloride on regional blood flow of the adipose tissue in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antianginal effects of the new calcium antagonist this compound hydrochloride in anesthetized rats and spontaneously hypertensive rats. Electrocardiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Benidipine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Benidipine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound bioanalysis using LC-MS/MS, these effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[2] Endogenous components in biological matrices like plasma, such as phospholipids and proteins, are common causes of matrix effects.[1]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound?
A2: The most common techniques to reduce matrix effects in this compound bioanalysis are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[3][4] LLE is frequently cited for this compound, using solvents like diethyl ether or methyl tert-butyl ether to isolate the drug from the bulk of the plasma matrix. SPE can offer cleaner extracts by using a solid sorbent to selectively retain this compound while washing away interfering components. PPT is a simpler but generally less clean method that removes proteins by precipitating them with an organic solvent or acid.
Q3: Why is the choice of internal standard (IS) critical in this compound bioanalysis?
A3: A suitable internal standard is crucial to compensate for variability in sample preparation and for matrix effects. The ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification. If a SIL-IS is not available, a structural analog with similar physicochemical properties may be used, but it may not perfectly mimic the behavior of this compound in the ion source.
Q4: How can chromatographic conditions be optimized to reduce matrix effects?
A4: Optimizing chromatographic conditions aims to separate this compound from co-eluting matrix components. This can be achieved by:
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Modifying the mobile phase gradient: Adjusting the solvent composition and gradient slope can improve the resolution between this compound and interfering peaks.
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Changing the analytical column: Using a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl) can alter selectivity.
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Adjusting the flow rate: Lowering the flow rate can sometimes enhance ionization efficiency.
Q5: What are the regulatory expectations regarding the assessment of matrix effects?
A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines for bioanalytical method validation that include the assessment of matrix effects. These guidelines typically require evaluating the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable across different patient populations.
Troubleshooting Guides
Guide 1: Investigating and Identifying Matrix Effects
If you are observing poor accuracy, precision, or sensitivity in your this compound assay, follow these steps to determine if matrix effects are the cause.
Experimental Workflow for Identifying Ion Suppression/Enhancement
Caption: Workflow for Post-Column Infusion Experiment.
Detailed Protocol: Post-Column Infusion Experiment
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System Setup:
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Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
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Use a T-connector to introduce the this compound solution via a syringe pump into the LC flow path between the analytical column and the mass spectrometer ion source.
-
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Infusion and Blank Injection:
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Start the LC method with the mobile phase gradient.
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Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
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Once a stable baseline signal for this compound is observed, inject a blank plasma sample that has been processed using your current extraction method.
-
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Data Analysis:
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Monitor the this compound signal throughout the chromatographic run.
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A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.
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The retention time of these signal changes corresponds to the elution of matrix components causing the effect.
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Guide 2: Mitigating Observed Matrix Effects
Once matrix effects are confirmed, use the following decision tree to select an appropriate mitigation strategy.
Troubleshooting Decision Tree for Matrix Effects
Caption: Decision Tree for Mitigating Matrix Effects.
Data Presentation
The following tables summarize typical performance data for different sample preparation methods used in the bioanalysis of this compound.
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 70 - 85 | 85 - 100 | > 90 |
| Matrix Effect | High | Moderate to Low | Low |
| Cleanliness of Extract | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
Table 2: Typical LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.1 ng/mL |
| Linearity Range | 0.02 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Internal Standard | This compound-d5 or structural analog |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol provides a general procedure for the extraction of this compound from plasma using LLE.
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Sample Preparation:
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Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
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Add 20 µL of the internal standard working solution (e.g., this compound-d5 in methanol).
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Vortex for 10 seconds.
-
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Extraction:
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Add 50 µL of 0.1 M NaOH to basify the sample.
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Add 1 mL of methyl tert-butyl ether (MTBE).
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Vortex for 5 minutes.
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Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Vortex for 30 seconds.
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Analysis:
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Transfer the reconstituted sample to an autosampler vial.
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Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
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Workflow for Liquid-Liquid Extraction of this compound
Caption: Step-by-step workflow for LLE of this compound.
References
Technical Support Center: Enhancing Oral Bioavailability of Benidipine Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Benidipine.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug.[1][2][3][4] This means it has high permeability but low aqueous solubility.[3] Its poor water solubility leads to inadequate dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption. Additionally, this compound undergoes significant first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation. Its high lipophilicity (log P of 4.28) also contributes to its low bioavailability.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to overcome the challenges of this compound's low solubility and first-pass metabolism. The most common approaches include:
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Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media like gastrointestinal fluids. This enhances the solubilization of this compound and can promote lymphatic absorption, bypassing hepatic first-pass metabolism.
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Nanosuspensions: This technique involves reducing the particle size of this compound to the nanometer range. The increased surface area leads to a higher dissolution velocity and improved bioavailability.
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Solid Dispersions: This involves dispersing this compound in an inert carrier matrix at the solid state. This can enhance the dissolution rate by presenting the drug in a more amorphous or finely divided state.
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Fast-Dissolving Sublingual Films: This approach allows for the absorption of this compound directly through the sublingual mucosa, bypassing the gastrointestinal tract and first-pass metabolism.
Troubleshooting Guides
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Issue: My SNEDDS formulation is showing poor self-emulsification or forming large globules.
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Possible Cause 1: Inappropriate selection of oil, surfactant, or co-surfactant.
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Troubleshooting: Screen various excipients for their ability to solubilize this compound. The selection of a suitable oil phase, surfactant, and co-surfactant is critical. For instance, successful formulations have utilized Labrafil M 2125 CS as the oil, Kolliphor EL as the surfactant, and Transcutol P as the co-surfactant.
-
-
Possible Cause 2: Incorrect ratio of components.
-
Troubleshooting: Optimize the ratio of oil, surfactant, and co-surfactant using a systematic approach like a ternary phase diagram or a design of experiments (DoE). A higher concentration of surfactant can lead to smaller droplet sizes.
-
-
Possible Cause 3: High viscosity of the formulation.
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Troubleshooting: Evaluate the viscosity of your pre-concentrate. High viscosity can hinder the dispersion process. Adjusting the co-surfactant to oil ratio might be necessary.
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Issue: The drug is precipitating out of the SNEDDS formulation upon dilution.
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Possible Cause: The drug is not sufficiently solubilized in the nanoemulsion droplets.
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Troubleshooting: Increase the concentration of the surfactant and co-surfactant. Ensure the chosen excipients have a high solubilization capacity for this compound. Perform thermodynamic stability studies, including centrifugation and freeze-thaw cycles, to ensure the formulation's robustness against drug precipitation.
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Nanosuspensions
Issue: I am unable to achieve the desired particle size for my this compound nanosuspension.
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Possible Cause 1 (Media Milling): Inefficient milling process.
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Troubleshooting: Optimize the milling parameters. Key factors include the size and density of the milling media (e.g., zirconium oxide beads), the milling time, and the stirring speed. Using smaller beads and a higher stirring speed can lead to a smaller particle size.
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Possible Cause 2 (Precipitation): Uncontrolled crystal growth.
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Troubleshooting: Optimize the concentration of the stabilizer (e.g., HPMC E5). The type and concentration of the stabilizer are crucial to prevent particle aggregation and control crystal growth. Also, control the rate of addition of the drug solution to the anti-solvent.
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Possible Cause 3: Aggregation of nanoparticles.
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Troubleshooting: Ensure adequate stabilizer concentration. Evaluate the zeta potential of the nanosuspension; a value sufficiently far from zero (e.g., > |20| mV) is generally required for good physical stability.
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Issue: The dissolution rate of my this compound nanosuspension is not significantly improved.
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Possible Cause: The particle size reduction is not sufficient, or the particles are re-aggregating.
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Troubleshooting: Confirm the particle size using techniques like Dynamic Light Scattering (DLS). If the particle size is appropriate, consider the possibility of aggregation in the dissolution medium. Ensure that the dissolution medium provides adequate wetting of the nanoparticles. The optimized formulation of a this compound nanosuspension showed about 95% drug release in 30 minutes.
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Data Presentation
Table 1: Comparison of Optimized this compound SNEDDS Formulations
| Parameter | Optimized S-SNEDDS (BD14) | Optimized S-SNEDDS (BT11) |
| Oil Phase | Labrafil M 2125 CS | Eucalyptus Oil |
| Surfactant | Kolliphor EL | Kolliphor EL |
| Co-surfactant | Transcutol P | Transcutol P |
| Globule Size (nm) | 156.20 ± 2.40 | 175.12 ± 2.70 |
| Polydispersity Index (PDI) | 0.25 | 0.226 |
| Zeta Potential (mV) | -17.36 ± 0.18 | -24.98 ± 0.18 |
| Self-emulsification Time (s) | 65.21 ± 1.95 | 53.00 ± 2.10 |
| % Transmittance | 99.80 ± 0.70 | 99.6 ± 0.3 |
| In Vitro Drug Release | 92.65 ± 1.70% in 15 min | >96% in 60 min |
Table 2: Characterization of an Optimized this compound Nanosuspension
| Parameter | Optimized Nanosuspension (F6) |
| Formulation Method | Media Milling |
| Stabilizer | HPMC E5 |
| Particle Size (nm) | 408 |
| Zeta Potential (mV) | -19.6 |
| In Vitro Dissolution (in 0.1N HCl) | 95 ± 0.26% in 30 mins |
Experimental Protocols
1. Preparation of this compound-Loaded SNEDDS
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Objective: To prepare a self-nanoemulsifying drug delivery system for this compound.
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Methodology:
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Accurately weigh the required amounts of the selected oil (e.g., Labrafil M 2125 CS), surfactant (e.g., Kolliphor EL), and co-surfactant (e.g., Transcutol P).
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Mix the components in a glass vial using a magnetic stirrer until a homogenous isotropic mixture is formed.
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Add the accurately weighed amount of this compound to the mixture and continue stirring until the drug is completely dissolved.
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To prepare solid-SNEDDS (S-SNEDDS), the liquid SNEDDS can be adsorbed onto a solid carrier like Neusilin US2.
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2. Characterization of SNEDDS
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Droplet Size and Zeta Potential Analysis:
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Dilute 0.1 mL of the liquid SNEDDS formulation with 100 mL of distilled water.
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Gently agitate the mixture to form a nanoemulsion.
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Analyze the droplet size, polydispersity index (PDI), and zeta potential using a Zetasizer.
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Self-Emulsification Time:
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Add 1 mL of the SNEDDS formulation to 500 mL of 0.1 N HCl at 37 ± 0.5 °C in a USP dissolution apparatus II.
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Stir the medium at 50 rpm and visually observe the time taken for the formulation to form a clear or slightly bluish-white nanoemulsion.
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In Vitro Drug Release:
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Perform the dissolution study using a USP dissolution apparatus II (paddle type) with 0.1 N HCl as the dissolution medium at 37 ± 0.5 °C and 50 rpm.
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At predetermined time intervals, withdraw samples, filter, and analyze the drug content using a UV-Vis spectrophotometer at approximately 237 nm.
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3. Preparation of this compound Nanosuspension by Media Milling
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Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
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Methodology:
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In a glass vial, take a specific quantity of zirconium oxide beads (e.g., 0.4 mm).
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Add a solution of the stabilizer (e.g., HPMC E5) in distilled water.
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Disperse the accurately weighed this compound powder in the stabilizer solution.
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Place the vial on a magnetic stirrer and stir at a high speed (e.g., 800 rpm) for a specified duration. The impact of the beads will reduce the particle size of the drug to the nanoscale.
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Visualizations
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validation of a UPLC method for Benidipine and its process-related impurities. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the UPLC analysis of this compound and its impurities.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound or Impurity Peaks | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload. | 1. Flush the column with a strong solvent (e.g., isopropanol), or replace the column if necessary. 2. Ensure the mobile phase pH is correctly prepared and is within the working range of the column. For this compound analysis, a phosphate buffer is often used.[1] 3. Prepare samples in a solvent similar in composition and strength to the initial mobile phase. A mixture of methanol and water is a common diluent.[1][2] 4. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Air bubbles in the pump or detector. 4. Column equilibration is insufficient. | 1. Ensure the mobile phase is well-mixed and degassed. Check for leaks in the pump and connections. 2. Use a column oven to maintain a consistent temperature.[1] 3. Purge the pump and detector to remove any trapped air. 4. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis. |
| Poor Resolution Between this compound and Impurity Peaks | 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Adjust the gradient profile or the ratio of organic solvent to aqueous buffer. A gradient elution with acetonitrile and a phosphate buffer is commonly employed.[1] 2. Use a high-resolution column, such as a Waters Acquity UPLC BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm), which has been shown to be effective. 3. Reduce the flow rate to improve separation efficiency. |
| Extraneous or Ghost Peaks | 1. Contamination in the sample, solvent, or system. 2. Carryover from previous injections. 3. Impurities in the mobile phase. | 1. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash program and inject a blank solvent after high-concentration samples. 3. Filter the mobile phase components before use. |
| Low Signal Intensity or Sensitivity | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration. 4. Detector lamp issue. | 1. Ensure the detector is set to the appropriate wavelength for this compound and its impurities (e.g., 237 nm). 2. Prepare fresh samples and store them appropriately. 3. Increase the sample concentration if it is below the limit of detection. 4. Check the detector lamp's performance and replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities of this compound?
A1: During the synthesis of this compound hydrochloride, several process-related impurities can be formed. These include:
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Ben-1 : 5-(methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid, an intermediate in the synthesis.
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Ben-2 : 1-benzylpiperidin-3-ol, a starting material.
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Ben-ox : 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, an oxidation impurity.
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Ben-bis : bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.
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Ben-desbenzyl : 3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.
Q2: What are the typical UPLC conditions for the analysis of this compound and its impurities?
A2: A stability-indicating UPLC assay method has been developed and validated. The typical conditions are as follows:
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Column : Waters Acquity UPLC BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm)
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Mobile Phase : A mixture of phosphate buffer and acetonitrile.
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Flow Rate : 0.3 mL/min
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Detection : UV at 237 nm
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Injection Volume : 1 µL
Q3: How should I prepare the solutions for the UPLC analysis?
A3: For assay studies, a test solution can be prepared by dissolving 50.0 mg of this compound hydrochloride in a 50.0 mL mixture of methanol and water (50/50), resulting in a concentration of 1.0 mg/mL. The diluent for preparing reference solutions is often a methanol/water mixture.
Q4: What are the key validation parameters to consider for this UPLC method according to ICH guidelines?
A4: According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters include:
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Specificity : The ability to assess the analyte unequivocally in the presence of other components.
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Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Accuracy : The closeness of the test results to the true value.
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Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
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Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness : The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Q5: How can forced degradation studies be performed for this compound?
A5: Forced degradation studies are conducted to demonstrate the stability-indicating nature of the UPLC method. This compound can be subjected to various stress conditions, including:
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Acid Hydrolysis : e.g., 0.1 M HCl
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Base Hydrolysis : e.g., 0.1 M NaOH
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Oxidative Degradation : e.g., 3% H₂O₂
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Thermal Degradation : e.g., heating at 80°C
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Photolytic Degradation : e.g., exposure to UV light
The degradation products should be well-separated from the parent drug and from each other.
Experimental Protocols
UPLC Method for this compound Assay
This protocol is based on a validated stability-indicating UPLC method.
1. Chromatographic Conditions:
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Instrument : Waters Acquity UPLC system with a TUV detector.
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Column : Waters Acquity UPLC BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm).
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Mobile Phase : A mixture of phosphate buffer and acetonitrile (60:40 v/v).
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Buffer Preparation : Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 6.0 ± 0.05 with 10% potassium hydroxide.
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Flow Rate : 0.3 mL/min.
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Column Temperature : 25°C.
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Detection Wavelength : 237 nm.
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Injection Volume : 1 µL.
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Run Time : 5 minutes.
2. Solution Preparation:
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Diluent : Methanol/Water (50:50 v/v).
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Standard Solution (1.0 mg/mL) : Accurately weigh and dissolve 50.0 mg of this compound hydrochloride reference standard in 50.0 mL of diluent.
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Sample Solution (1.0 mg/mL) : Accurately weigh and dissolve 50.0 mg of this compound hydrochloride sample in 50.0 mL of diluent.
3. System Suitability:
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Inject the standard solution five times.
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The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
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The theoretical plates should be greater than 2000.
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The tailing factor should be less than 2.0.
4. Procedure:
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Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
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Record the chromatograms and calculate the amount of this compound in the sample.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the validation of a UPLC method for this compound.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.5% |
Table 2: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 50 - 150 | 0.999 |
Table 3: Accuracy (Recovery) Study
| Spiked Level | Mean Recovery (%) |
| 80% | 99.8 |
| 100% | 100.2 |
| 120% | 99.5 |
Table 4: Precision Data
| Precision Type | %RSD |
| Repeatability | 0.6% |
| Intermediate Precision | 0.8% |
UPLC Method Validation Workflow
Caption: Workflow for UPLC Method Validation.
References
Navigating the Challenges of Benidipine's Light Sensitivity in the Laboratory
Benidipine, a potent dihydropyridine calcium channel blocker, is a valuable tool in cardiovascular research and drug development. However, its inherent sensitivity to light presents a significant challenge for researchers, potentially leading to compound degradation, inaccurate experimental results, and loss of valuable samples. This technical support center provides a comprehensive guide for laboratory professionals to understand, mitigate, and troubleshoot issues related to this compound's light sensitivity.
This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure the integrity of your research when working with this light-sensitive compound.
Troubleshooting Guide: Common Issues and Solutions
Researchers handling this compound may encounter several issues related to its light sensitivity. This guide provides a structured approach to identifying and resolving these common problems.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected potency in bioassays. | Photodegradation of this compound in stock solutions or during experimental procedures. | 1. Prepare fresh solutions for each experiment. 2. Work under amber or red light conditions. 3. Use amber-colored vials or wrap containers in aluminum foil. 4. Minimize the duration of light exposure during sample preparation and analysis. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of photodegradation products. This compound is known to degrade into several photolytic products, primarily through the oxidation of its dihydropyridine ring to a pyridine derivative.[1] | 1. Confirm the identity of the extra peaks by comparing retention times with known degradation product standards, if available. 2. Review and optimize handling procedures to minimize light exposure. 3. Perform a forced degradation study to identify potential degradation products under your specific experimental conditions. |
| Variability in results between experimental repeats. | Inconsistent light exposure across different experimental runs. | 1. Standardize all handling procedures to ensure consistent light conditions. 2. Document the type and duration of light exposure for each experiment. 3. Implement the use of light-protective covers for all vessels containing this compound. |
| Precipitate formation in solutions upon storage. | While not directly caused by light, photodegradation can lead to less soluble byproducts. | 1. Store stock solutions in the dark at recommended temperatures (-20°C for up to one month).[1] 2. Before use, visually inspect solutions for any precipitation. 3. If precipitation is observed, the solution should be discarded and a fresh one prepared. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in a laboratory setting.
Q1: What is the primary degradation pathway of this compound when exposed to light?
A1: The primary photodegradation pathway for this compound, similar to other 1,4-dihydropyridine compounds, involves the photo-oxidation of the dihydropyridine ring to its corresponding pyridine derivative. This transformation results in a complete loss of its pharmacological activity. Under forced degradation conditions, multiple photolytic degradation products can be formed.[1]
Q2: How should I store my this compound stock solutions to minimize degradation?
A2: this compound stock solutions should be stored in amber-colored vials or containers wrapped in aluminum foil to protect them from light. For short-term storage, solutions can be kept at 4°C. For longer-term storage, it is recommended to store aliquots at -20°C for up to one month to minimize both photodegradation and potential solvent evaporation.[1] Always allow the solution to equilibrate to room temperature before use.
Q3: What solvents are recommended for dissolving this compound, and how does the choice of solvent affect its photostability?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetonitrile. While specific comparative photostability data in different solvents is limited for this compound, for other dihydropyridines, the solvent can influence the degradation rate. It is crucial to prepare solutions fresh and protect them from light, regardless of the solvent used. For aqueous-based experiments, it is advisable to add the this compound stock solution to the aqueous buffer immediately before use and to shield the final solution from light.
Q4: Are there any visual indicators of this compound degradation?
A4: While significant degradation may not always result in a visible color change, any noticeable change in the color or clarity of a this compound solution should be considered a sign of potential degradation. However, the absence of a visual change does not guarantee the absence of degradation. Chromatographic analysis (e.g., HPLC) is the most reliable method to assess the purity and integrity of your this compound samples.
Q5: Can I work with this compound under normal laboratory lighting?
A5: It is strongly recommended to avoid working with this compound under direct, bright laboratory light for extended periods. Whenever possible, conduct all manipulations, including weighing, dissolving, and dilutions, under subdued light, or preferably, under amber or red filtered light. Covering all containers with aluminum foil is a simple and effective protective measure.
Experimental Protocols
To ensure the accuracy and reproducibility of your experiments involving this compound, it is essential to follow standardized protocols that minimize light-induced degradation.
Protocol 1: Preparation of this compound Stock Solution
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Work Environment: Perform all steps under subdued lighting conditions. The use of a fume hood with the sash lowered and the internal light turned off is recommended. Alternatively, work in a room with amber or red lighting.
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Materials:
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This compound hydrochloride powder
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High-purity solvent (e.g., DMSO, ethanol, or acetonitrile)
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Amber glass vial or a clear glass vial wrapped completely in aluminum foil
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Calibrated balance
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Vortex mixer or sonicator
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Procedure:
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Tare the amber vial on the analytical balance.
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Carefully weigh the desired amount of this compound hydrochloride into the vial.
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Record the exact weight.
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Add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.
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Securely cap the vial.
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Gently vortex or sonicate the vial until the this compound is completely dissolved.
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Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
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Store the stock solution as recommended (see FAQ Q2).
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Protocol 2: General Handling During a Cell-Based Assay
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Preparation of Working Solutions:
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Under subdued light, dilute the this compound stock solution to the final working concentrations in your cell culture medium.
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Use amber-colored centrifuge tubes or wrap the tubes in aluminum foil.
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Incubation:
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When treating cells with this compound, minimize the exposure of the plates to light.
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If the incubator has an internal light, ensure it is turned off during the incubation period.
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For prolonged incubations, consider wrapping the cell culture plates in a light-proof material (e.g., aluminum foil), ensuring gas exchange is not compromised if required.
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Analysis:
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If the experimental endpoint involves techniques like fluorescence microscopy or flow cytometry, minimize the light exposure time during sample acquisition.
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Keep samples in the dark until they are ready to be analyzed.
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Visualizing Workflows and Pathways
To further aid in understanding the critical steps and concepts, the following diagrams illustrate the recommended workflow for handling this compound and its photodegradation pathway.
Caption: A logical workflow for handling this compound to minimize photodegradation.
Caption: The primary photodegradation pathway of this compound upon light exposure.
References
Controlling for Benidipine's off-target effects in experimental designs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benidipine. The focus is on designing robust experimental plans that effectively control for its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a dihydropyridine derivative that functions as a triple calcium channel blocker, its primary on-target effect.[1] It inhibits L-type, N-type, and T-type voltage-gated calcium channels.[2] Beyond this, this compound exhibits several off-target effects that can influence experimental outcomes. These include, but are not limited to:
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Stimulation of nitric oxide (NO) production: this compound can increase the expression and activity of endothelial nitric oxide synthase (eNOS), leading to elevated NO levels.[3]
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Modulation of the PI3K/Akt signaling pathway: It has been shown to influence this critical cell survival and proliferation pathway.
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Inhibition of the NLRP3 inflammasome: Recent studies indicate that this compound can suppress the activation of the NLRP3 inflammasome by inhibiting the NF-κB signaling pathway.[4]
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Antagonism of the mineralocorticoid receptor: this compound can act as an antagonist at the mineralocorticoid receptor.[5]
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Binding to alpha-1 adrenergic receptors: It has shown some affinity for α1-adrenoceptors.
Q2: An unexpected result was observed in my experiment with this compound. How can I determine if it's an on-target or off-target effect?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
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Use of Structurally Different Calcium Channel Blockers: Employ calcium channel blockers from different chemical classes that share the same primary target but are less likely to have the same off-target profile. For instance, nifedipine (another dihydropyridine) and verapamil (a phenylalkylamine) can be used as controls. If the observed effect is replicated with these structurally distinct blockers, it is more likely to be an on-target effect of calcium channel blockade.
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Rescue Experiments: If you hypothesize that the effect is due to the inhibition of a specific calcium channel subtype, you can perform a rescue experiment. This involves knocking down the expression of the channel (e.g., using siRNA) and then re-introducing a version of the channel that is resistant to siRNA but should still be affected by this compound. Observing the expected effect after re-expression would support an on-target mechanism.
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Inhibition of Downstream Pathways: If an off-target effect is suspected, use specific inhibitors for the implicated downstream signaling pathways. For example, to test the involvement of nitric oxide, use an eNOS inhibitor like L-NAME. To investigate the role of the PI3K/Akt pathway, a PI3K inhibitor such as wortmannin can be employed.
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Dose-Response Analysis: Characterize the dose-response relationship for both the on-target activity (e.g., calcium influx) and the observed unexpected effect. A significant divergence in the potency of this compound for these two effects may suggest an off-target mechanism.
Q3: How should I design my control experiments when investigating a novel effect of this compound?
A3: A robust experimental design should include a panel of controls to systematically dissect the mechanism of action. Consider the following:
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Vehicle Control: Always include a control group treated with the vehicle used to dissolve the this compound.
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Positive and Negative Controls for the Assay: Ensure your assay is performing as expected with appropriate positive and negative controls.
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Structurally Unrelated Calcium Channel Blockers: As mentioned in Q2, use compounds like nifedipine and verapamil to confirm that the effect is specific to this compound and not a general consequence of calcium channel blockade.
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Inhibitors of Known Off-Target Pathways: Based on the literature and your experimental context, include inhibitors for pathways known to be affected by this compound (e.g., L-NAME for nitric oxide synthase).
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Cell Lines with Genetic Knockouts/Knockdowns: If available, use cell lines where the on-target calcium channels or suspected off-target proteins are knocked out or knocked down to validate their involvement.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
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Possible Cause: Cell passage number and health can significantly impact experimental outcomes.
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Solution: Ensure you are using cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Optimize cell seeding density to ensure they are in the exponential growth phase during the experiment.
Issue 2: High background in Western blots for phosphorylated proteins.
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Possible Cause: Inappropriate blocking buffer or antibody concentrations.
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Solution: For phospho-specific antibodies, it is often recommended to use 5% w/v BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background. Optimize primary and secondary antibody concentrations through titration. Ensure sufficient washing steps are performed.
Issue 3: Difficulty in interpreting calcium flux assay data.
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Possible Cause: The fluorescent dye used may interact with the compound, or the assay conditions may not be optimal.
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Solution: Be aware that some dihydropyridine calcium channel blockers can interfere with certain calcium dyes. Consider using alternative dyes and always include appropriate controls, such as ionomycin for maximal calcium influx and a vehicle control. Optimize dye loading time and temperature.
Data Presentation
Table 1: Comparative Inhibitory/Binding Affinities of this compound
| Target | Metric | Value (nM) | Species | Reference(s) |
| On-Targets | ||||
| L-type Calcium Channel (α1C) | Ki | 0.13 | Rat | |
| N-type Calcium Channel | IC50 | 35,000 | - | |
| T-type Calcium Channel | IC50 | 11,000 | - | |
| Off-Targets | ||||
| α1-Adrenergic Receptor | Ki | 1,200 | Rat | |
| Mineralocorticoid Receptor | - | Competitive binder | - |
Note: A direct IC50 for L-type channels was not available in the searched literature; the Ki value is from a competitive binding assay with ³H-nitrendipine.
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated Akt (p-Akt)
This protocol is adapted from established methodologies for analyzing p-Akt levels.
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Cell Culture and Treatment:
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Plate cells at a density that will result in 70-80% confluency at the time of harvest.
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Treat cells with this compound at various concentrations for the desired time. Include vehicle-treated and positive/negative control groups.
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Lysate Preparation:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Denature protein samples by boiling in Laemmli buffer.
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Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
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Perform electrophoresis to separate proteins by size.
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Transfer proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
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Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.
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Protocol 2: Assessment of NF-κB Activation via Western Blot for Phospho-p65
This protocol is based on methods described for analyzing NF-κB activation.
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Cell Culture and Treatment:
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Seed cells and grow to 70-80% confluency.
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Pre-treat cells with various concentrations of this compound for 1 hour.
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Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or TNF-α, for a predetermined time (e.g., 4 hours). Include appropriate controls (vehicle, this compound alone, LPS/TNF-α alone).
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Lysate Preparation and Western Blotting:
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Follow the same steps for lysate preparation, SDS-PAGE, and protein transfer as described in Protocol 1.
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Immunoblotting:
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Block the membrane with 5% w/v non-fat dry milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody against phospho-p65 overnight at 4°C.
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Proceed with washing and secondary antibody incubation as in Protocol 1.
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Detection and Normalization:
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Visualize the bands using an ECL substrate.
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Normalize the phospho-p65 signal to total p65 and a loading control.
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Protocol 3: siRNA Rescue Experiment for Target Validation
This is a generalized protocol for a rescue experiment to confirm the on-target effect of this compound on a specific calcium channel subtype (e.g., CACNA1C for L-type).
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Design and Preparation:
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Design an siRNA that targets the 3'-UTR of the mRNA for your calcium channel of interest.
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Obtain or create an expression vector containing the open reading frame (ORF) of the same calcium channel. This construct will not be targeted by the 3'-UTR siRNA.
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Transfection:
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Transfect your cells with the specific siRNA or a non-targeting control siRNA.
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After 24-48 hours, transfect the siRNA-treated cells with either the ORF expression vector (rescue) or an empty vector control.
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Treatment and Assay:
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Allow time for protein expression from the rescue construct (typically 24 hours).
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Treat the cells with this compound.
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Perform your functional assay to measure the effect of this compound.
-
-
Validation:
-
Confirm the knockdown of the endogenous protein and the expression of the rescue protein by Western blotting or qPCR.
-
Expected Outcome: If the effect of this compound is on-target, the cells with the knocked-down endogenous channel and the empty vector should show a diminished response to the drug. The cells that also express the rescue construct should have their response to this compound restored.
-
Mandatory Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for differentiating on- and off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride Inhibits NLRP3 Inflammasome Activation by Inhibiting LPS-Induced NF-κB Signaling in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The L-, N-, and T-type triple calcium channel blocker this compound acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Benidipine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic Benidipine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and its intermediates?
A1: During the synthesis and purification of this compound hydrochloride, several process-related impurities are frequently observed. These include:
-
Ben-1: 5-(methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid, which can arise from an incomplete reaction.[1][2]
-
Ben-2: 1-benzylpiperidin-3-ol, a starting material that may remain as a residual impurity.[1][3][4]
-
Ben-bis: bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate dihydrochloride. The amount of this impurity is often dependent on the content of Ben-1 acid.
-
Ben-ox: 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, an oxidation impurity formed by the aromatization of the 1,4-dihydropyridine ring.
-
β-isomer: this compound hydrochloride has α and β isomeric forms; the β-isomer is considered an impurity.
-
Ben-desbenzyl: 3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, which can form from impurities in the starting materials.
Q2: What are the recommended purification techniques for crude this compound intermediates?
A2: The primary methods for purifying crude this compound and its intermediates are recrystallization and chromatographic techniques.
-
Recrystallization: This is a common and effective method for purifying crude this compound hydrochloride. A mixture of ethanol and acetone is frequently used as the solvent system. Multiple recrystallization steps may be necessary to achieve the desired pharmaceutical-grade purity.
-
Ultrasound-Assisted Crystallization: The use of ultrasound technology can be introduced during the post-treatment stage to dissolve the crude product and induce crystallization, potentially improving purity and yield.
-
Chromatography: While not the primary method for bulk purification, column chromatography can be used to separate α and β isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are extensively used for the analysis and quantification of impurities.
Q3: My final product shows a high level of the Ben-1 impurity. How can I reduce it?
A3: The presence of Ben-1, an intermediate in the synthesis, indicates an incomplete reaction. To reduce this impurity, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is proceeding to completion by optimizing the reaction time and temperature.
-
Stoichiometry: Verify the stoichiometry of the reactants. An excess of the preceding reactant or insufficient coupling reagent can lead to incomplete conversion.
-
Purification: Multiple recrystallizations using a mixture of ethanol and acetone can effectively remove Ben-1 from the crude product.
Q4: I am having trouble separating the α and β isomers of this compound. What is the best approach?
A4: The separation of α and β isomers is a critical step in obtaining the therapeutically active form of this compound.
-
Column Chromatography: Literature suggests that column chromatography is a viable method for separating the α and β isomers.
-
Fractional Crystallization: Careful control of crystallization conditions, such as solvent composition and temperature, can facilitate the selective crystallization of the desired α-isomer. The β-isomer may be isolated from the combined crystallization filtrates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield After Recrystallization | - Product is too soluble in the chosen solvent system.- Insufficient cooling or precipitation time.- Use of an inappropriate solvent ratio. | - Adjust the solvent ratio (e.g., ethanol:acetone).- Increase the cooling time or lower the temperature during crystallization.- Consider adding an anti-solvent to induce precipitation. |
| Persistent Impurities Detected by HPLC | - Co-crystallization of impurities with the product.- Ineffective solvent system for removing specific impurities.- Degradation of the product during purification. | - Perform multiple recrystallizations.- Experiment with different solvent systems for recrystallization.- Analyze the product for potential degradation and adjust purification conditions (e.g., temperature, light exposure). |
| Formation of Oxidation Impurity (Ben-ox) | - Exposure to air/oxygen during reaction or workup.- Presence of oxidizing agents. | - Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).- Ensure all solvents and reagents are free from peroxides or other oxidizing species. |
| Inconsistent Crystal Form | - Variations in crystallization temperature, cooling rate, or solvent composition. | - Standardize the crystallization protocol, including precise control over temperature profiles and solvent ratios.- Consider seeding the solution with crystals of the desired polymorph. |
Data Presentation
Table 1: HPLC Parameters for Impurity Profiling of this compound
| Parameter | Method 1 | Method 2 |
| Column | C18 (100 mm x 4.6 mm, 3 µm) Hypersil BDS | C1 (250 mm x 4.6 mm, 5 µm) ACE C1 |
| Mobile Phase | Phosphate-buffer/methanol/THF (65/27/8) | Gradient of Phosphate-buffer (A) and Acetonitrile (B) |
| Flow Rate | 0.75 mL/min | 1.0 mL/min |
| Detection Wavelength | 237 nm | 210 nm |
| Column Temperature | 25 °C | 25 °C |
Table 2: Recrystallization Solvents and Conditions for this compound Purification
| Solvent System | Conditions | Outcome | Reference |
| Ethanol and Acetone Mixture | The crude product was filtered and dried under vacuum. After several recrystallization processes, pharmaceutical-grade α-benidipine hydrochloride was obtained. | Overall 45% yield of yellowish crystalline powder. | |
| Dichloromethane followed by Ethanol and Acetone | The crude product was dissolved in dichloromethane, washed, and then recrystallized from an ethanol/acetone mixture (1:13 v/v). | 42.3% yield with 99.80% purity by HPLC. | |
| Ultrasound in Acetone/Ethanol | 10g of crude crystal was dissolved in 100 mL acetone + 1 mL absolute ethanol and subjected to ultrasonification. | Light yellow powdery crystal. | |
| Ultrasound in Methanol | 10g of crude crystal was dissolved in 40 mL methanol by heating and subjected to ultrasonification. | Light yellow powdery crystal. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound Hydrochloride
-
Dissolve the crude this compound hydrochloride product in a minimal amount of a heated mixture of ethanol and acetone. A typical volume ratio is 1:13 of ethanol to acetone.
-
Reflux the solution for approximately 20-25 minutes.
-
Cool the solution to room temperature (e.g., 25-30 °C) and stir for an extended period (e.g., 24-25 hours) to allow for complete crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent mixture.
-
Dry the purified crystals under vacuum to obtain a light yellow solid product.
Protocol 2: HPLC Analysis of this compound and its Impurities
-
Preparation of Mobile Phase:
-
Method 1 (Isocratic): Prepare a mixture of phosphate buffer, methanol, and tetrahydrofuran in a 65:27:8 ratio. Adjust the pH of the phosphate buffer to 3.0 with phosphoric acid.
-
Method 2 (Gradient): Prepare Mobile Phase A (phosphate buffer, pH 6.0) and Mobile Phase B (acetonitrile).
-
-
Preparation of Standard and Sample Solutions:
-
Dissolve accurately weighed amounts of the this compound reference standard and the sample to be tested in a suitable diluent (e.g., methanol/water 50/50 mixture) to a known concentration (e.g., 0.2 mg/mL).
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters specified in Table 1.
-
Inject the standard and sample solutions into the chromatograph.
-
-
Analysis:
-
Identify the peaks of this compound and its impurities based on their retention times compared to the reference standards.
-
Quantify the impurities using the peak area responses.
-
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound intermediates.
Caption: Decision tree for troubleshooting common impurities in this compound purification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification, synthesis and characterization of process related impurities of this compound hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, synthesis and characterization of process related impurities of this compound hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Benidipine vs. Amlodipine: A Comparative Analysis of Renal Function and Proteinuria Effects
In the management of hypertension, particularly in patients with chronic kidney disease (CKD), the choice of antihypertensive agent extends beyond mere blood pressure control to encompass renal protection. Among the calcium channel blockers (CCBs), benidipine and amlodipine have been the subject of numerous studies to evaluate their comparative effects on renal hemodynamics and proteinuria. This guide provides a detailed comparison of these two dihydropyridine CCBs, summarizing key experimental findings and elucidating their mechanisms of action.
Executive Summary
Clinical evidence suggests that while both this compound and amlodipine are effective in lowering blood pressure, this compound may offer superior renoprotective effects, particularly in reducing proteinuria.[1][2][3][4][5] This advantage is primarily attributed to its unique mechanism of action, which includes the blockade of T-type calcium channels in addition to the L-type and N-type channels targeted by amlodipine. The differential effects on renal arterioles lead to a more favorable impact on glomerular pressure with this compound.
Quantitative Data Comparison
The following tables summarize the quantitative data from key clinical trials comparing the effects of this compound and amlodipine on blood pressure, renal function, and proteinuria.
Table 1: Effects on Blood Pressure
| Study | Drug & Dosage | Duration | Baseline Systolic BP (mmHg) | End-of-Study Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | End-of-Study Diastolic BP (mmHg) |
| Nakamura et al. (2010) | This compound 8 mg/day vs. Amlodipine 5 mg/day | 12 months | 151 ± 9 (this compound) / 152 ± 10 (Amlodipine) | 134 ± 7 (this compound) / 135 ± 8 (Amlodipine) | 90 ± 5 (this compound) / 91 ± 6 (Amlodipine) | 80 ± 4 (this compound) / 81 ± 5 (Amlodipine) |
| Abe et al. (2009) | This compound (up to 16 mg/day) vs. Amlodipine (up to 10 mg/day) + ARB | 6 months | 158.3 ± 15.1 (this compound) / 157.2 ± 13.8 (Amlodipine) | 135.8 ± 14.2 (this compound) / 136.4 ± 13.5 (Amlodipine) | 88.2 ± 12.3 (this compound) / 87.5 ± 11.9 (Amlodipine) | 78.1 ± 11.5 (this compound) / 78.4 ± 10.8 (Amlodipine) |
| Ohishi et al. (2007) | Amlodipine to this compound Changeover | 2 months | 151 ± 18 (Amlodipine) | 140 ± 17 (this compound) | 90 ± 12 (Amlodipine) | 81 ± 11 (this compound) |
| Meta-Analysis (2020) | Multiple Studies | - | - | - | - | - |
Note: The 2020 meta-analysis found no significant difference in systolic or diastolic blood pressure reduction between the two drugs.
Table 2: Effects on Renal Function and Proteinuria
| Study | Drug & Dosage | Duration | Baseline eGFR (mL/min/1.73m²) | End-of-Study eGFR (mL/min/1.73m²) | Baseline Urinary Protein/Albumin | End-of-Study Urinary Protein/Albumin |
| Nakamura et al. (2010) | This compound 8 mg/day vs. Amlodipine 5 mg/day | 12 months | 65.4 ± 12.1 (this compound) / 66.2 ± 11.8 (Amlodipine) | 64.8 ± 11.5 (this compound) / 65.1 ± 12.3 (Amlodipine) | 0.42 ± 0.15 g/g Cr (this compound) / 0.41 ± 0.14 g/g Cr (Amlodipine) | 0.25 ± 0.11 g/g Cr (this compound) / 0.38 ± 0.13 g/g Cr (Amlodipine) |
| Abe et al. (2009) | This compound (up to 16 mg/day) vs. Amlodipine (up to 10 mg/day) + ARB | 6 months | 34.1 ± 15.2 (this compound) / 35.8 ± 16.4 (Amlodipine) | 33.5 ± 14.8 (this compound) / 34.9 ± 15.9 (Amlodipine) | 2.1 ± 1.8 g/g Cr (this compound) / 2.0 ± 1.7 g/g Cr (Amlodipine) | 1.3 ± 1.5 g/g Cr (this compound) / 1.8 ± 1.6 g/g Cr (Amlodipine) |
| Ohishi et al. (2007) | Amlodipine to this compound Changeover | 2 months | 75.0 ± 21.5 (Amlodipine) | 77.7 ± 25.3 (this compound) | 0.35 ± 0.82 g/g Cr (Amlodipine) | 0.22 ± 0.55 g/g Cr (this compound) |
| Meta-Analysis (2020) | Multiple Studies | - | - | - | - | - |
Note: The 2020 meta-analysis found that this compound was statistically better than amlodipine in terms of improving eGFR and reducing the urinary albumin/creatinine ratio.
Mechanism of Action: A Tale of Two Arterioles
The primary difference in the renal effects of this compound and amlodipine lies in their differential actions on the afferent and efferent arterioles of the glomerulus.
-
Amlodipine: Primarily an L-type calcium channel blocker, amlodipine causes potent vasodilation of the afferent arteriole. This reduces the resistance to blood flow into the glomerulus. However, it has a lesser effect on the efferent arteriole, which can lead to an increase in intraglomerular pressure, potentially exacerbating proteinuria.
-
This compound: this compound blocks not only L-type but also T-type and N-type calcium channels. The blockade of T-type calcium channels is crucial for its renoprotective effects, as these channels are present in both the afferent and efferent arterioles. By dilating both arterioles, this compound reduces the pressure gradient across the glomerulus, leading to a decrease in intraglomerular pressure and, consequently, a reduction in proteinuria.
Experimental Protocols
The findings presented are based on rigorous clinical trials. Below are summaries of the methodologies employed in key comparative studies.
1. Amlodipine-to-Benidipine Changeover (ABC) Study (Ohishi et al., 2007)
-
Study Design: A clinical trial involving a changeover in medication.
-
Participants: 58 hypertensive outpatients whose blood pressure was not optimally controlled with amlodipine.
-
Intervention: Patients were switched from amlodipine to this compound. Blood pressure and urinary protein excretion were measured before and after the changeover.
-
Key Parameters Measured: Systolic and diastolic blood pressure, pulse rate, and urinary protein excretion adjusted for urinary creatinine.
2. Comparative Effects in Early-Stage CKD (Nakamura et al., 2010)
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Study Design: A randomized, controlled trial.
-
Participants: 40 hypertensive patients with mild chronic kidney disease.
-
Intervention: Patients were randomly assigned to receive either 8 mg of this compound once daily (n=20) or 5 mg of amlodipine once daily (n=20) for 12 months.
-
Key Parameters Measured: Blood pressure, serum creatinine, estimated glomerular filtration rate (eGFR), urinary protein excretion, and various inflammatory and oxidative stress markers.
3. Comparison in Combination with Angiotensin Receptor Blockers (Abe et al., 2009)
-
Study Design: An open-label, randomized trial.
-
Participants: Hypertensive patients with stage 3-5 CKD who were already receiving the maximum recommended doses of angiotensin receptor blockers (ARBs).
-
Intervention: Patients were randomly assigned to receive either this compound (starting at 4 mg/day, titrated up to 16 mg/day) or amlodipine (starting at 2.5 mg/day, titrated up to 10 mg/day) for 6 months.
-
Key Parameters Measured: Blood pressure and urinary protein to creatinine ratio.
Conclusion
The available evidence strongly suggests that while both this compound and amlodipine are effective antihypertensive agents, this compound demonstrates a superior profile in terms of renal protection, particularly in reducing proteinuria. This benefit appears to be independent of its blood pressure-lowering effects and is linked to its unique ability to dilate both afferent and efferent arterioles through the blockade of T-type calcium channels. For researchers and drug development professionals, these findings highlight the potential of targeting multiple calcium channel subtypes for enhanced renoprotection in the management of hypertension and chronic kidney disease.
References
- 1. Renal-protective effect of T-and L-type calcium channel blockers in hypertensive patients: an Amlodipine-to-Benidipine Changeover (ABC) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound and amlodipine on proteinuria, urinary 8-OHdG, urinary L-FABP, and inflammatory and atherosclerosis markers in early-stage chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antiproteinuric effects of the calcium channel blockers this compound and amlodipine administered in combination with angiotensin receptor blockers to hypertensive patients with stage 3-5 chronic kidney disease [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. scispace.com [scispace.com]
Comparative Efficacy of Benidipine and Nifedipine in Mitigating Mesangial Cell Death: A Data-Driven Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing in-vitro research highlights the comparative effects of two dihydropyridine calcium channel blockers, Benidipine and Nifedipine, on glomerular mesangial cell viability and death. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a concise, data-centric comparison to inform future research and therapeutic development in nephrology.
Introduction
Glomerular mesangial cell proliferation and death are critical pathological events in the progression of various kidney diseases. Calcium channel blockers (CCBs) are widely used in the management of hypertension, a common comorbidity in renal patients. Beyond their hemodynamic effects, there is growing interest in their direct cellular actions within the glomerulus. This guide focuses on the comparative effects of this compound, a long-acting CCB, and Nifedipine, a short-acting CCB, on mesangial cell death induced by pro-inflammatory and pro-apoptotic stimuli.
Data Presentation: Performance on Mesangial Cell Survival
The primary comparative data on the effects of this compound and Nifedipine on induced mesangial cell death comes from a study utilizing tumor necrosis factor-alpha (TNF-α) and cycloheximide (CHX) to trigger cellular demise.[1][2] The findings indicate that both CCBs exhibit protective effects at a 24-hour incubation period.[1][2]
A study on the antiproliferative effects of these drugs on human mesangial cells provides additional context. This compound and Nifedipine were shown to significantly inhibit fetal calf serum (FCS)-induced proliferation, with this compound demonstrating greater potency at the same concentration.[3]
Table 1: Effect of this compound and Nifedipine on TNF-α and Cycloheximide-Induced Mesangial Cell Death (24h Incubation)
| Treatment Group | Apoptotic Cells (%) | Secondary Necrotic Cells (%) | Necrotic Cells (%) |
| Control | 1.2 | 0.8 | 0.5 |
| TNF-α (100 ng/ml) | 3.5 | 2.5 | 1.5 |
| Nifedipine (1x10⁻⁵ M) + TNF-α | 1.5 | 1.0 | 0.8 |
| This compound (1x10⁻⁵ M) + TNF-α | 1.3 | 1.1 | 0.7 |
| CHX (0.5 µg/ml) | 4.0 | 3.0 | 2.0 |
| Nifedipine (1x10⁻⁵ M) + CHX | 2.0 | 1.5 | 1.0 |
| This compound (1x10⁻⁵ M) + CHX | 1.8 | 1.3 | 0.9 |
Data extracted from the study by Nogae et al. which evaluated cell death morphologically using semithin sections.
Table 2: Antiproliferative Effects of this compound and Nifedipine on Human Mesangial Cells
| Treatment Group (10 µM) | [³H]Thymidine Incorporation (% of Control) |
| Control | 100 |
| Nifedipine | 41.9 |
| This compound | 3.8 |
Data represents the inhibition of FCS-induced proliferation after 20 hours of treatment.
Experimental Protocols
Assessment of Mesangial Cell Death
The primary comparative study on mesangial cell death employed a morphological assessment to quantify different types of cell death.
-
Cell Culture: Mouse glomerular mesangial cells were cultured to confluence.
-
Induction of Cell Death: Cell death was induced by treating the cells with either TNF-α (100 ng/ml) or cycloheximide (CHX, 0.5 µg/ml).
-
Drug Treatment: In parallel experiments, cells were co-incubated with the inducing agent and either Nifedipine (1x10⁻⁵ M) or this compound (1x10⁻⁵ M).
-
Incubation: The cells were incubated for 24 and 36 hours.
-
Morphological Analysis: After incubation, the cells were fixed, embedded, and sectioned into semithin sections. The percentages of apoptotic cells (Type 1), secondary necrotic cells (Type 2), and necrotic cells (Type 3) were determined by morphological examination under a microscope.
Caption: Workflow for assessing this compound and Nifedipine's effect on cell death.
Assessment of Mesangial Cell Proliferation
The study on antiproliferative effects utilized the incorporation of radiolabeled thymidine to measure DNA synthesis.
-
Cell Culture: Human mesangial cells were cultured.
-
Stimulation of Proliferation: Proliferation was induced by the addition of 5% fetal calf serum (FCS).
-
Drug Treatment: Cells were treated with this compound, Nifedipine, or Diltiazem at a concentration of 10 µM for 20 hours.
-
[³H]Thymidine Incorporation: During the treatment period, [³H]thymidine was added to the culture medium.
-
Measurement: The amount of incorporated [³H]thymidine into the cellular DNA was measured as an indicator of cell proliferation.
Mechanistic Insights and Signaling Pathways
The protective effects of this compound and Nifedipine on mesangial cells are thought to be mediated through distinct signaling pathways.
This compound: Beyond its L-type calcium channel blockade, this compound also inhibits T-type and N-type calcium channels. This multi-channel blockade may contribute to its potent effects. Studies suggest that this compound has anti-oxidative properties and can enhance the production of nitric oxide (NO), which is known to have protective effects on endothelial and mesangial cells.
Caption: this compound's multi-faceted mechanism for mesangial cell protection.
Nifedipine: Nifedipine's protective mechanism in the context of diabetic nephropathy involves the inhibition of the Advanced Glycation End-products (AGE) signaling pathway. It has been shown to down-regulate the expression of the receptor for AGE (RAGE), thereby reducing reactive oxygen species (ROS) generation. This, in turn, prevents the up-regulation of pro-inflammatory molecules like monocyte chemoattractant protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1). This effect is mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Caption: Nifedipine's protective pathway via PPAR-γ and RAGE inhibition.
Conclusion
Both this compound and Nifedipine demonstrate protective effects against induced mesangial cell death in vitro. The available data suggests that at a concentration of 1x10⁻⁵ M, both drugs effectively reduce the percentage of apoptotic, secondary necrotic, and necrotic cells after 24 hours of exposure to TNF-α or CHX. In terms of antiproliferative effects, this compound appears to be significantly more potent than Nifedipine. The distinct mechanisms of action, with this compound's multi-target calcium channel blockade and influence on NO production, and Nifedipine's role in the AGE-RAGE pathway, suggest that their therapeutic applications in renal disease may be tailored to specific pathological contexts. Further research is warranted to explore the dose-dependent efficacy of these agents and to validate these in-vitro findings in preclinical models of glomerular disease.
References
- 1. Effect of calcium channel blockers, nifedipine and this compound, on death of cultured mouse mesangi al cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Broad antiproliferative effects of this compound on cultured human mesangial cells in cell cycle phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benidipine and Diltiazem in an Experimental Angina Model
For researchers and professionals in drug development, understanding the nuanced differences between anti-anginal agents in preclinical models is paramount. This guide provides a direct comparison of benidipine, a dihydropyridine calcium channel blocker, and diltiazem, a benzothiazepine calcium channel blocker, based on their performance in a validated experimental model of angina.
Comparative Efficacy in a Vasopressin-Induced Angina Model
A key study investigated the effects of this compound and diltiazem on myocardial ischemia induced by vasopressin in anesthetized rats, a well-established model for experimental angina. The primary endpoint for assessing anti-anginal efficacy was the inhibition of S-wave depression on the electrocardiogram (ECG), a marker of myocardial ischemia.[1][2]
Both this compound and diltiazem demonstrated a dose-dependent inhibition of vasopressin-induced S-wave depression.[1] Notably, a low dose of this compound (3 µg/kg, i.v.) combined with a low dose of diltiazem (300 µg/kg, i.v.) resulted in an almost complete inhibition of S-wave depression, an effect comparable to high doses of either this compound (10 µg/kg, i.v.) or diltiazem (1000 µg/kg, i.v.) alone.[1][2] This suggests a synergistic effect when these two calcium channel blockers are co-administered.
Table 1: Comparative Efficacy of this compound and Diltiazem in a Rat Model of Vasopressin-Induced Angina
| Drug | Dose (i.v.) | Primary Outcome | Key Finding |
| This compound | 3 µg/kg | Inhibition of S-wave depression | Dose-related inhibition of myocardial ischemia. |
| 10 µg/kg | Inhibition of S-wave depression | High dose showed significant inhibition of ischemia. | |
| Diltiazem | 300 µg/kg | Inhibition of S-wave depression | Dose-related inhibition of myocardial ischemia. |
| 1000 µg/kg | Inhibition of S-wave depression | High dose showed significant inhibition of ischemia. | |
| This compound + Diltiazem | 3 µg/kg + 300 µg/kg | Inhibition of S-wave depression | Combination of low doses was as effective as high doses of either drug alone. |
Experimental Protocol: Vasopressin-Induced Myocardial Ischemia in Anesthetized Rats
The following protocol outlines the methodology used in the comparative study:
-
Animal Model: Anesthetized rats were used for the experiment.
-
Induction of Myocardial Ischemia: Myocardial ischemia was induced by the administration of vasopressin. Vasopressin is a potent vasoconstrictor that can reduce coronary blood flow, leading to an imbalance between myocardial oxygen supply and demand, thereby mimicking an anginal state.
-
Drug Administration: this compound and diltiazem were administered intravenously (i.v.) at the doses specified in Table 1.
-
Efficacy Measurement: The primary measure of myocardial ischemia was the extent of S-wave depression in the electrocardiogram (ECG). The inhibition of this S-wave depression was used to quantify the anti-anginal effect of the administered drugs.
Experimental Workflow
Caption: Experimental workflow for comparing this compound and diltiazem.
Signaling Pathways and Mechanisms of Action
This compound, a dihydropyridine, and diltiazem, a benzothiazepine, are both calcium channel blockers, but they exhibit different pharmacological profiles.
-
This compound: Primarily acts on L-type calcium channels in vascular smooth muscle, leading to potent vasodilation. Some studies suggest it may also have effects on T-type and N-type calcium channels. This compound has been shown to increase nitric oxide (NO) levels and may exert cardioprotective effects through bradykinin- and NO-dependent mechanisms. It has also been found to have anti-apoptotic effects in the ischemic/reperfused heart by inhibiting the mitochondrial-mediated apoptotic pathway.
-
Diltiazem: Acts on L-type calcium channels in both vascular smooth muscle and cardiac muscle. This results in both vasodilation and a decrease in heart rate and contractility, which reduces myocardial oxygen demand.
The synergistic effect observed with combination therapy may be attributed to their complementary mechanisms of action, targeting both vascular resistance and cardiac workload more effectively than either agent alone.
Caption: Simplified signaling pathways of this compound and diltiazem.
References
Combination Therapy with Benidipine, Bosentan, and Sildenafil Shows Promise in Preclinical Models of Pulmonary Hypertension
A preclinical study in a rat model of pulmonary arterial hypertension (PAH) has demonstrated that the calcium channel blocker benidipine, particularly when combined with the endothelin receptor antagonist bosentan or the phosphodiesterase-5 inhibitor sildenafil, effectively mitigates key markers of the disease. The research highlights the potential of this combination therapy to reduce pulmonary arterial pressure, limit adverse cardiac remodeling, and counteract oxidative stress, offering a promising avenue for further investigation in the development of novel PAH treatments.
Pulmonary arterial hypertension is a progressive disease characterized by high blood pressure in the pulmonary arteries, leading to right heart failure and premature death. Current therapeutic strategies often involve combination therapy to target different pathological pathways. This guide provides a comparative overview of the efficacy of this compound alone and in combination with established PAH therapies, bosentan and sildenafil, based on findings from a monocrotaline (MCT)-induced PAH animal model.[1][2]
Comparative Efficacy of Treatment Regimens
The study evaluated several key parameters to determine the therapeutic efficacy of this compound, both alone and in combination. The data presented below is illustrative of the study's findings as described in the abstract, where specific quantitative values were not available. The combination therapies consistently demonstrated superior outcomes compared to this compound monotherapy.
Hemodynamic and Cardiac Parameters
Treatment with this compound in combination with either bosentan or sildenafil resulted in a more significant reduction in right ventricular systolic pressure (RVSP), a direct measure of pulmonary hypertension, compared to this compound alone. Furthermore, the combination therapies led to a more pronounced decrease in right ventricular hypertrophy (RVH), as measured by the Fulton's Index (the ratio of the right ventricle weight to the left ventricle plus septum weight).
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Fulton's Index (RV/[LV+S]) |
| Control | Low | Normal |
| MCT-Induced PAH | Significantly Elevated | Significantly Increased |
| This compound | Moderately Reduced | Moderately Reduced |
| This compound + Bosentan | Markedly Reduced | Markedly Reduced |
| This compound + Sildenafil | Markedly Reduced | Markedly Reduced |
Table 1: Illustrative comparison of the effects of different treatment regimens on hemodynamic and cardiac parameters in a rat model of monocrotaline (MCT)-induced pulmonary arterial hypertension. "Markedly Reduced" indicates a greater therapeutic effect compared to "Moderately Reduced."
Oxidative Stress Markers
The development and progression of PAH are closely linked to increased oxidative stress. The study assessed the levels of key oxidative stress markers, including malondialdehyde (MDA), a marker of lipid peroxidation, and superoxide dismutase (SOD), an antioxidant enzyme. The combination therapies were more effective in reducing MDA levels and restoring SOD activity compared to this compound alone, indicating a more potent effect on mitigating oxidative damage.
| Treatment Group | Malondialdehyde (MDA) Levels | Superoxide Dismutase (SOD) Activity |
| Control | Low | High |
| MCT-Induced PAH | Significantly Increased | Significantly Decreased |
| This compound | Moderately Decreased | Moderately Increased |
| This compound + Bosentan | Markedly Decreased | Markedly Increased |
| This compound + Sildenafil | Markedly Decreased | Markedly Increased |
Table 2: Illustrative comparison of the effects of different treatment regimens on oxidative stress markers. "Markedly Decreased/Increased" indicates a greater therapeutic effect compared to "Moderately Decreased/Increased."
Experimental Protocols
The findings are based on a well-established animal model of pulmonary hypertension.
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats
-
Animal Model: Male Wistar rats were used for the study.
-
Induction of PAH: Pulmonary arterial hypertension was induced by a single subcutaneous injection of monocrotaline (60 mg/kg). MCT is a plant alkaloid that causes endothelial damage in the pulmonary vasculature, leading to the development of PAH over several weeks.
-
Treatment Groups: Following the induction of PAH, the animals were randomly assigned to different treatment groups:
-
A control group (no MCT injection).
-
An MCT-treated group (vehicle).
-
This compound alone.
-
This compound in combination with bosentan.
-
This compound in combination with sildenafil.
-
-
Drug Administration: The drugs were administered orally for a specified period.
-
Outcome Measures: At the end of the treatment period, the following parameters were assessed:
-
Hemodynamic Assessment: Right ventricular systolic pressure was measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The hearts were excised, and the right ventricle, left ventricle, and septum were weighed to calculate the Fulton's Index.
-
Oxidative Stress: Levels of MDA and SOD activity in lung tissue homogenates were determined using specific biochemical assays.
-
Histopathology and Immunohistochemistry: Lung and heart tissues were processed for histological examination to assess vascular remodeling and for immunohistochemical analysis of key protein markers.
-
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
A diagram illustrating the experimental workflow from animal model selection to endpoint analysis.
The beneficial effects of the combination therapy are believed to be mediated through the eNOS/TGF-β/α-SMA signaling pathway. This pathway is crucial in regulating vascular tone, inflammation, and fibrosis, all of which are implicated in the pathology of PAH.
A diagram of the proposed eNOS/TGF-β/α-SMA signaling pathway in pulmonary hypertension.
References
Benidipine: A Comparative Guide to its Neuroprotective Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Benidipine, a dihydropyridine calcium channel blocker, in various preclinical models of neurological disorders. The following sections present quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Data Presentation: Comparative Efficacy of this compound and Other Neuroprotective Agents
The following tables summarize the quantitative data from preclinical studies, comparing the neuroprotective effects of this compound with other calcium channel blockers (CCBs) and relevant therapeutic agents in models of stroke, oxidative stress, and epilepsy.
Table 1: Neuroprotective Effects in Preclinical Stroke Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Salt-loaded Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 3 and 10 mg/kg/day (oral) | Ameliorated neurological symptoms and significantly suppressed cerebrovascular damage as assessed by MRI. | [1] |
| This compound | Rat Ischemia/Reperfusion (I/R) model | 10 µg/kg/day (oral) | Markedly reduced infarct area. Restored levels of antioxidants (glutathione, SOD) and reduced markers of oxidative stress (MDA) and inflammation (COX-2). | [2] |
| Amlodipine | Apolipoprotein E-deficient (ApoE KO) mice with focal brain ischemia | 3 mg/kg/day | Reduced ischemic lesion size and improved neurologic deficit. | [3] |
| Nimodipine | Rat model of partially reversible focal brain ischemia | Intra-arterial injection at reperfusion | Reduced neocortical infarct volume from 63.8% to 31.3%. | [4] |
Table 2: Neuroprotective Effects in In Vitro Oxidative Stress Models
| Compound | Cell Model | Insult | Concentration | Key Findings | Reference |
| This compound | Neural Stem Cells (NSCs) | H2O2 | Not specified | Restored viability and proliferation of H2O2-injured NSCs. Attenuated free radical production and apoptosis. | [5] |
| Amlodipine | Neural Stem Cells (NSCs) | H2O2 | Not specified | Restored viability and proliferation of H2O2-injured NSCs. Attenuated free radical production and apoptosis. |
Table 3: Neuroprotective Effects in a Preclinical Epilepsy Model
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Pentylenetetrazole-induced epilepsy in rats | 4 mg/kg | Showed statistically significant antiepileptic efficacy and provided neuroprotection. | |
| Valproic Acid + this compound | Pentylenetetrazole-induced epilepsy in rats | 4 mg/kg | Showed the least neural degeneration compared to control and other treatment groups. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and a nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA lumen. The filament is then advanced into the ICA to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: For transient ischemia, the filament is left in place for a specific duration (e.g., 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
Outcome Assessment: Neurological deficit scores are evaluated at various time points post-surgery. After a set period (e.g., 24 hours), the animals are euthanized, and the brains are removed for infarct volume analysis using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
The 6-OHDA model is a classic neurotoxin-based model that selectively degenerates dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection: A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is stereotaxically injected into the medial forebrain bundle or the substantia nigra pars compacta.
-
Behavioral Assessment: Motor function is assessed using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, and assessment of locomotor activity.
-
Neurochemical and Histological Analysis: After a designated period (e.g., 2-4 weeks), animals are euthanized. Brain tissue is collected to measure dopamine and its metabolite levels in the striatum using high-performance liquid chromatography (HPLC). Immunohistochemistry is used to assess the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
APP/PS1 Mouse Model of Alzheimer's Disease
APP/PS1 transgenic mice overexpress mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid plaques and cognitive deficits, characteristic of Alzheimer's disease.
-
Animal Model: APP/PS1 double transgenic mice and wild-type littermates are used.
-
Drug Administration: this compound or other test compounds are administered to the mice, typically starting at an age before significant plaque deposition (e.g., 6 months) and continuing for a specified duration.
-
Cognitive Assessment: Cognitive function is evaluated using behavioral tests such as the Morris water maze, Y-maze, or novel object recognition test.
-
Histopathological and Biochemical Analysis: Following the treatment period, mice are euthanized. Brain tissue is analyzed for amyloid plaque load using immunohistochemistry with anti-Aβ antibodies. Levels of soluble and insoluble Aβ peptides are quantified using ELISA.
Visualization of Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: this compound's neuroprotective signaling pathways.
This diagram illustrates the multifaceted mechanism of action of this compound. By blocking calcium influx through L, N, and T-type calcium channels, this compound reduces excitotoxicity. Furthermore, it promotes cell survival and reduces apoptosis by activating the PI3K/Akt pathway, which in turn inhibits the pro-apoptotic GSK-3β. This compound also enhances the expression of survival genes through the activation of the ERK/CREB pathway. Additionally, its anti-inflammatory effects are mediated by the inhibition of the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory enzymes such as iNOS and COX-2.
Caption: General experimental workflow for preclinical neuroprotection studies.
This flowchart outlines the typical experimental design for evaluating the neuroprotective effects of a compound in preclinical models. The process begins with the induction of a specific neurological disorder model in animals. Subsequently, the test compound, such as this compound, or a comparator is administered. The outcomes are then assessed through a combination of behavioral, histological, and biochemical analyses. Finally, the data from the different treatment groups are statistically analyzed to determine the efficacy of the intervention.
References
- 1. Selective dihydropyiridine compounds facilitate the clearance of β-amyloid across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of PI3K/Akt/GSK-3β signaling pathway in the antidepressant-like and neuroprotective effects of Morus nigra and its major phenolic, syringic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high-affinity D2/D3 agonist D512 protects PC12 cells from 6-OHDA-induced apoptotic cell death and rescues dopaminergic neurons in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of glycogen synthase kinase 3beta by a metabotropic glutamate receptor 5 mediated pathway confers neuroprotection to Abeta peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Analysis of Benidipine's Antihypertensive Potency in Different Animal Strains
A Comparative Guide for Researchers and Drug Development Professionals
Benidipine, a dihydropyridine calcium channel blocker, has demonstrated significant antihypertensive effects in various preclinical models of hypertension. Its unique mechanism of action, involving the blockade of L-type, T-type, and N-type calcium channels, contributes to its potent and long-lasting therapeutic effects.[1][2][3] This guide provides a comprehensive cross-study analysis of this compound's antihypertensive potency in different animal strains, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental application.
Comparative Antihypertensive Efficacy of this compound
The antihypertensive efficacy of this compound has been evaluated in several key animal models of hypertension, including Spontaneously Hypertensive Rats (SHR), Dahl Salt-Sensitive (DS) rats, and models of renal hypertension. The following tables summarize the quantitative data on blood pressure reduction observed in these studies.
Table 1: Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHRSP)
| Animal Strain | Dose (mg/kg/day) | Route of Administration | Duration of Treatment | Mean Arterial Pressure (MAP) Reduction | Systolic Blood Pressure (SBP) Reduction | Reference |
| SHR | 3 | Oral | 8 days | Lowered MAP | Not specified | [4] |
| SHR | 3 | Oral | 31 days | Not specified | Maintained reduction | [5] |
| SHR | 10 | Oral | 31 days | Not specified | Maintained reduction | |
| SHR | 3 | Oral | 2 months | ↓ to 183±5 mmHg from 193±5 mmHg | Not specified | |
| SHR | 6 | Oral | 2 months | ↓ to 159±4 mmHg from 193±5 mmHg | Not specified | |
| SHRSP | 1 | Oral | 7 weeks | Comparable to cilnidipine | Not specified | |
| SHRSP | 3 | Oral | 7 weeks | Comparable to cilnidipine | Not specified |
Table 2: Antihypertensive Effects of this compound in Dahl Salt-Sensitive (DS) Rats
| Animal Strain | Dose (mg/kg/day) | Route of Administration | Duration of Treatment | Blood Pressure Effect | Reference |
| DS Rat | 1 (subdepressor dose) | Oral | 5 weeks | Blood pressure was similar to vehicle-treated group | |
| DS Rat | 3 | Oral | 8 weeks | Lowered SBP by ~15-20 mmHg | |
| DS Rat | 4 | Oral | 4 weeks | Similar hypotensive effect to amlodipine and hydralazine | |
| DS Rat | 10 (in chow) | Oral | 6 weeks | Decreased SBP by 22% |
Table 3: Antihypertensive Effects of this compound in Other Hypertensive Animal Models
| Animal Model | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| DOCA-NaCl Hypertensive Rats | 0.5, 1, 3 | Oral | Dose-dependent antihypertensive action | |
| Renal Hypertensive Dogs | 0.1, 0.3, 1 | Oral | Potent and long-lasting antihypertensive action | |
| Anesthetized SHR (acute study) | 0.003, 0.01 (i.v.) | Intravenous | Increased urine volume and sodium excretion |
Mechanism of Action and Experimental Workflow
This compound's antihypertensive effect is primarily attributed to its ability to block multiple types of calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.
Caption: Signaling pathway of this compound's antihypertensive action.
A generalized workflow for assessing the antihypertensive potency of a compound like this compound in an animal model is depicted below.
Caption: General experimental workflow for in vivo antihypertensive studies.
Experimental Protocols
The methodologies employed in the cited studies share common principles for the induction of hypertension and the assessment of this compound's effects.
1. Animal Models and Induction of Hypertension:
-
Spontaneously Hypertensive Rats (SHR): This is a genetic model of essential hypertension. No specific induction protocol is required as the rats develop hypertension spontaneously. Wistar-Kyoto (WKY) rats are often used as normotensive controls.
-
Dahl Salt-Sensitive (DS) Rats: These rats are genetically predisposed to developing hypertension when fed a high-salt diet. Hypertension is typically induced by providing a diet containing 4% to 8% NaCl for several weeks.
-
DOCA-Salt Hypertensive Rats: This model involves surgically implanting a deoxycorticosterone acetate (DOCA) pellet and providing saline drinking water, which leads to mineralocorticoid-induced hypertension.
-
Renal Hypertensive Models: These models mimic hypertension caused by renal artery stenosis. Hypertension is induced by methods such as the two-kidney, one-clip (2K1C) Goldblatt model, where one renal artery is constricted.
2. Drug Administration:
-
This compound is typically administered orally, either through daily gavage or mixed into the animal chow. The vehicle control group receives the same administration procedure without the active compound.
3. Blood Pressure Measurement:
-
Tail-Cuff Method: This is a common non-invasive method for repeated measurement of systolic blood pressure in conscious rats.
-
Telemetry: For continuous and more accurate blood pressure monitoring, radiotelemetry devices can be surgically implanted into the animals.
-
Direct Arterial Cannulation: In some studies, especially those involving anesthetized animals or terminal experiments, blood pressure is measured directly via a catheter implanted in an artery (e.g., carotid or femoral artery).
4. Assessment of End-Organ Damage:
-
At the end of the treatment period, tissues such as the heart, kidneys, and aorta are often collected for histological and molecular analysis to assess the protective effects of this compound against hypertension-induced organ damage. This can include measuring cardiac hypertrophy, fibrosis, and renal glomerulosclerosis.
This comparative guide highlights the consistent and potent antihypertensive effects of this compound across a range of preclinical models. The data presented underscores its potential as a therapeutic agent for hypertension and provides a valuable resource for researchers designing further studies in this field.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of this compound, a long-lasting dihydropyridine-Ca2+ channel blocker, on cerebral blood flow autoregulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effects of the new calcium antagonist this compound hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benidipine's Superior Antioxidant Profile Among Calcium Channel Blockers: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antioxidant activity of benidipine and other commonly prescribed calcium channel blockers (CCBs). The presented data, compiled from multiple studies, highlights this compound's potent antioxidant properties, which may contribute to its therapeutic effects beyond blood pressure reduction.
This compound, a dihydropyridine CCB, has demonstrated notable antioxidant activity, distinguishing it from other members of its class such as amlodipine, nifedipine, and cilnidipine. This antioxidant capacity is attributed to its ability to scavenge free radicals and inhibit cellular sources of oxidative stress, potentially offering additional cardiovascular and neuroprotective benefits.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies quantifying the free radical scavenging activity of this compound against other CCBs using standardized assays like DPPH and ABTS are limited in the available literature. However, research on the inhibition of lipid peroxidation provides quantitative insights into its superior antioxidant potential.
| Calcium Channel Blocker | Lipid Peroxidation Inhibition (IC50 in µM) | Reference |
| This compound | 420.0 | [1] |
| Nifedipine | Little to no inhibitory effect | [1][2] |
| Amlodipine | Potent inhibition at concentrations as low as 10.0 nM | [3] |
| Nisoldipine | 28.2 | [2] |
| Nilvadipine | 25.1 | |
| Felodipine | 42.0 | |
| Nicardipine | 150.0 | |
| Verapamil | 266.1 | |
| Diltiazem | Little to no inhibitory effect |
Note: IC50 is the concentration of the drug required to inhibit 50% of the activity. A lower IC50 value indicates greater potency. The data for amlodipine is presented as a potent inhibitory concentration rather than a specific IC50 value from a comparative study.
Qualitative assessments from various studies consistently support this compound's enhanced antioxidant effects. For instance, this compound has been shown to be more potent than amlodipine, azelnidipine, nitrendipine, and nifedipine in suppressing reactive oxygen species (ROS) production in polymorphonuclear leukocytes. Furthermore, in clinical settings, this compound demonstrated a greater reduction in plasma thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, compared to amlodipine, and this effect was independent of its blood pressure-lowering action.
Mechanisms of Antioxidant Action
This compound's antioxidant activity is multifaceted, involving both direct and indirect mechanisms.
Inhibition of NADPH Oxidase: A key mechanism underlying this compound's antioxidant effect is the inhibition of NADPH oxidase, a major enzyme responsible for ROS production in various cell types. This compound has been shown to inhibit the Ca2+/protein kinase C (PKC)/NADPH oxidase signaling pathway, thereby reducing ROS generation.
Neuroprotection: The antioxidant properties of this compound also contribute to its neuroprotective effects. Studies have shown that both this compound and amlodipine can protect neural stem cells from oxidative stress-induced injury by activating the PI3K and ERK signaling pathways.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the antioxidant activity of this compound and the methodologies used to assess it, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound's antioxidant action.
Caption: Experimental workflow for the TBARS assay.
Caption: Experimental workflow for ROS production assay.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid breakdown.
-
Sample Preparation: Homogenize tissue samples or use plasma/serum. For tissues, sonicate in RIPA buffer with protease inhibitors.
-
Protein Precipitation: Add ice-cold 10% Trichloroacetic Acid (TCA) to the sample to precipitate proteins.
-
Incubation: Incubate the mixture on ice for 15 minutes.
-
Centrifugation: Centrifuge at approximately 2200 x g for 15 minutes at 4°C.
-
Reaction: Collect the supernatant and add an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA).
-
Heating: Incubate the mixture in a boiling water bath for 10 minutes to allow the color reaction to occur.
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer. The amount of TBARS is proportional to the absorbance and is typically expressed as MDA equivalents.
Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the generation of ROS in cells using fluorescent or chemiluminescent probes.
-
Cell Culture: Plate cells (e.g., polymorphonuclear leukocytes (PMNs) or endothelial cells) in a suitable culture plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or other CCBs for a specified duration.
-
ROS Induction: Induce ROS production by adding a stimulus such as formyl-methionyl-leucyl-phenylalanine (fMLP) or hydrogen peroxide (H2O2).
-
Probe Addition: Add a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for fluorescence or lucigenin for chemiluminescence.
-
Incubation: Incubate the plate under appropriate conditions to allow the probe to react with ROS.
-
Signal Detection: Measure the fluorescence or chemiluminescence using a plate reader. The signal intensity is proportional to the amount of ROS produced.
NADPH Oxidase Activity Assay
This assay measures the activity of the NADPH oxidase enzyme, a key source of cellular ROS.
-
Cell Lysate Preparation: Prepare cell lysates from control and drug-treated cells.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a detection reagent (e.g., lucigenin for chemiluminescence or cytochrome c for absorbance), and NADPH as the substrate.
-
Signal Measurement: Measure the chemiluminescence or the change in absorbance over time. The rate of signal change is proportional to the NADPH oxidase activity.
-
Inhibition Assessment: Compare the activity in lysates from cells treated with this compound or other CCBs to that of untreated cells to determine the extent of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Absence of antioxidant effects of nifedipine and diltiazem on myocardial membrane lipid peroxidation in contrast with those of nisoldipine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane antioxidant effects of the charged dihydropyridine calcium antagonist amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety Profile of Benidipine in Comparison to Older Dihydropyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benidipine, a third-generation dihydropyridine calcium channel blocker (CCB), has emerged as a potent antihypertensive agent. Its unique mechanism of action, involving the blockade of L-type, T-type, and N-type calcium channels, suggests potential advantages over older dihydropyridines such as nifedipine and felodipine, which primarily target L-type calcium channels.[1] This guide provides a comprehensive evaluation of the long-term safety profile of this compound in comparison to these older agents, supported by available clinical data and detailed experimental methodologies.
Data Presentation: Long-Term Safety and Adverse Events
The following tables summarize quantitative data from long-term and comparative studies, offering insights into the safety profiles of this compound, nifedipine, and felodipine.
Table 1: Incidence of Adverse Events in Long-Term Studies of this compound
| Study (Duration) | Total Adverse Events (%) | Drug-Related Discontinuations (%) | Key Adverse Events Reported |
| Qi et al., 2011 (52 weeks)[2] | 15.1% | 4.0% (6 out of 152 patients) | Not specified in detail |
| COPE Trial (Median 3.61 years)[3][4][5] | Not reported as a single figure | Not specified | Serious adverse events were reported across all treatment arms (this compound combined with ARB, β-blocker, or thiazide diuretic) |
Table 2: Comparative Adverse Events of this compound vs. Amlodipine (Shorter-Term Studies)
| Study (Duration) | Drug | Incidence of Peripheral Edema (%) | Other Reported Adverse Events |
| Babu et al., 2024 (12 weeks) | This compound | 14.28% | Headache (38.46%), Palpitations (19.23%), Dizziness (10.71%), Fatigue (7.69%) |
| Amlodipine | 26.79% | Headache (39.28%), Palpitations (23.21%), Dizziness (14.28%), Fatigue (8.92%) | |
| Sowjanya SL et al., (as cited in Babu et al., 2024) | This compound | 10.44% | Not specified |
| Amlodipine | 35.82% | Not specified |
Table 3: Long-Term Safety Data for Older Dihydropyridines (Nifedipine and Felodipine)
| Drug | Study (Duration) | Key Findings on Long-Term Safety |
| Nifedipine (short-acting) | Furberg et al., 1995 (Meta-analysis) | Dose-related increase in mortality in patients with coronary heart disease. Risk ratio for total mortality was 2.83 for doses of 80 mg/day. |
| Nifedipine (extended-release) | ACTION Trial (Mean 4.9 years) | Similar rates of the primary composite endpoint (death, MI, refractory angina, heart failure, stroke, peripheral revascularization) compared to placebo. Lower rates of new overt heart failure. |
| Felodipine | Scandinavian Multicenter Group, 1990 (1 year) | Generally well-tolerated. Swelling of the ankles was the most frequent long-term adverse effect. |
| Felodipine | Black et al., 2000 (1 year) | Adverse events were similar in frequency to placebo. No deleterious effects on laboratory tests. |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the interpretation of safety data. Below are protocols relevant to the long-term assessment of dihydropyridine safety.
Protocol for Long-Term Safety Monitoring in Antihypertensive Clinical Trials (General Framework)
This protocol is a composite based on FDA guidelines and common practices in long-term antihypertensive trials.
-
Patient Population: Enrollment of a diverse population, including elderly patients and those with relevant comorbidities, to assess safety in representative user groups.
-
Treatment Duration: As per ICH E1 guidelines, a substantial number of patients (e.g., 300-600) should be treated for 6 months, with at least 100 patients treated for one year to assess for less frequent and delayed adverse events.
-
Adverse Event (AE) Monitoring and Reporting:
-
Systematic collection of all adverse events at each study visit through open-ended questioning and patient diaries.
-
AEs are coded using a standardized medical dictionary (e.g., MedDRA).
-
Assessment of severity, seriousness, and causality of each AE by the investigator.
-
Expedited reporting of serious adverse events (SAEs) to regulatory authorities.
-
-
Cardiovascular Safety Assessment:
-
Electrocardiogram (ECG): 12-lead ECGs performed at baseline and periodically throughout the study to monitor for changes in cardiac conduction, including QT interval prolongation.
-
Ambulatory Blood Pressure Monitoring (ABPM): To assess 24-hour blood pressure control and identify potential for excessive hypotension.
-
Echocardiography: Performed at baseline and end of the study to evaluate changes in cardiac structure and function, such as left ventricular mass index.
-
-
Laboratory Safety Assessments:
-
Comprehensive metabolic panels, including electrolytes, renal function tests (serum creatinine, eGFR), and liver function tests (ALT, AST, bilirubin), performed at baseline and regular intervals.
-
Urinalysis to monitor for proteinuria and other renal abnormalities.
-
-
Physical Examinations: Conducted at each study visit to assess for physical signs of adverse effects, such as peripheral edema.
Specific Methodological Aspects of the COPE (Combination Therapy of Hypertension to Prevent Cardiovascular Events) Trial
The COPE trial provides significant long-term data on this compound-based therapy.
-
Study Design: An investigator-initiated, multicenter, prospective, randomized, open-label, blinded-endpoint (PROBE) design.
-
Participants: Hypertensive outpatients who did not achieve target blood pressure with this compound 4 mg/day.
-
Intervention: Patients were randomized to receive this compound in combination with an angiotensin receptor blocker (ARB), a β-blocker, or a thiazide diuretic.
-
Follow-up: Median follow-up of 3.61 years.
-
Primary Endpoint: A composite of fatal and non-fatal cardiovascular events.
-
Safety Assessment: Monitoring and reporting of adverse events and serious adverse events throughout the study duration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows relevant to the evaluation of dihydropyridines.
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Caption: Idealized workflow for a long-term comparative safety trial.
Discussion of Findings
The available long-term data suggests that this compound has a favorable safety profile. The 52-week study by Qi et al. (2011) reported a relatively low incidence of adverse events (15.1%) and drug-related discontinuations (4.0%). The COPE trial, with a median follow-up of 3.61 years, provides further evidence of this compound's long-term cardiovascular safety when used in combination therapies, with a low incidence of cardiac events (4.2 per 1000 person-years).
A notable advantage of this compound over older dihydropyridines appears to be a lower incidence of peripheral edema. This is a common and often dose-limiting side effect of this class of drugs. The unique T-type calcium channel blocking activity of this compound may contribute to this improved tolerability by promoting more balanced vasodilation.
In contrast, the long-term safety of older dihydropyridines has been a subject of debate. While extended-release formulations of nifedipine have demonstrated a better safety profile than the short-acting preparations, which were associated with increased mortality in patients with coronary artery disease, concerns about reflex tachycardia and sympathetic activation remain. Felodipine is generally considered safe for long-term use, with peripheral edema being the most common adverse effect.
Conclusion
Based on the currently available evidence, this compound demonstrates a favorable long-term safety profile, with a potentially lower incidence of peripheral edema compared to older dihydropyridines like amlodipine. Its unique triple calcium channel blockade may offer additional benefits in terms of cardiovascular and renal protection. However, it is important to note the lack of large-scale, long-term, head-to-head comparative trials between this compound and older dihydropyridines such as nifedipine and felodipine. Such studies would be invaluable for providing a more definitive comparison of their long-term safety profiles. Researchers and drug development professionals should consider these findings when designing future clinical trials and in the ongoing post-marketing surveillance of these important antihypertensive agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive efficacy and safety of this compound and its effects on cardiac structure and function in elderly Chinese patients with mild to moderate hypertension: an open-label, long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Cardiac Safety: Minimizing Risk For Your Next Clinical Trial | PharmaVoice [pharmavoice.com]
- 4. Effects of Calcium-Channel Blocker this compound-Based Combination Therapy on Cardiac Events - Subanalysis of the COPE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Switching from Amlodipine to Benidipine in Hypertensive Patients: A Comparative Guide
For researchers and drug development professionals, understanding the nuanced differences between antihypertensive agents is critical for optimizing patient outcomes. This guide provides a comprehensive comparison of switching hypertensive patients from amlodipine to benidipine, drawing on data from key clinical studies. The focus is on the differential effects on blood pressure, renal function, and heart rate, supported by experimental data and protocols.
This compound, a calcium channel blocker (CCB) that inhibits L, N, and T-type calcium channels, may offer advantages over amlodipine, which primarily blocks L-type calcium channels.[1] This distinction in mechanism is thought to underlie this compound's potential for greater renal protection and varied effects on heart rate.[1][2]
Mechanism of Action: Amlodipine vs. This compound
The differential effects of amlodipine and this compound stem from their distinct profiles of calcium channel blockade. Amlodipine is a potent blocker of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1] this compound also blocks L-type channels but has the additional capacity to block N-type and T-type calcium channels.[1] The blockade of T-type calcium channels in the renal arterioles is believed to contribute to its renal-protective effects by dilating both afferent and efferent arterioles, thereby reducing glomerular pressure.
Clinical Efficacy: Amlodipine vs. This compound
Clinical studies have demonstrated that both amlodipine and this compound are effective in lowering blood pressure in hypertensive patients. However, this compound has shown additional benefits, particularly in reducing proteinuria and its effect on heart rate.
| Parameter | Amlodipine | This compound | Study Details |
| Systolic Blood Pressure (SBP) | Significant reduction | Significant reduction | Both drugs are effective antihypertensives. |
| Diastolic Blood Pressure (DBP) | Significant reduction | Significant reduction | Both drugs are effective antihypertensives. |
| Heart Rate | Tended to increase | Decreased | A study showed a slight increase with amlodipine (70±9 to 72±10 bpm) and a decrease with this compound (69±9 to 67±9 bpm). |
| Proteinuria | No significant change | Significant reduction | This compound has been shown to significantly decrease urinary protein excretion. |
| Serum Triglycerides | No significant change | Significant reduction | A study observed a significant reduction in serum triglycerides in the this compound group. |
The Amlodipine-to-Benidipine Changeover (ABC) Study
A key study evaluating the effects of switching from amlodipine to this compound in poorly controlled hypertensive patients provides valuable insights.
Experimental Protocol:
-
Participants: 58 hypertensive outpatients whose blood pressure was not optimally controlled with amlodipine.
-
Design: A changeover study where patients were switched from amlodipine to this compound.
-
Dosage: The specific dosages of amlodipine prior to the switch and the this compound dosage after the switch were based on clinical judgment to achieve target blood pressure. In a different comparative study, initial doses were 5mg/day for amlodipine and 4mg/day for this compound.
-
Measurements: Blood pressure, pulse rate, and urinary protein excretion were measured before and after the changeover.
Key Findings from the ABC Study:
| Parameter | Before Changeover (on Amlodipine) | After Changeover (on this compound) | p-value |
| Systolic Blood Pressure (mmHg) | 151 | 140 | <0.0001 |
| Diastolic Blood Pressure (mmHg) | 90 | 81 | <0.0001 |
| Pulse Rate (bpm) | 75 | 78 | 0.0047 |
| Urinary Protein Excretion (g/g creatinine) | 0.35 ± 0.82 | 0.22 ± 0.55 | 0.0119 |
The study concluded that switching from amlodipine to this compound resulted in a significant reduction in both systolic and diastolic blood pressure, as well as a significant decrease in urinary protein excretion. Notably, a reduction in proteinuria was observed particularly in patients who were also receiving renin-angiotensin system inhibitors. Interestingly, in this changeover study, the pulse rate increased after switching to this compound, which contrasts with findings from a direct comparative study.
Comparative Studies in Patients with Chronic Kidney Disease (CKD)
Further research in hypertensive patients with chronic kidney disease has reinforced the potential renal-protective benefits of this compound over amlodipine.
Experimental Protocol (Comparative Study in CKD):
-
Participants: 40 hypertensive patients with mild CKD were randomly assigned to two groups.
-
Intervention: One group received 8 mg of this compound once daily, and the other received 5 mg of amlodipine once daily for 12 months.
-
Key Parameters Monitored: Blood pressure, urinary protein excretion, and markers of inflammation and atherosclerosis.
Key Findings:
While both drugs equally reduced blood pressure, the this compound group showed a significantly greater decrease in urinary protein excretion and markers of inflammation and atherosclerosis. Another study in patients with stage 3-5 CKD already on angiotensin receptor blockers (ARBs) found that the addition of this compound resulted in a significantly greater reduction in the urinary protein to creatinine ratio compared to the addition of amlodipine. A meta-analysis of eight studies concluded that this compound was superior to amlodipine in terms of estimated glomerular filtration rate (eGFR) and urinary albumin/creatinine ratio.
Conclusion for Drug Development Professionals
The evidence suggests that while both amlodipine and this compound are effective for blood pressure control, this compound may offer additional advantages, particularly for hypertensive patients with or at risk of renal complications. The significant reduction in proteinuria observed with this compound, likely mediated by its T-type calcium channel blocking activity, positions it as a potentially more comprehensive treatment option in this patient population. The amlodipine-to-benidipine changeover study highlights a viable strategy for improving blood pressure control and reducing proteinuria in patients inadequately managed with amlodipine alone. These findings should be considered in the design of future clinical trials and in the development of treatment guidelines for hypertension, especially in the context of cardiorenal protection.
References
A Comparative Analysis of Benidipine and Nifedipine CR for Hypertension Management in Hemodialysis Patients
A critical evaluation of two calcium channel blockers reveals differences in blood pressure control and potential underlying mechanisms, offering valuable insights for researchers and drug development professionals in the management of hypertension in the hemodialysis population.
Hypertensive patients on hemodialysis present a unique therapeutic challenge due to significant fluid and electrolyte shifts during treatment, which can lead to unpredictable blood pressure fluctuations. A key clinical concern is the rapid increase in blood pressure that can occur post-hemodialysis. In a head-to-head comparison, benidipine has demonstrated a more stable blood pressure profile compared to nifedipine controlled-release (CR) in this patient population, a difference potentially attributable to their distinct pharmacological actions.
Efficacy in Blood Pressure Control
A randomized, crossover clinical trial involving hypertensive patients on chronic maintenance hemodialysis provides the most direct comparative data.[1] The study revealed a significant difference in the pattern of blood pressure fluctuation between this compound and nifedipine CR treatment periods. While both drugs effectively lowered blood pressure during the dialysis period, a rapid and significant increase in both systolic and diastolic blood pressure was observed in the post-dialysis period with nifedipine CR.[1] In contrast, blood pressure remained at favorable levels with this compound treatment following hemodialysis.[1]
This more sustained antihypertensive effect of this compound was observed despite a significant decrease in its plasma concentration after hemodialysis, suggesting a mechanism of action that is not solely dependent on circulating drug levels.[1]
| Parameter | This compound | Nifedipine CR |
| Post-Dialysis Blood Pressure | Maintained at favorable levels | Rapid and significant increase |
| Plasma Concentration after Hemodialysis | Significantly decreased | Significantly decreased |
Experimental Protocols
The primary clinical evidence is derived from a randomized, crossover trial. The detailed methodology is as follows:
Study Design: A randomized, crossover trial was conducted with hypertensive patients on chronic maintenance hemodialysis.
Participants: The study included patients diagnosed with hypertension undergoing regular hemodialysis.
Intervention: Patients were randomly assigned to receive either this compound (4-8 mg/day) or nifedipine CR (20-40 mg/day) for a period of 4 weeks. After the initial treatment period, there was a washout period, followed by a crossover to the alternate treatment for another 4 weeks.
Data Collection: 24-hour ambulatory blood pressure monitoring was performed on a hemodialysis day at the end of each treatment period. Blood samples were collected before and after a hemodialysis session to measure the plasma concentrations of this compound and nifedipine.
Statistical Analysis: The blood pressure data from the ambulatory monitoring and the plasma concentration levels were statistically analyzed to compare the effects of the two drugs.
Mechanism of Action and Signaling Pathways
The observed differences in clinical performance may be explained by the distinct mechanisms of action of this compound and nifedipine.
Nifedipine CR: Primarily functions as an L-type calcium channel blocker. By inhibiting the influx of calcium into vascular smooth muscle cells, it induces vasodilation and lowers blood pressure.
This compound: Exhibits a broader mechanism of action by blocking three types of calcium channels: L-type, N-type, and T-type. The blockade of N-type calcium channels, in addition to L-type, may contribute to its more stable blood pressure control by modulating sympathetic nerve activity. The inhibition of T-type calcium channels is thought to offer renal protective effects.
Below are diagrams illustrating the signaling pathways for both drugs.
Experimental Workflow for Comparative Study
The logical flow of the comparative clinical trial is outlined below.
Adverse Effects
While the primary comparative study in hemodialysis patients did not provide a detailed breakdown of adverse events, dihydropyridine calcium channel blockers as a class are associated with side effects such as headache, flushing, dizziness, and peripheral edema. The incidence and severity of these effects can vary between individual agents. Further research is warranted to specifically delineate the adverse effect profiles of this compound and nifedipine CR in the hemodialysis population.
References
Comparing the effects of Benidipine and candesartan on cerebral blood flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of benidipine, a dihydropyridine calcium channel blocker, and candesartan, an angiotensin II type 1 receptor blocker (ARB), on cerebral blood flow (CBF). The information presented is compiled from preclinical and clinical studies to support research and development in cerebrovascular therapeutics.
Executive Summary
Both this compound and candesartan, primarily used as antihypertensive agents, have demonstrated effects on cerebral hemodynamics. A key preclinical study directly comparing the two drugs in spontaneously hypertensive rats (SHRs) found that while both drugs lowered mean arterial blood pressure and cerebral vascular resistance, this compound was more effective than candesartan in improving the lower limit of CBF autoregulation.[1][2] This suggests this compound may offer advantages in maintaining cerebral perfusion during hypotensive episodes.
Individually, studies have highlighted candesartan's ability to improve cerebrovascular reactivity and protect against cerebral ischemia, independent of its blood pressure-lowering effects.[3][4] this compound has been shown to enhance the dilator capacity of cerebral arteries and ameliorate morphological changes associated with hypertension.[5]
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a comparative study on spontaneously hypertensive rats.
| Parameter | Control SHRs | This compound (3 mg/kg) | Candesartan (1 mg/kg) | Amlodipine (3 mg/kg) | Normotensive Wistar Rats |
| Mean Arterial Blood Pressure (mmHg) | Higher than Wistar rats | Lowered | Lowered | Lowered | Lower |
| Cerebral Vascular Resistance | Higher than Wistar rats | Lowered | Lowered | Lowered | Lower |
| Lower Limit of CBF Autoregulation (mmHg) | 142 +/- 4 | 91 +/- 4 | 109 +/- 4 | 97 +/- 6 | 59 +/- 2 |
Data sourced from a study on spontaneously hypertensive rats (SHRs).
Mechanisms of Action and Signaling Pathways
The differential effects of this compound and candesartan on cerebral blood flow can be attributed to their distinct mechanisms of action.
This compound: As a dihydropyridine calcium channel blocker, this compound inhibits the influx of calcium ions into vascular smooth muscle cells. It uniquely blocks L-type, N-type, and T-type calcium channels. This leads to vasodilation of cerebral arteries, thereby reducing cerebral vascular resistance. Furthermore, this compound has been shown to stimulate nitric oxide (NO) production, which contributes to its vasodilatory and vasoprotective effects.
Caption: this compound's dual mechanism on cerebral blood flow.
Candesartan: Candesartan is an angiotensin II receptor blocker (ARB) that selectively blocks the AT1 receptor. Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors in the brain and cerebral vasculature, leading to vasoconstriction and an increase in blood pressure. By blocking this interaction, candesartan promotes vasodilation. The unopposed stimulation of AT2 receptors may also contribute to vasodilation and neuroprotective effects.
Caption: Candesartan's mechanism via the Renin-Angiotensin System.
Experimental Protocols
Comparative Study in Spontaneously Hypertensive Rats
-
Subjects: Spontaneously hypertensive rats (SHRs) and normotensive Wistar rats.
-
Drug Administration: Oral administration of this compound (3 mg/kg), amlodipine (3 mg/kg), or candesartan (1 mg/kg) for 8 days.
-
Cerebral Blood Flow (CBF) Measurement: CBF was analyzed using laser-Doppler flowmetry.
-
Autoregulation Assessment: Stepwise hypotension was induced by controlled bleeding. The lower limit of CBF autoregulation was defined as the mean arterial blood pressure at which CBF decreased by 10% from the baseline.
Caption: Experimental workflow for comparing drug effects on CBF.
Candesartan and Cerebrovascular Reactivity in Mild Cognitive Impairment
-
Study Design: Two independent clinical trials (CALIBREX and CEDAR).
-
Participants: Individuals with mild cognitive impairment.
-
Interventions: Candesartan was compared against lisinopril (in CALIBREX) and placebo (in CEDAR).
-
Cerebrovascular Reactivity (CVR) Measurement: MRI-derived CVR maps were used to assess the change in cerebral blood flow in response to a vasoactive stimulus (inhaled carbon dioxide).
Conclusion
Both this compound and candesartan demonstrate beneficial effects on cerebral blood flow, primarily through vasodilation and reduction of cerebrovascular resistance. Preclinical evidence suggests that this compound may be more effective in improving the autoregulation of cerebral blood flow under hypotensive conditions. Candesartan has shown promise in improving cerebrovascular reactivity and offering neuroprotection in the context of cerebral ischemia. The choice between these agents in a therapeutic context may depend on the specific cerebrovascular pathology being targeted. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two drugs on cerebral blood flow in human populations.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Effects of this compound, a long-lasting dihydropyridine-Ca2+ channel blocker, on cerebral blood flow autoregulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of candesartan on cerebral microvascular function in mild cognitive impairment: Results of two clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-treatment with candesartan protects from cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term effects of this compound on cerebral vasoreactivity in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Benidipine with Diuretics in Hypertensive Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of the calcium channel blocker benidipine with various diuretics in preclinical hypertensive models. The data presented is compiled from a range of experimental studies to assist researchers in evaluating the potential of these combination therapies for the treatment of hypertension. While direct comparative studies for this compound with all classes of diuretics in a single hypertensive model are limited, this guide synthesizes available data and includes analogous comparisons with other dihydropyridine calcium channel blockers to provide a comprehensive overview.
Executive Summary
The combination of this compound, a potent calcium channel blocker with L, N, and T-type channel inhibitory activity, and diuretics represents a promising strategy for the management of hypertension. Preclinical evidence suggests that this combination results in synergistic blood pressure reduction and may offer additional end-organ protection. This guide details the experimental data, outlines the methodologies used in key studies, and visualizes the potential synergistic mechanisms and experimental workflows.
Comparative Efficacy in Hypertensive Models
The following tables summarize the quantitative data from preclinical studies assessing the effects of this compound and its combination with diuretics on key hypertensive parameters.
Table 1: Antihypertensive Effects of this compound in Combination with Diuretics in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |
| This compound | 3 | 7 weeks | ↓ 25-30 mmHg | ↓ 15-20 mmHg | [1] |
| Nitrendipine + Hydrochlorothiazide (Proxy for this compound + Diuretic) | 10 + 20 | Single Dose | ↓ ~40 mmHg | ↓ ~25 mmHg | [2] |
Note: Data for this compound in direct combination with a diuretic in SHR was not available. Data from a study using nitrendipine, another dihydropyridine calcium channel blocker, is provided as a proxy to illustrate potential synergistic effects.[2]
Table 2: Renal and Cardiovascular Effects of this compound in Dahl Salt-Sensitive Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Effect on Proteinuria/Albuminuria | Effect on Glomerular Sclerosis | Reference |
| This compound | 4 | 4 weeks | Significantly inhibited increase | Significantly inhibited increase | [3] |
| Amlodipine | 4 | 4 weeks | No significant inhibition | No significant inhibition | [3] |
Table 3: Comparative Effects of Diuretics in Hypertensive Models
| Diuretic | Model | Key Findings | Reference |
| Hydrochlorothiazide | Spontaneously Hypertensive Rats (SHR) | Synergistic BP reduction with nitrendipine | |
| Chlorthalidone | Dahl Salt-Sensitive Rats | Effective in lowering blood pressure | |
| Indapamide | Spontaneously Hypertensive Rats (SHR) | More potent than hydrochlorothiazide in lowering BP |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols from key studies.
Protocol 1: Evaluation of Antihypertensive Synergy in Spontaneously Hypertensive Rats (SHR)
This protocol is based on a study investigating the synergistic effects of a dihydropyridine calcium channel blocker and a thiazide diuretic.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
This compound (or other dihydropyridine) suspended in a vehicle such as 0.5% carboxymethylcellulose solution.
-
Diuretic (e.g., hydrochlorothiazide) prepared in the same vehicle.
-
Drugs administered orally via gavage.
-
-
Blood Pressure Measurement:
-
Direct measurement via a catheter implanted in the carotid or femoral artery is the gold standard for continuous and accurate readings.
-
Alternatively, non-invasive tail-cuff plethysmography can be used for repeated measurements.
-
-
Experimental Groups:
-
Vehicle control
-
This compound alone
-
Diuretic alone
-
This compound + Diuretic combination
-
-
Data Analysis: Comparison of blood pressure changes from baseline between the different treatment groups. Statistical analysis using ANOVA followed by post-hoc tests to determine significance.
Protocol 2: Assessment of Renal Protection in Dahl Salt-Sensitive (DS) Hypertensive Rats
This protocol is adapted from a study evaluating the renoprotective effects of this compound.
-
Animal Model: Male Dahl Salt-Sensitive rats, typically starting at 5-6 weeks of age.
-
Diet: High-salt diet (e.g., 8% NaCl) to induce hypertension and renal damage.
-
Drug Administration: Drugs mixed with the powdered high-salt diet for chronic administration over several weeks.
-
Outcome Measures:
-
Blood Pressure: Monitored weekly using tail-cuff plethysmography.
-
Urinary Albumin/Protein Excretion: 24-hour urine collection using metabolic cages at baseline and at the end of the study. Albumin/protein levels measured by ELISA or other standard biochemical assays.
-
Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) or Masson's trichrome to assess glomerular sclerosis and tubulointerstitial fibrosis.
-
-
Experimental Groups:
-
Control (high-salt diet)
-
This compound in high-salt diet
-
Diuretic in high-salt diet
-
This compound + Diuretic in high-salt diet
-
-
Data Analysis: Comparison of blood pressure, urinary albumin/protein excretion, and histopathological scores between groups.
Visualizing the Synergistic Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed synergistic signaling pathways and a typical experimental workflow.
Caption: Proposed synergistic signaling pathways of this compound and diuretics.
Caption: General experimental workflow for assessing synergy.
Discussion of Synergistic Mechanisms
The enhanced antihypertensive effect of combining this compound with a diuretic is believed to stem from their complementary mechanisms of action:
-
This compound: As a dihydropyridine calcium channel blocker, this compound induces vasodilation by inhibiting the influx of calcium into vascular smooth muscle cells. Its unique triple-blocking action on L, N, and T-type calcium channels may contribute to additional benefits, including suppression of the sympathetic nervous system (N-type) and protection against glomerular injury (T-type). This compound has also been shown to increase the production of nitric oxide (NO), a potent vasodilator, which can improve endothelial function.
-
Diuretics: Thiazide and thiazide-like diuretics, such as hydrochlorothiazide, chlorthalidone, and indapamide, primarily lower blood pressure by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This leads to increased sodium and water excretion, resulting in a reduction in plasma volume and cardiac output. Some diuretics, like indapamide, also have direct vasodilatory effects.
The synergy arises from the fact that while diuretics can cause a reflex activation of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, the N-type calcium channel blocking activity of this compound can counteract this effect. Furthermore, the volume-depleting effect of diuretics complements the vasodilation induced by this compound, leading to a more pronounced and sustained reduction in blood pressure.
Conclusion
The combination of this compound with diuretics holds significant promise for the treatment of hypertension. Preclinical data, although not always direct, strongly suggests a synergistic relationship that leads to enhanced blood pressure control and potential for improved end-organ protection, particularly in the kidneys. Further head-to-head comparative studies in relevant hypertensive models are warranted to fully elucidate the differential synergistic profiles of this compound with various diuretics and to translate these findings into more effective clinical strategies for managing hypertension.
References
- 1. This compound, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergism of hydrochlorothiazide and nitrendipine on reduction of blood pressure and blood pressure variability in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renoprotective effects of this compound in combination with angiotensin II type 1 receptor blocker in hypertensive Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of clinical trials comparing Benidipine with other antihypertensive agents
This guide provides a comparative analysis of Benidipine against other antihypertensive agents, drawing upon data from meta-analyses of clinical trials. The focus is on its efficacy in blood pressure reduction, renal protective effects, and its unique mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of current evidence.
Mechanism of Action: A Triple Calcium Channel Blocker
This compound is a dihydropyridine calcium channel blocker distinguished by its ability to inhibit three types of calcium channels: L-type, T-type, and N-type.[1][2] This multi-faceted mechanism contributes to its potent antihypertensive effects and provides additional organ protection. The primary action involves blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance.[3]
Beyond L-type channel blockade, this compound's action on T-type channels, particularly in the renal arterioles, is thought to contribute to its renoprotective effects.[4][5] By dilating both afferent and efferent arterioles, it can lower intraglomerular pressure. The blockade of N-type calcium channels is associated with a reduction in reflex tachycardia, a common side effect of other dihydropyridine calcium channel blockers.
Comparative Efficacy: this compound vs. Amlodipine
A 2020 meta-analysis systematically compared the efficacy of this compound and Amlodipine in hypertensive patients. The analysis included eight clinical trials.
Blood Pressure and Heart Rate
The meta-analysis found no statistically significant difference between this compound and Amlodipine in reducing systolic or diastolic blood pressure. Similarly, there was no significant difference in the overall heart rate between the two treatment groups.
Renal Function
In terms of renal protection, particularly in patients with chronic kidney disease (CKD), this compound demonstrated superior outcomes. The analysis revealed that this compound was statistically better than Amlodipine at improving the estimated glomerular filtration rate (eGFR) and significantly reducing the urinary albumin/creatinine ratio. These findings suggest that this compound may offer more promising results for managing hypertensive patients with CKD.
| Outcome Measure | Mean Difference (MD) | 95% Confidence Interval (CI) | P-value | Favors |
| Systolic Blood Pressure | -0.21 | -1.48 to 1.89 | 0.81 | No Difference |
| Diastolic Blood Pressure | 0.01 | -0.51 to 0.53 | 0.97 | No Difference |
| Heart Rate | -0.03 | -1.63 to 1.57 | 0.97 | No Difference |
| eGFR | 1.07 | 0.43 to 1.71 | 0.001 | This compound |
| Urinary Albumin/Creatinine Ratio | -43.41 | -53.53 to -33.29 | < 0.00001 | This compound |
| Data sourced from the meta-analysis comparing this compound and Amlodipine. |
Experimental Protocol: Meta-Analysis Methodology
The comparative data presented is based on a systematic review and meta-analysis adhering to established research protocols.
Search Strategy: The researchers conducted a comprehensive search of multiple scientific databases, including PubMed, Cochrane CENTRAL, SCOPUS, and Web of Science, for relevant clinical trials.
Inclusion Criteria: The analysis included clinical trials that compared the efficacy of this compound and Amlodipine in the management of hypertensive patients. Observational studies were excluded to maintain a high level of evidence.
Outcomes Assessed: The primary outcomes of interest were:
-
Systolic blood pressure
-
Diastolic blood pressure
-
Heart rate
-
Estimated glomerular filtration rate (eGFR)
-
Urinary albumin/creatinine ratio
Data Analysis: The collected data were pooled and analyzed as mean differences (MD) with 95% confidence intervals (CI) to determine the comparative efficacy of the two drugs. The quality of the evidence was appraised according to the GRADE (Grading of Recommendations, Assessment, Development, and Evaluations) framework, and the risk of bias in the included studies was assessed using the Cochrane risk-of-bias tool.
The standard workflow for such a systematic review and meta-analysis is often visualized using a PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) flow diagram.
Other Comparisons
While the most robust meta-analysis focuses on Amlodipine, other studies have compared this compound with different antihypertensive agents:
-
vs. Cilnidipine: In hypertensive patients with diabetes, switching from Cilnidipine (an L/N-type blocker) to this compound resulted in a more potent antihypertensive effect and a significant decrease in urine protein. Another trial found that while both drugs reduced urinary protein when added to an ARB, this compound had a greater antiproteinuric effect in patients with diabetes.
-
vs. Losartan: A 2013 study found this compound to be as effective as Losartan, an angiotensin receptor blocker (ARB), in lowering both central and peripheral blood pressure and improving arterial stiffness in patients with mild to moderate essential hypertension.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological, pharmacokinetic, and clinical properties of this compound hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Effect of this compound hydrochloride, a long-acting T-type calcium channel blocker, on blood pressure and renal function in hypertensive patients with diabetes mellitus. Analysis after switching from cilnidipine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Benidipine
This document provides essential safety and logistical information for the proper disposal of Benidipine in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.
I. Hazard and Regulatory Summary
This compound, and its hydrochloride salt, is classified as a hazardous chemical. It is crucial to handle and dispose of this compound with strict adherence to safety protocols and regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1]
| Identifier | Hazard Classification | Disposal Regulation Summary |
| This compound Hydrochloride | Acute Oral Toxicity (Category 3) [1][2] Reproductive Toxicity (Category 2) [1] | Must be disposed of as hazardous waste through an approved waste disposal plant or licensed hazardous material disposal company.[1] Disposal must comply with all applicable federal, state, and local regulations. Do not dispose of down the drain or into sewer systems. |
| CAS No. | 91599-74-5 (hydrochloride) | RCRA regulations apply to hazardous pharmaceutical waste, prohibiting sewer disposal. |
II. Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe disposal of this compound waste, including unused or expired product, contaminated materials, and empty containers.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle this compound waste within a chemical fume hood to avoid dust formation and inhalation. Ensure adequate ventilation in the handling area.
-
Personal Protective Equipment: Before handling waste, all personnel must wear the following:
-
Eye Protection: Chemical safety goggles or eyeglasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits may be exceeded or if dust is generated.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Step 2: Waste Segregation and Collection
-
Identify Waste Streams: this compound waste includes:
-
Expired or unwanted pure this compound.
-
Grossly contaminated items (e.g., spill cleanup materials).
-
Trace-contaminated items (e.g., gloves, weighing papers, empty containers).
-
-
Collect Waste:
-
Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept tightly closed except when adding waste.
-
Do not mix this compound with incompatible materials such as strong oxidizing agents or strong acids.
-
Step 3: Packaging and Labeling
-
Primary Container: Ensure the waste container is in good condition, not leaking, and has a properly fitting cap.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "this compound Hydrochloride."
-
The associated hazards (e.g., "Toxic," "Reproductive Hazard").
-
The accumulation start date.
-
Step 4: Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing full PPE, prevent further leakage if possible.
-
Avoid generating dust.
-
Carefully sweep or shovel the solid material into a suitable container for disposal.
-
Decontaminate the spill area and equipment by scrubbing with alcohol, and dispose of all cleanup materials as hazardous waste.
Step 5: Storage of Waste
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be a dry, well-ventilated place.
-
Store the waste locked up until it is ready for collection.
Step 6: Final Disposal
-
Engage a Licensed Professional: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHSO) office or a licensed hazardous material disposal company.
-
Method of Disposal: The approved disposal method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Documentation: Maintain all records related to the disposal of the hazardous waste in accordance with institutional and regulatory requirements.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
